NY-Eso-1 (87-111)
Description
BenchChem offers high-quality NY-Eso-1 (87-111) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about NY-Eso-1 (87-111) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C131H206N32O36S2 |
|---|---|
Molecular Weight |
2869.4 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C131H206N32O36S2/c1-66(2)57-81(132)110(179)153-93(61-70(9)10)121(190)149-86(44-48-103(172)173)115(184)157-95(63-78-31-23-20-24-32-78)123(192)158-96(64-79-37-39-80(166)40-38-79)122(191)155-91(59-68(5)6)118(187)142-73(13)107(176)151-88(50-56-201-18)127(196)162-53-27-35-98(162)126(195)159-94(62-77-29-21-19-22-30-77)120(189)144-75(15)109(178)161-104(76(16)165)128(197)163-54-28-36-99(163)125(194)150-87(49-55-200-17)116(185)148-84(42-46-101(168)169)111(180)140-71(11)106(175)146-85(43-47-102(170)171)114(183)154-90(58-67(3)4)117(186)141-72(12)105(174)145-82(33-25-51-138-130(134)135)112(181)147-83(34-26-52-139-131(136)137)113(182)160-97(65-164)124(193)156-92(60-69(7)8)119(188)143-74(14)108(177)152-89(129(198)199)41-45-100(133)167/h19-24,29-32,37-40,66-76,81-99,104,164-166H,25-28,33-36,41-65,132H2,1-18H3,(H2,133,167)(H,140,180)(H,141,186)(H,142,187)(H,143,188)(H,144,189)(H,145,174)(H,146,175)(H,147,181)(H,148,185)(H,149,190)(H,150,194)(H,151,176)(H,152,177)(H,153,179)(H,154,183)(H,155,191)(H,156,193)(H,157,184)(H,158,192)(H,159,195)(H,160,182)(H,161,178)(H,168,169)(H,170,171)(H,172,173)(H,198,199)(H4,134,135,138)(H4,136,137,139)/t71-,72-,73-,74-,75-,76+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,104-/m0/s1 |
InChI Key |
OTOOPFZEJTVSTP-IMEIIJQSSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of NY-ESO-1: A Seminal Cancer-Testis Antigen
An In-depth Technical Guide for Researchers and Drug Development Professionals
The identification of New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) as a cancer-testis (CT) antigen marked a significant milestone in the field of tumor immunology and immunotherapy. Its highly restricted expression in normal tissues, coupled with its aberrant expression in a wide range of malignancies and its potent immunogenicity, has established NY-ESO-1 as a premier target for cancer vaccines and adoptive T-cell therapies. This technical guide provides a comprehensive overview of the discovery of NY-ESO-1, detailing the experimental methodologies that were pivotal to its identification and characterization as a CT antigen.
The Discovery of NY-ESO-1: The SEREX Approach
NY-ESO-1 was discovered in 1997 by Dr. Yao-Tseng Chen and his colleagues at the Ludwig Institute for Cancer Research, utilizing a technique known as SEREX (Serological Analysis of Recombinant cDNA Expression Libraries) .[1][2][3] This methodology leverages the humoral immune response in cancer patients to identify tumor antigens. The fundamental principle of SEREX is that some cancer patients develop antibodies against proteins expressed by their tumors. These antibodies can then be used as probes to screen a cDNA library derived from the patient's tumor, thereby identifying the genes that encode these immunogenic proteins.
Experimental Protocol: SEREX for NY-ESO-1 Discovery
The following protocol outlines the key steps involved in the SEREX methodology that led to the identification of NY-ESO-1:
1. Patient Selection and Sample Collection:
-
A patient with esophageal squamous cell carcinoma was selected for the study.
-
A tumor biopsy was obtained to construct a cDNA library.
-
Serum was collected from the same patient to serve as a source of autologous antibodies.
2. Construction of a Tumor-Derived cDNA Expression Library:
-
Total RNA was extracted from the esophageal tumor tissue.
-
Messenger RNA (mRNA) was isolated from the total RNA population.
-
The mRNA was reverse transcribed into complementary DNA (cDNA).
-
The resulting cDNA was ligated into a bacteriophage expression vector (e.g., λ-ZAP). This creates a library of cDNA clones, with each clone theoretically representing a gene expressed in the tumor.
3. Immunoscreening of the cDNA Library:
-
The cDNA library was plated on a lawn of E. coli bacteria. The bacteriophages infect the bacteria, replicate, and lyse the bacterial cells, forming plaques.
-
The proteins encoded by the cDNA inserts were expressed within the plaques.
-
The proteins were then transferred to a nitrocellulose membrane.
-
The patient's serum was diluted and pre-adsorbed against normal tissues to remove antibodies that recognize common, non-tumor-specific antigens.
-
The pre-adsorbed serum was incubated with the nitrocellulose membrane. Antibodies in the serum that specifically recognize tumor antigens bind to the corresponding proteins on the membrane.
-
An enzyme-conjugated secondary antibody (e.g., alkaline phosphatase-conjugated anti-human IgG) was added. This secondary antibody binds to the patient's antibodies that are bound to the tumor antigens.
-
A chromogenic substrate was added. The enzyme on the secondary antibody converts the substrate into a colored product, leading to the development of a colored spot at the location of the positive plaque.
4. Isolation and Characterization of Positive Clones:
-
The positive plaques, identified by the colored spots, were isolated from the agar plate.
-
The cDNA inserts from these positive clones were excised and sequenced to determine the genetic code of the immunogenic protein.
-
One of the identified clones was found to encode a novel protein, which was named NY-ESO-1.
5. Validation of NY-ESO-1 as a Tumor Antigen:
-
The expression of NY-ESO-1 mRNA was analyzed in a panel of normal and cancerous tissues using Northern blotting and reverse transcription-polymerase chain reaction (RT-PCR).
-
The immunogenicity of NY-ESO-1 was further confirmed by screening sera from other cancer patients for the presence of NY-ESO-1-specific antibodies using enzyme-linked immunosorbent assay (ELISA).
Data Presentation: NY-ESO-1 Expression and Immunogenicity
The discovery of NY-ESO-1 was followed by extensive research to characterize its expression profile and immunogenicity. The following tables summarize the key quantitative data from numerous studies.
Table 1: Expression of NY-ESO-1 in Normal and Malignant Tissues
| Tissue Type | Expression Frequency (%) | Methodology |
| Normal Tissues | ||
| Testis (germ cells) | Present | IHC, RT-PCR |
| Placenta | Present | RT-PCR |
| All other normal tissues | Absent | IHC, RT-PCR |
| Malignant Tissues | ||
| Myxoid/round cell liposarcoma | 89-100%[4][5] | IHC |
| Synovial sarcoma | 70-80% | IHC |
| Neuroblastoma | 82% | IHC |
| Melanoma | 30-46% | IHC, RT-PCR |
| Ovarian Cancer | 43% | IHC, RT-PCR |
| Esophageal Cancer | 24-32% | RT-PCR, IHC |
| Lung Cancer | 17-30% | RT-PCR, IHC |
| Bladder Cancer | 20-30% | IHC |
| Breast Cancer | 10-30% | RT-PCR |
| Prostate Cancer | 25% | RT-PCR |
| Hepatocellular Carcinoma | Present (frequency varies) | - |
| Head and Neck Cancer | Present (frequency varies) | - |
| Colorectal Cancer | Present (frequency varies) | - |
IHC: Immunohistochemistry; RT-PCR: Reverse Transcription-Polymerase Chain Reaction
Table 2: Immunogenicity of NY-ESO-1 in Cancer Patients
| Cancer Type | Antibody Response Frequency (%) | T-Cell Response (CD4+ and/or CD8+) |
| Melanoma | ~50% in NY-ESO-1+ patients | Frequently detected in seropositive patients |
| Esophageal Cancer | 3.9-13% | Detected in patients with NY-ESO-1+ tumors |
| Colorectal Cancer | 16.9% | - |
| Ovarian Cancer | 30% in patients with NY-ESO-1/LAGE-1 expressing tumors | - |
| Various Cancers | Spontaneous responses in a proportion of patients with NY-ESO-1 expressing tumors | Integrated CD4+ and CD8+ T-cell responses often accompany antibody responses |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the discovery and classification of NY-ESO-1.
SEREX Workflow for the Discovery of NY-ESO-1
Figure 1: Workflow of the SEREX technique for NY-ESO-1 discovery.
Logical Classification of NY-ESO-1 as a Cancer-Testis Antigen
Figure 2: Logic for classifying NY-ESO-1 as a cancer-testis antigen.
Detailed Methodologies for Key Experiments
Northern Blotting for NY-ESO-1 mRNA Expression
Objective: To determine the size and abundance of NY-ESO-1 mRNA in different tissues.
Protocol:
-
RNA Extraction: Extract total RNA from various normal and tumor tissues using a guanidinium thiocyanate-phenol-chloroform extraction method.
-
mRNA Purification (Optional): Purify mRNA from total RNA using oligo(dT)-cellulose chromatography to enrich for polyadenylated transcripts.
-
Gel Electrophoresis: Separate the RNA samples by size on a denaturing agarose gel containing formaldehyde.
-
Blotting: Transfer the size-separated RNA from the gel to a nylon or nitrocellulose membrane via capillary action.
-
Probe Labeling: Synthesize a radiolabeled or chemiluminescently labeled single-stranded DNA or RNA probe that is complementary to the NY-ESO-1 mRNA sequence.
-
Hybridization: Incubate the membrane with the labeled probe in a hybridization buffer. The probe will bind specifically to the NY-ESO-1 mRNA on the membrane.
-
Washing: Wash the membrane to remove any unbound probe.
-
Detection: Detect the labeled probe using autoradiography (for radioactive probes) or a chemiluminescent detection system. The presence of a band at the expected size for NY-ESO-1 mRNA indicates its expression in the tissue sample.
Immunohistochemistry (IHC) for NY-ESO-1 Protein Expression
Objective: To visualize the expression and localization of the NY-ESO-1 protein in tissue sections.
Protocol:
-
Tissue Preparation: Fix tissue samples in formalin and embed them in paraffin. Cut thin sections (4-5 µm) and mount them on glass slides.
-
Deparaffinization and Rehydration: Remove the paraffin from the tissue sections using xylene and rehydrate them through a series of graded alcohol solutions.
-
Antigen Retrieval: Use heat-induced epitope retrieval (e.g., in a citrate buffer) to unmask the antigenic sites that may have been altered by formalin fixation.
-
Blocking: Incubate the tissue sections with a blocking solution (e.g., normal goat serum) to prevent non-specific binding of the primary antibody.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for NY-ESO-1.
-
Secondary Antibody Incubation: Wash the sections and incubate them with a biotinylated secondary antibody that binds to the primary antibody.
-
Signal Amplification: Incubate the sections with an avidin-biotin-enzyme complex (e.g., horseradish peroxidase).
-
Chromogen Detection: Add a chromogenic substrate (e.g., diaminobenzidine) that is converted into a colored precipitate by the enzyme, resulting in a visible stain at the site of NY-ESO-1 protein expression.
-
Counterstaining: Stain the tissue sections with a counterstain (e.g., hematoxylin) to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and mount them with a coverslip.
-
Microscopic Analysis: Examine the slides under a microscope to assess the intensity and distribution of NY-ESO-1 staining.
Conclusion
The discovery of NY-ESO-1 through the SEREX methodology revolutionized the field of cancer immunotherapy. Its ideal characteristics as a cancer-testis antigen—high immunogenicity and tumor-restricted expression—have made it a focal point for the development of novel cancer therapies. The experimental protocols and data presented in this guide provide a foundational understanding of the key steps that led to the identification and validation of NY-ESO-1 as a critical target in the fight against cancer. The ongoing clinical trials targeting NY-ESO-1 continue to show promise, underscoring the enduring legacy of its discovery.
References
- 1. NY-ESO-1: a promising cancer testis antigen for sarcoma immunotherapy and diagnosis - Smith - Chinese Clinical Oncology [cco.amegroups.org]
- 2. The journey from autologous typing to SEREX, NY-ESO-1, and Cancer/Testis antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]
An In-Depth Technical Guide on the NY-ESO-1 (87-111) Peptide: Sequence, Structure, and Immunogenicity
This guide provides a comprehensive overview of the New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) (87-111) peptide, a key target in cancer immunotherapy. Tailored for researchers, scientists, and drug development professionals, this document details the peptide's sequence, its binding characteristics to Major Histocompatibility Complex (MHC) class II molecules, and its role in eliciting a CD4+ T cell response.
Peptide Sequence and Core Properties
The NY-ESO-1 (87-111) peptide is a 25-amino acid sequence derived from the NY-ESO-1 tumor antigen.[1][2] Its primary structure is as follows:
LLEFYLAMPFATPMEAELARRSLAQ
This peptide is notable for its promiscuous binding to a wide range of MHC class II molecules, specifically several HLA-DR and HLA-DP4 alleles.[1][3][4] This pan-MHC class II-restricted binding makes it an attractive candidate for vaccine development, as it can be recognized by the immune systems of a broad patient population.
Quantitative Data on MHC Class II Binding
| HLA Allele | Binding Characteristic |
| HLA-DRB10101 | Binds |
| HLA-DRB10401 | Binds |
| HLA-DRB10701 | Binds |
| HLA-DRB11101 | Binds |
| HLA-DPB10401 | Binds |
| HLA-DPB10402 | Binds |
Table 1: Qualitative Binding of NY-ESO-1 (87-111) to Various HLA Class II Alleles.
Structure of the NY-ESO-1 (87-111) Peptide
A definitive 3D crystal structure of the NY-ESO-1 (87-111) peptide, either in isolation or in complex with an MHC class II molecule, is not currently available in public databases. However, the general structure of a peptide bound to an MHC class II molecule involves the peptide lying in an open-ended groove. This allows for longer peptides, like NY-ESO-1 (87-111), to be accommodated. The binding is stabilized by anchor residues of the peptide fitting into specific pockets within the MHC binding groove, as well as by hydrogen bonds between the peptide backbone and the MHC molecule.
Immunogenicity and T Cell Response
The NY-ESO-1 (87-111) peptide is a potent activator of CD4+ T helper cells. Upon recognition of the peptide-MHC class II complex on the surface of an antigen-presenting cell (APC), CD4+ T cells become activated, proliferate, and secrete cytokines, primarily of a Th1 phenotype, such as Interferon-gamma (IFN-γ). This IFN-γ production is a key indicator of a cellular immune response and is often measured to assess the immunogenicity of the peptide.
Experimental Protocols
Peptide-MHC Class II Binding Assay (Competitive ELISA)
This protocol outlines a solid-phase competitive ELISA to determine the binding affinity of the NY-ESO-1 (87-111) peptide to purified HLA-DR or HLA-DP molecules.
Materials:
-
Purified, soluble HLA-DR or HLA-DP4 molecules
-
High-binding 96-well ELISA plates
-
Biotinylated reference peptide with known high affinity for the specific HLA allele
-
NY-ESO-1 (87-111) peptide (competitor peptide)
-
Streptavidin-Europium conjugate
-
Assay buffer (e.g., PBS with 0.05% Tween 20 and 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
DELFIA Enhancement Solution
-
Time-resolved fluorescence plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with an anti-HLA-DR or anti-HLA-DP monoclonal antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with assay buffer for 2 hours at room temperature.
-
Competition: In a separate plate, prepare serial dilutions of the NY-ESO-1 (87-111) peptide. Add a constant, suboptimal concentration of the biotinylated reference peptide to each dilution.
-
MHC Addition: Add a constant concentration of the purified HLA molecule to the peptide mixtures and incubate to allow binding to reach equilibrium (typically 24-72 hours at 37°C).
-
Capture: Transfer the peptide-MHC mixtures to the antibody-coated plate and incubate for 2 hours at room temperature to capture the HLA-peptide complexes.
-
Washing: Wash the plate three times with wash buffer.
-
Detection: Add Streptavidin-Europium conjugate diluted in assay buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate six times with wash buffer.
-
Signal Development: Add DELFIA Enhancement Solution and incubate for 10-15 minutes with gentle shaking.
-
Reading: Read the time-resolved fluorescence. The signal is inversely proportional to the binding affinity of the competitor peptide.
-
Analysis: Calculate the IC50 value, which is the concentration of the NY-ESO-1 (87-111) peptide that inhibits 50% of the binding of the biotinylated reference peptide.
ELISpot Assay for IFN-γ Release
This protocol details the steps for an Enzyme-Linked Immunospot (ELISpot) assay to quantify the frequency of NY-ESO-1 (87-111)-specific IFN-γ-secreting CD4+ T cells.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Peripheral Blood Mononuclear Cells (PBMCs) from a donor
-
NY-ESO-1 (87-111) peptide
-
Positive control (e.g., Phytohemagglutinin)
-
Negative control (e.g., irrelevant peptide or media alone)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and then coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with sterile PBS and block with RPMI 1640 with 10% FBS for at least 1 hour at 37°C.
-
Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-5 x 10^5 cells per well.
-
Stimulation: Add the NY-ESO-1 (87-111) peptide to the respective wells at a final concentration of 1-10 µg/mL. Include positive and negative controls in separate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Removal and Washing: Wash the plate with PBS and then with PBS containing 0.05% Tween 20 to remove cells.
-
Detection Antibody: Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Washing: Wash the plate with PBS/Tween 20.
-
Enzyme Conjugate: Add Streptavidin-ALP or Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Washing: Wash the plate with PBS/Tween 20 and then with PBS.
-
Spot Development: Add the substrate (BCIP/NBT for ALP or AEC for HRP) and monitor for the appearance of spots. Stop the reaction by washing with distilled water.
-
Drying and Analysis: Dry the plate completely and count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
Visualizations
Experimental Workflow for Peptide-MHC Binding Assay
Caption: Workflow for the competitive ELISA-based peptide-MHC binding assay.
T-Cell Receptor Signaling Pathway
Caption: Simplified T-cell receptor signaling cascade upon pMHC II recognition.
References
- 1. One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ T cells from patients with NY-ESO-1-expressing melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NY-ESO-1 (87-111) - 1 mg [anaspec.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scilit.com [scilit.com]
The Enigmatic Role of NY-ESO-1 in Cancer: A Technical Guide for Researchers
New York, NY - The cancer-testis antigen NY-ESO-1, encoded by the CTAG1B gene, has emerged as a focal point in cancer research due to its restricted expression in normal tissues and aberrant upregulation in a wide array of malignancies. This unique expression pattern, coupled with its profound immunogenicity, positions NY-ESO-1 as a prime target for novel immunotherapeutic strategies. This in-depth technical guide provides a comprehensive overview of the function of NY-ESO-1 in cancer cells, intended for researchers, scientists, and drug development professionals. We delve into its molecular interactions, associated signaling pathways, and its impact on key cellular processes, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its core functions.
I. Executive Summary
NY-ESO-1 is a leading cancer-testis antigen (CTA) with expression normally confined to the testis and placenta. Its re-expression in various cancers, including melanoma, ovarian cancer, lung cancer, and sarcoma, is often associated with advanced disease and a poor prognosis. The protein's ability to elicit spontaneous and robust humoral and cellular immune responses in cancer patients has made it a highly attractive target for cancer vaccines and adoptive T-cell therapies. While its immunological aspects are well-studied, the intrinsic biological functions of NY-ESO-1 within the cancer cell are an area of active investigation. Emerging evidence suggests its involvement in critical cellular processes such as cell cycle regulation, apoptosis, and epithelial-mesenchymal transition (EMT), hinting at a direct role in tumor progression beyond its function as an immunogenic antigen.
II. Quantitative Data on NY-ESO-1 Expression and Clinical Significance
The expression of NY-ESO-1 varies significantly across different cancer types and even within subtypes of the same cancer. This heterogeneity is a critical consideration for patient stratification in clinical trials and for understanding its biological roles.
| Cancer Type | Expression Frequency (%) | Correlation with Clinical Outcome | References |
| Myxoid/Round Cell Liposarcoma | 89-100% | Associated with advanced tumor stage and necrosis | [1][2] |
| Neuroblastoma | 82% | Poor prognostic marker | [1] |
| Synovial Sarcoma | 80% | Associated with advanced tumor stage and necrosis | [1][2] |
| Melanoma | 46% | Associated with reduced relapse-free survival | |
| Ovarian Cancer | 40.7-43% | Associated with higher stage, grade, and shorter overall survival | |
| Lung Cancer (NSCLC) | 10-30% | Associated with poor prognosis | |
| Breast Cancer (Triple-Negative) | 9.7-28.6% | Associated with higher tumor-infiltrating lymphocytes and a good prognosis | |
| Esophageal Cancer | 32% | Higher frequency of autoantibodies in advanced stages | |
| Hepatocellular Carcinoma | 11% | Higher frequency of autoantibodies in advanced stages | |
| Prostate Cancer | 10% | Higher frequency of autoantibodies in advanced stages | |
| Gastric Cancer | 10% | Higher frequency of autoantibodies in advanced stages | |
| Colorectal Cancer | 8% | Higher frequency of autoantibodies in advanced stages |
Table 1: Expression Frequency and Clinical Significance of NY-ESO-1 in Various Cancers. This table summarizes the reported expression frequencies of NY-ESO-1 across a range of malignancies and its correlation with clinical outcomes.
III. Molecular Function and Signaling Pathways
While the complete picture of NY-ESO-1's molecular function is still being assembled, several key interactions and potential signaling pathways have been identified.
A. Interaction with MAGE-C1
A significant breakthrough in understanding NY-ESO-1's function was the discovery of its physical interaction with another cancer-testis antigen, MAGE-C1 (also known as CT7). This interaction has been confirmed through yeast two-hybrid screens, co-immunoprecipitation, and immunofluorescence, which showed co-localization of both proteins in the cytoplasm of melanoma cells. The MAGE (Melanoma-associated antigen) family of proteins is known to be involved in the regulation of cell cycle progression and apoptosis. The formation of a NY-ESO-1/MAGE-C1 complex suggests a cooperative role in modulating these critical cellular processes.
References
The Immunogenic Landscape of the NY-ESO-1 (87-111) Epitope: A Technical Guide for Researchers and Drug Developers
An In-Depth Review of a Prominent Cancer-Testis Antigen Epitope for Immunotherapy
The New York esophageal squamous cell carcinoma-1 (NY-ESO-1) antigen, a member of the cancer-testis antigen family, has emerged as a highly promising target for cancer immunotherapy due to its tumor-restricted expression and potent immunogenicity.[1][2][3] A significant portion of this immunogenicity is attributed to the NY-ESO-1 (87-111) peptide, a pan-MHC class II-restricted epitope capable of eliciting robust CD4+ T-cell responses.[4][5] This technical guide provides a comprehensive overview of the immunogenicity of the NY-ESO-1 (87-111) epitope, detailing quantitative data from clinical studies, experimental protocols for immunological assessment, and the underlying molecular pathways of its activity.
I. Quantitative Immunogenicity Data
The NY-ESO-1 (87-111) epitope has been investigated in various vaccine formulations and clinical trial settings. The following tables summarize the quantitative data on the immunogenic responses observed in patients.
Table 1: CD4+ T-cell Responses to NY-ESO-1 (87-111) Based Vaccines
| Clinical Trial / Study | Vaccine Formulation | Adjuvant | Patient Cohort | N | CD4+ T-cell Response Rate | Key Findings & Citation(s) |
| Phase I Trial (NCT00199849) | NY-ESO-1 DNA vaccine (pPJV7611) | - | Patients with NY-ESO-1 expressing tumors | 15 | 93% (14/15) | Vaccine was safely administered and induced antigen-specific CD4+ T-cell responses. However, these responses were not always persistent, potentially due to regulatory T-cell suppression. |
| Mandic et al. (2005) | NY-ESO-1 (87-111) peptide | - | Melanoma patients | Not specified | Not specified | Demonstrated that NY-ESO-1 (87-111) stimulates both Th1 (IFN-γ) and Th2 (IL-5) type CD4+ T cells. |
Table 2: Humoral and Cellular Responses in NY-ESO-1 Vaccine Trials
| Clinical Trial / Study | Vaccine Formulation | Adjuvant | Patient Cohort | N | Antibody Response Rate | CD8+ T-cell Response Rate | Clinical Outcome & Citation(s) |
| Phase I Trial (NCT01003808) | CHP-NY-ESO-1 protein | MIS416 (NOD2/TLR9 stimulant) | Refractory solid tumors | 26 | 94% (16/17 in cohorts 2-4) | Not enhanced with increased adjuvant dose | 31% of patients had stable disease. |
| Phase II Trial | NY-ESO-1 protein | ISCOMATRIX | Resected high-risk melanoma | 56 (vaccine arm) | Strong positive antibody responses (p≤0.0001) | NY-ESO-1-specific CD8+ responses induced | No significant difference in relapse-free or overall survival compared to adjuvant alone. |
II. Key Experimental Protocols
The assessment of the immunogenicity of the NY-ESO-1 (87-111) epitope relies on a variety of immunological assays. Detailed methodologies for the most critical of these are provided below.
A. Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ and IL-5
The ELISPOT assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.
Objective: To determine the number of NY-ESO-1 (87-111)-specific T cells producing IFN-γ (Th1 response) or IL-5 (Th2 response).
Protocol:
-
Plate Coating:
-
Pre-wet a 96-well PVDF membrane ELISPOT plate with 15 µL of 35% ethanol for 1 minute.
-
Wash the plate five times with 200 µL/well of sterile PBS.
-
Coat the wells with 100 µL of capture antibody (anti-human IFN-γ or anti-human IL-5) at a concentration of 10-15 µg/mL in sterile PBS.
-
Seal the plate and incubate overnight at 4°C.
-
-
Cell Preparation and Plating:
-
The following day, wash the plate five times with sterile PBS to remove unbound capture antibody.
-
Block the membrane by adding 200 µL/well of complete RPMI-1640 medium (containing 10% fetal bovine serum) and incubate for at least 2 hours at 37°C.
-
Isolate peripheral blood mononuclear cells (PBMCs) from patient blood samples using Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells in complete RPMI-1640 medium.
-
Decant the blocking medium from the ELISPOT plate and add 100 µL of the cell suspension to each well (typically 2 x 10^5 to 5 x 10^5 cells/well).
-
Add 100 µL of the NY-ESO-1 (87-111) peptide to the appropriate wells at a final concentration of 10 µg/mL.
-
Include negative control wells (cells with no peptide) and positive control wells (cells with a mitogen like phytohemagglutinin).
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours for IFN-γ or 48-72 hours for IL-5.
-
-
Detection and Development:
-
Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL of biotinylated detection antibody (anti-human IFN-γ or anti-human IL-5) diluted in PBST to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with PBST.
-
Add 100 µL of streptavidin-alkaline phosphatase (ALP) conjugate, diluted 1:1000 in PBST, to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST, followed by three washes with PBS.
-
Add 100 µL of BCIP/NBT substrate solution to each well and incubate in the dark for 5-15 minutes, or until distinct spots emerge.
-
Stop the reaction by washing the plate with distilled water.
-
Allow the plate to dry completely before counting the spots using an automated ELISPOT reader.
-
B. Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity
This assay measures the ability of cytotoxic T lymphocytes (CTLs) to lyse target cells expressing the specific antigen.
Objective: To quantify the cytotoxic activity of NY-ESO-1-specific CTLs against target cells pulsed with the NY-ESO-1 (87-111) peptide.
Protocol:
-
Target Cell Labeling:
-
Harvest target cells (e.g., T2 cells, which are HLA-A2+ and deficient in TAP, making them ideal for peptide loading) and wash them in complete medium.
-
Resuspend 1 x 10^6 target cells in 100 µL of fetal bovine serum.
-
Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, mixing gently every 30 minutes.
-
During the last 30 minutes of incubation, pulse the target cells with the NY-ESO-1 (87-111) peptide at a concentration of 10 µg/mL.
-
Wash the labeled and peptide-pulsed target cells three times with 10 mL of complete medium to remove excess ⁵¹Cr and unbound peptide.
-
Resuspend the target cells in complete medium at a concentration of 1 x 10^5 cells/mL.
-
-
Cytotoxicity Assay:
-
Plate 100 µL of the labeled target cell suspension (1 x 10^4 cells) into each well of a 96-well round-bottom plate.
-
Prepare effector cells (patient-derived PBMCs or isolated CD8+ T cells) at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1, 12.5:1).
-
Add 100 µL of the effector cell suspension to the appropriate wells.
-
Set up control wells:
-
Spontaneous release: Target cells with 100 µL of medium only.
-
Maximum release: Target cells with 100 µL of 1% Triton X-100 solution.
-
-
Centrifuge the plate at 100 x g for 3 minutes and incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
-
Measurement of ⁵¹Cr Release:
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect 100 µL of supernatant from each well and transfer it to a gamma counter tube.
-
Measure the radioactivity (counts per minute, CPM) in a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
III. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the immune response to the NY-ESO-1 (87-111) epitope is crucial for a comprehensive understanding. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways and workflows.
A. MHC Class II Antigen Presentation Pathway
The NY-ESO-1 (87-111) peptide, as an exogenous antigen, is processed and presented by antigen-presenting cells (APCs) via the MHC class II pathway to activate CD4+ T helper cells.
Caption: MHC Class II antigen presentation pathway for exogenous antigens like NY-ESO-1.
B. T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the NY-ESO-1 (87-111)-MHC class II complex, a signaling cascade is initiated within the CD4+ T cell, leading to its activation.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade upon antigen recognition.
C. Experimental Workflow for Assessing Immunogenicity
The overall process of evaluating the immunogenic potential of the NY-ESO-1 (87-111) epitope in a clinical or preclinical setting follows a structured workflow.
Caption: Workflow for evaluating the immunogenicity of NY-ESO-1 (87-111) vaccines.
IV. Conclusion
The NY-ESO-1 (87-111) epitope stands out as a critical component in the development of cancer immunotherapies targeting NY-ESO-1-expressing tumors. Its ability to promiscuously bind to multiple HLA class II alleles and stimulate both Th1 and Th2 CD4+ T-cell responses underscores its potential for broad applicability in diverse patient populations. The data from clinical trials, while not yet demonstrating definitive clinical efficacy in all settings, consistently show robust immunogenicity. The standardized experimental protocols outlined in this guide provide a framework for the continued investigation and optimization of NY-ESO-1 (87-111)-based vaccines. Future research should focus on strategies to enhance the persistence of the induced T-cell responses and to overcome the immunosuppressive tumor microenvironment to translate the potent immunogenicity of this epitope into improved clinical outcomes for cancer patients.
References
- 1. immunology.org [immunology.org]
- 2. ELISpot for measuring human immune responses to vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human phase I clinical trial of the NY-ESO-1 protein cancer vaccine with NOD2 and TLR9 stimulants in patients with NY-ESO-1-expressing refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NY-ESO-1 Expression in Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1), also known as Cancer/Testis Antigen 1B (CTAG1B), is a highly immunogenic tumor antigen. Its expression is typically restricted to germ cells in the testes and placenta under normal physiological conditions. However, in a variety of malignant tumors, the gene encoding NY-ESO-1, CTAG1B, becomes aberrantly re-expressed. This tumor-specific expression profile, coupled with its ability to elicit spontaneous humoral and cellular immune responses, has positioned NY-ESO-1 as a prime target for cancer immunotherapy.[1] This guide provides a comprehensive overview of NY-ESO-1 expression across different tumor types, detailed experimental protocols for its detection, and an exploration of the signaling pathways it initiates in the context of an anti-tumor immune response.
Data Presentation: NY-ESO-1 Expression in Various Tumor Types
The expression of NY-ESO-1 varies significantly among different cancer histologies. The following tables summarize the frequency of NY-ESO-1 expression as detected by protein-level (Immunohistochemistry) and mRNA-level (RT-PCR) techniques. It is important to note that expression can be heterogeneous within a tumor, with some cells staining positive while others do not.
Table 1: NY-ESO-1 Protein Expression (Immunohistochemistry) in Different Tumor Types
| Tumor Type | Frequency of Expression (%) | Reference(s) |
| Myxoid and Round Cell Liposarcoma | 89-100 | [2] |
| Neuroblastoma | 82 | [3] |
| Synovial Sarcoma | 80 | [3] |
| Melanoma | 46 | [3] |
| Ovarian Cancer | 43 | |
| Non-Small Cell Lung Cancer (NSCLC) | 25 | |
| Esophageal Squamous Cell Carcinoma | 21-32 | |
| Esophageal Adenocarcinoma | 15 | |
| Endometrial Carcinoma | 6 |
Table 2: NY-ESO-1 mRNA Expression (RT-PCR) in Different Tumor Types
| Tumor Type | Frequency of Expression (%) | Reference(s) |
| Synovial Sarcoma | up to 80 | |
| Melanoma | 25-50 | |
| Bladder Cancer | 20-30 | |
| Lung Cancer | 20-30 |
Experimental Protocols
Accurate detection of NY-ESO-1 expression is critical for patient stratification in clinical trials and for research purposes. The following are detailed methodologies for the most common techniques used to assess NY-ESO-1 expression.
Immunohistochemistry (IHC) for NY-ESO-1 in Paraffin-Embedded Tissues
This protocol is optimized for the detection of NY-ESO-1 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the monoclonal antibody clone E978.
1. Deparaffinization and Rehydration:
- Place slides in a 60°C oven for at least 30 minutes to melt the paraffin.
- Immerse slides in two changes of xylene for 5 minutes each.
- Immerse slides in two changes of 100% ethanol for 3 minutes each.
- Immerse slides in 95% ethanol for 3 minutes.
- Immerse slides in 70% ethanol for 3 minutes.
- Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a high pH buffer (e.g., Bond Epitope Retrieval Solution 2).
- Incubate slides in the retrieval solution at 100°C for 20-25 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides with distilled water.
3. Staining:
- Perform endogenous peroxidase blocking by incubating slides in 3% hydrogen peroxide for 10-15 minutes.
- Rinse slides with wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
- Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 30 minutes.
- Incubate slides with the primary antibody, anti-NY-ESO-1 clone E978, diluted 1:400, for 30 minutes at room temperature.
- Rinse slides with wash buffer.
- Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate according to the manufacturer's instructions.
- Rinse slides with wash buffer.
- Apply the DAB chromogen substrate and incubate until the desired stain intensity develops.
- Rinse slides with distilled water.
4. Counterstaining and Mounting:
- Counterstain with hematoxylin for 1-2 minutes.
- Rinse slides in running tap water.
- Dehydrate the slides through graded alcohols (70%, 95%, 100%) and clear in xylene.
- Mount coverslips using a permanent mounting medium.
5. Interpretation:
- NY-ESO-1 expression is typically observed as cytoplasmic and/or nuclear staining. The pattern can be focal or diffuse and is often heterogeneous.
Quantitative Real-Time RT-PCR (qRT-PCR) for NY-ESO-1 mRNA
This protocol outlines the steps for quantifying NY-ESO-1 mRNA from tumor tissue or cell lines.
1. RNA Extraction:
- Isolate total RNA from fresh-frozen tissue or cultured cells using a suitable method (e.g., TRIzol reagent or a column-based kit).
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
2. DNase Treatment:
- Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
3. cDNA Synthesis:
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
- Include a no-reverse transcriptase control to check for genomic DNA contamination.
4. qPCR Reaction:
- Prepare the qPCR reaction mix containing:
- cDNA template
- Forward and reverse primers for NY-ESO-1
- A suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe)
- Nuclease-free water
- Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
- Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
5. Data Analysis:
- Determine the cycle threshold (Ct) values for NY-ESO-1 and the housekeeping gene.
- Calculate the relative expression of NY-ESO-1 using the ΔΔCt method.
Western Blotting for NY-ESO-1
This protocol describes the detection of NY-ESO-1 protein in cell lysates by Western blotting.
1. Protein Extraction:
- Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
- Quantify the protein concentration using a standard assay (e.g., BCA assay).
2. SDS-PAGE and Transfer:
- Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody, anti-NY-ESO-1 clone E978, at a concentration of 1-2 µg/mL overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Image the blot using a chemiluminescence detection system. NY-ESO-1 has an expected molecular weight of approximately 23 kDa.
Signaling Pathways and Logical Relationships
While NY-ESO-1 does not have a well-defined intracellular signaling function in the traditional sense, its expression in tumor cells initiates a critical signaling cascade within the immune system. This "outside-in" signaling is the basis for its use in immunotherapy.
Immune Response to NY-ESO-1
NY-ESO-1 is a highly immunogenic antigen that can be recognized by the host immune system. When NY-ESO-1 is expressed by tumor cells, it can be processed and presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This allows for recognition by CD8+ cytotoxic T lymphocytes (CTLs). Additionally, NY-ESO-1 released from necrotic tumor cells can be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs). These APCs then process the antigen and present it on MHC class II molecules to CD4+ helper T cells. This integrated immune response, involving both CD8+ and CD4+ T cells, as well as B cells that produce anti-NY-ESO-1 antibodies, can lead to tumor cell destruction.
One proposed mechanism for the initiation of this immune response suggests that NY-ESO-1 released from necrotic cancer cells can engage with Toll-like receptor 4 (TLR4) on the surface of immature dendritic cells, acting as a damage-associated molecular pattern (DAMP) to promote DC maturation and antigen presentation.
Mandatory Visualizations
Experimental Workflow for NY-ESO-1 Detection by IHC
References
The Role of NY-ESO-1 (87-111) in the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a cancer-testis antigen that has emerged as a highly promising target for cancer immunotherapy due to its restricted expression in normal tissues and aberrant expression in a wide range of malignancies. Within the tumor microenvironment, specific epitopes of NY-ESO-1 play a crucial role in initiating and shaping the anti-tumor immune response. This technical guide focuses on the NY-ESO-1 (87-111) peptide, a promiscuous major histocompatibility complex (MHC) class II epitope, and its pivotal role in activating CD4+ T helper cells, a critical component of a robust and durable anti-cancer immunity.
NY-ESO-1 (87-111): A Key Mediator of Anti-Tumor CD4+ T Cell Responses
The NY-ESO-1 (87-111) peptide is a 25-amino-acid sequence (LLEFYLAMPFATPMEAELARRSLAQ) that has been identified as a potent stimulator of CD4+ T cells.[1][2] Its significance lies in its ability to bind to multiple HLA-DR and HLA-DP4 alleles, making it a relevant target for a large and diverse patient population.[1][3] This promiscuous binding allows for the presentation of the NY-ESO-1 (87-111) peptide by antigen-presenting cells (APCs), such as dendritic cells and macrophages, to a broad repertoire of CD4+ T cells.
Signaling Pathway of NY-ESO-1 (87-111)-Mediated CD4+ T Cell Activation
The activation of CD4+ T cells by the NY-ESO-1 (87-111) peptide is a multi-step process initiated by the interaction of the T cell receptor (TCR) with the peptide-MHC class II complex on the surface of an APC. This engagement triggers a cascade of intracellular signaling events, leading to T cell proliferation, differentiation, and effector functions.
Upon activation, CD4+ T cells differentiate into various effector subsets, including Th1 and Th2 cells. Th1 cells are critical for cell-mediated immunity, producing pro-inflammatory cytokines like IFN-γ and TNF-α, which enhance the cytotoxic activity of CD8+ T cells and activate macrophages. Th2 cells primarily mediate humoral immunity by producing cytokines such as IL-4, IL-5, and IL-13, which support B cell proliferation and antibody production. Studies have shown that the NY-ESO-1 (87-111) peptide can stimulate both Th1 and Th2-type responses.[1]
Quantitative Data from Clinical Trials
The immunogenicity of NY-ESO-1 and its derived peptides, including the 87-111 region, has been evaluated in numerous clinical trials of cancer vaccines and adoptive T cell therapies. The following tables summarize key quantitative data from some of these studies.
Table 1: Immune Response to NY-ESO-1 Peptide Vaccines
| Clinical Trial ID | Vaccine Composition | No. of Patients | CD4+ T Cell Response Rate | CD8+ T Cell Response Rate | Antibody Response Rate | Reference |
| NCT00199849 | NY-ESO-1 DNA vaccine (pPJV7611) | 15 | 93% (14/15) | 33% (5/15) | Not Reported | |
| NCT01079741 (and others) | NY-ESO-1 peptide-based vaccine | 62 | Not specifically reported for 87-111 | Not specifically reported for 87-111 | Significantly induced |
Table 2: Clinical Efficacy of Adoptive T Cell Therapy Targeting NY-ESO-1
| Clinical Trial ID | Cell Product | Tumor Type | No. of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Multiple Trials | Autologous T cells transduced with NY-ESO-1 reactive TCR | Synovial Sarcoma | 18 | 61% | Not Reported | |
| Multiple Trials | Autologous T cells transduced with NY-ESO-1 reactive TCR | Melanoma | 20 | 55% | Not Reported | |
| Phase I/II | NY-ESO-1c259 T-cells | Multiple Myeloma | 20 | 80% (16/20) | 19.1 months | |
| NCT03250325 | TBI-1301 (mipetresgene autoleucel) | Synovial Sarcoma | 8 | 50% (4/8) | Not Reported | |
| TAEST16001 | Genetically engineered NY-ESO-1-specific T cells | Soft Tissue Sarcoma | 12 | 41.7% | 7.2 months |
Experimental Protocols
Protocol 1: IFN-γ ELISpot Assay for Detection of NY-ESO-1 (87-111)-Specific T Cells
This protocol outlines the enzyme-linked immunospot (ELISpot) assay to quantify IFN-γ secreting T cells in response to stimulation with the NY-ESO-1 (87-111) peptide.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Recombinant human IL-2
-
NY-ESO-1 (87-111) peptide (and control peptides)
-
Peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
35% Ethanol
-
Sterile PBS
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (RPMI-1640 with 10% FBS)
Procedure:
-
Plate Coating:
-
Pre-wet the ELISpot plate wells with 15 µL of 35% ethanol for 1 minute.
-
Wash wells three times with 200 µL of sterile PBS.
-
Add 100 µL of anti-human IFN-γ capture antibody (e.g., 10 µg/mL in sterile PBS) to each well.
-
Incubate overnight at 4°C.
-
-
Cell Stimulation:
-
Wash the plate three times with 200 µL of sterile PBS.
-
Block the membrane with 200 µL of blocking buffer for at least 2 hours at 37°C.
-
Thaw cryopreserved PBMCs and resuspend in culture medium.
-
Discard the blocking buffer from the plate.
-
Add 100 µL of cell suspension (e.g., 2-3 x 10^5 cells/well) to each well.
-
Add 100 µL of NY-ESO-1 (87-111) peptide at the desired concentration (e.g., 10 µg/mL final concentration) to the respective wells. Include negative control wells (no peptide) and positive control wells (e.g., phytohemagglutinin).
-
Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
-
Detection:
-
Wash the plate six times with wash buffer.
-
Add 100 µL of biotinylated anti-human IFN-γ detection antibody (e.g., 1 µg/mL in PBS with 1% BSA) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate six times with wash buffer.
-
Add 100 µL of Streptavidin-ALP (diluted according to the manufacturer's instructions) to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate six times with wash buffer.
-
Add 100 µL of BCIP/NBT substrate solution to each well.
-
Monitor spot development for 5-20 minutes.
-
Stop the reaction by washing extensively with distilled water.
-
Allow the plate to dry completely before counting the spots using an ELISpot reader.
-
Protocol 2: In Vitro Stimulation and Expansion of NY-ESO-1 (87-111)-Specific CD4+ T Cells
This protocol describes a method for the in vitro stimulation and expansion of CD4+ T cells specific for the NY-ESO-1 (87-111) peptide from PBMCs.
Materials:
-
Ficoll-Paque
-
Human CD4+ T Cell Isolation Kit
-
RPMI-1640 medium with 10% human AB serum
-
Recombinant human IL-2, IL-7, and IL-15
-
NY-ESO-1 (87-111) peptide
-
Autologous irradiated PBMCs (as APCs)
-
T25 or T75 culture flasks
Procedure:
-
Isolation of CD4+ T Cells:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ T cells from the PBMC fraction using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
-
Initial Stimulation:
-
Co-culture the isolated CD4+ T cells with autologous irradiated PBMCs (as APCs) at a ratio of 2:1 in complete RPMI medium.
-
Add the NY-ESO-1 (87-111) peptide to a final concentration of 10 µg/mL.
-
Add IL-7 (e.g., 10 ng/mL) and low-dose IL-2 (e.g., 20 IU/mL) to the culture.
-
Incubate for 7 days at 37°C in a humidified CO2 incubator.
-
-
Expansion Phase:
-
After 7 days, restimulate the T cells with the NY-ESO-1 (87-111) peptide and fresh irradiated autologous PBMCs.
-
Expand the T cells in complete RPMI medium supplemented with higher concentrations of IL-2 (e.g., 100 IU/mL), IL-7 (e.g., 10 ng/mL), and IL-15 (e.g., 10 ng/mL).
-
Monitor cell growth and viability every 2-3 days and split the cultures as needed.
-
The expansion phase can be continued for 2-3 weeks to obtain a sufficient number of antigen-specific T cells for downstream applications.
-
-
Assessment of Specificity:
-
The specificity of the expanded T cell population can be confirmed using an IFN-γ ELISpot assay (as described in Protocol 1) or by intracellular cytokine staining for IFN-γ and TNF-α upon restimulation with the NY-ESO-1 (87-111) peptide.
-
Experimental Workflows
Workflow for Adoptive T Cell Therapy (ACT) using NY-ESO-1 Specific T Cells
The following diagram illustrates a typical workflow for adoptive T cell therapy using T cells engineered to express a TCR specific for an NY-ESO-1 epitope.
Conclusion
The NY-ESO-1 (87-111) peptide represents a critical target in the tumor microenvironment for the development of novel immunotherapies. Its ability to promiscuously bind to multiple MHC class II alleles and activate a broad CD4+ T cell response underscores its potential to induce a potent and durable anti-tumor immune attack. The data from clinical trials, while still evolving, are encouraging and support the continued investigation of vaccines and adoptive T cell therapies targeting this epitope. The detailed protocols and workflows provided in this guide are intended to facilitate further research and development in this promising area of cancer immunotherapy.
References
A Technical Guide to Spontaneous T-Cell Responses to NY-ESO-1 in Cancer Patients
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a highly immunogenic cancer-testis antigen (CTA) whose expression in normal tissues is restricted to germ cells but becomes aberrantly re-expressed in a variety of malignancies. This restricted expression profile, coupled with its ability to elicit spontaneous and robust, integrated humoral and cellular immune responses in cancer patients, positions NY-ESO-1 as a premier target for cancer immunotherapy.[1][2][3] This technical guide provides an in-depth overview of the spontaneous T-cell responses directed against NY-ESO-1 in cancer patients. It consolidates quantitative data on the prevalence of these responses, details the experimental protocols used for their detection and characterization, and visualizes the key biological pathways involved.
Introduction to NY-ESO-1
NY-ESO-1, a member of the CTA family, is a 180-amino acid protein encoded by the CTAG1B gene.[4] Its expression is typically absent in normal somatic tissues, with the exception of testicular germ cells and occasionally the placenta, which lack MHC class I expression, rendering them immune-privileged.[3] NY-ESO-1 expression is frequently detected in a wide range of cancers, including melanoma, synovial sarcoma, neuroblastoma, ovarian cancer, and bladder cancer. The presence of spontaneous, coordinated B-cell and T-cell responses in patients with NY-ESO-1-positive tumors underscores its high immunogenicity. These natural immune responses are generally observed in patients with advanced-stage disease and tend to correlate with the level of antigen expression.
Quantitative Analysis of NY-ESO-1 Expression and Spontaneous Immunity
The frequency of NY-ESO-1 expression and the subsequent immune responses vary significantly across different cancer types. The presence of serum antibodies against NY-ESO-1 is strongly correlated with the existence of both CD4+ and CD8+ T-cell responses.
Table 1: Frequency of NY-ESO-1 Protein Expression in Various Cancers
| Cancer Type | Frequency of Expression (%) |
| Myxoid and Round Cell Liposarcoma | 89-100% |
| Neuroblastoma | 82% |
| Synovial Sarcoma | 70-80% |
| Melanoma | 25-46% |
| Ovarian Cancer | 43% |
| Bladder Cancer (High-Grade) | 31-48% |
| Esophageal Cancer | 32% |
| Lung Cancer | 13% |
| Hepatocellular Cancer | 11% |
| Prostate and Gastric Cancer | 10% |
| Colorectal Cancer | 8% |
| Breast Cancer | 7% |
Source: Data compiled from multiple studies.
Table 2: Spontaneous T-Cell Responses in NY-ESO-1 Seropositive Cancer Patients
| T-Cell Type | Patient Cohort | Detection Method | Key Findings | Reference |
| CD8+ T-Cells | Melanoma Patients | Tetramer Staining | Detected in 10 out of 11 seropositive patients. | |
| Ovarian Cancer Patients | Tetramer Staining (ex vivo) | Readily detectable in 10 out of 14 (71%) seropositive patients. | ||
| CD4+ T-Cells | Various Cancers | ELISpot / Intracellular Staining | Detected in 11 of 13 seropositive patients; no responses in 18 seronegative patients. | |
| Ovarian Cancer Patients | Tetramer Staining (ex vivo) | Frequencies in TILs were 10- to 60-fold higher than in peripheral blood. |
Table 3: Clinical Responses to NY-ESO-1-Targeted Adoptive T-Cell Therapy
| Cancer Type | Therapy | Patient Cohort (n) | Objective Response Rate (%) | Median Overall Survival | Reference |
| Synovial Sarcoma | TCR-transduced T-cells | 18 | 61% | 14% (5-year) | |
| Melanoma | TCR-transduced T-cells | 20 | 55% | 33% (5-year) | |
| Multiple Myeloma | TCR-transduced T-cells | - | 80% (near complete/complete) | 19.1 months (PFS) | |
| Synovial Sarcoma | TBI-1301 (siTCR) | 8 | 50% | 650 days | |
| Soft Tissue Sarcoma | TAEST16001 | 12 | 41.7% | 13.1 months (DoR) |
TCR: T-Cell Receptor; PFS: Progression-Free Survival; DoR: Duration of Response.
Experimental Protocols for Detecting NY-ESO-1 Specific T-Cells
Detecting and quantifying rare, antigen-specific T-cells requires highly sensitive and specific methodologies. The following protocols are foundational for assessing spontaneous T-cell responses to NY-ESO-1.
Workflow for Assessing T-Cell Responses
The general workflow involves isolating peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs), stimulating them with NY-ESO-1 antigens (peptides or full-length protein), and detecting the response via cytokine secretion or direct binding assays.
Caption: Workflow for detecting spontaneous NY-ESO-1 T-cell responses.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level. It is commonly used to detect IFN-γ production by NY-ESO-1-specific T-cells.
Principle: Cells are cultured on a surface coated with a capture antibody specific for a cytokine (e.g., IFN-γ). Upon stimulation, secreted cytokine is captured in the immediate vicinity of the cell. After cells are removed, a second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. Addition of a substrate results in the formation of a colored spot for each cytokine-secreting cell.
Detailed Protocol:
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds.
-
Wash the plate 3 times with sterile 1X PBS.
-
Coat the plate with an anti-IFN-γ capture antibody overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate 3 times with PBS to remove excess capture antibody. Block with culture medium containing 10% FBS for 1 hour at 37°C.
-
Prepare PBMCs or TILs. For previously frozen cells, allow them to rest for at least 1 hour after thawing.
-
Add 2-5 x 10^5 cells per well.
-
Add NY-ESO-1 overlapping peptide pools (e.g., 1-2 µg/mL per peptide) or specific epitopes to the appropriate wells.
-
Include a negative control (cells with no peptide) and a positive control (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies).
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Detection:
-
Wash the plate to remove cells, using PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 3 times with PBST.
-
Add streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Wash the plate thoroughly.
-
-
Spot Development and Analysis:
-
Add the appropriate substrate (e.g., BCIP/NBT for ALP).
-
Stop the reaction by washing with distilled water once spots are fully developed.
-
Dry the plate and count the spots using an automated ELISpot reader.
-
Intracellular Cytokine Staining (ICS) and Flow Cytometry
ICS allows for the multiparametric characterization of T-cells, identifying the phenotype (e.g., CD4+, CD8+, memory markers) of the cells producing specific cytokines in response to antigen stimulation.
Principle: Cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers, followed by fixation and permeabilization to allow for intracellular staining with fluorochrome-conjugated anti-cytokine antibodies.
Detailed Protocol:
-
Cell Stimulation:
-
Adjust isolated PBMCs or TILs to 1-2 x 10⁶ cells/mL in complete culture medium.
-
Add NY-ESO-1 peptides and co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d).
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor (e.g., Brefeldin A, 10 µg/mL) and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with staining buffer (PBS + 1% BSA + 0.1% Sodium Azide).
-
Add a cocktail of fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD45RA, anti-CCR7) and a viability dye.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Resuspend cells in a fixation buffer (e.g., 2% formaldehyde) and incubate for 20 minutes at room temperature.
-
Wash the cells and resuspend in a permeabilization buffer (containing a mild detergent like saponin or Triton X-100).
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) diluted in permeabilization buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Acquisition and Analysis:
-
Wash the cells twice with permeabilization buffer, then once with staining buffer.
-
Resuspend the cells in staining buffer for acquisition on a flow cytometer.
-
Analyze the data by first gating on live, single lymphocytes, then on T-cell subsets (CD4+ or CD8+), and finally quantifying the percentage of cells positive for a given cytokine.
-
Antigen Processing and Presentation Pathways
The activation of NY-ESO-1-specific T-cells is contingent on the processing of the NY-ESO-1 protein and the presentation of its derived peptides on MHC molecules by antigen-presenting cells (APCs) or the tumor cells themselves.
MHC Class I Presentation (Endogenous Pathway)
This pathway is crucial for activating CD8+ cytotoxic T-lymphocytes (CTLs). Tumor cells expressing NY-ESO-1 can directly present its peptides to CTLs.
Caption: Endogenous pathway for MHC Class I presentation of NY-ESO-1.
MHC Class II Presentation (Exogenous & Non-Classical Pathways)
Activation of CD4+ helper T-cells requires peptide presentation on MHC Class II molecules. This typically occurs via the exogenous pathway in professional APCs. However, non-classical pathways have also been described for NY-ESO-1 presentation by tumor cells themselves, involving components of the MHC Class I machinery like the proteasome and TAP transporter.
Caption: Pathways for MHC Class II presentation of NY-ESO-1 peptides.
T-Cell Receptor Signaling
The recognition of the NY-ESO-1 peptide/MHC complex by a specific T-cell receptor (TCR) initiates a signaling cascade leading to T-cell activation, proliferation, and effector function.
Caption: TCR signaling cascade upon recognition of NY-ESO-1 antigen.
Conclusion and Future Directions
Spontaneous T-cell responses to NY-ESO-1 are a clear indication of the antigen's immunogenicity and its potential as a target for cancer immunotherapy. The strong correlation between humoral and cellular responses provides a convenient serum-based surrogate for identifying patients who are more likely to harbor NY-ESO-1-specific T-cells. The quantitative data and clinical trial results summarized herein highlight the significant therapeutic potential of harnessing these T-cell responses, particularly through adoptive cell transfer of TCR-engineered T-cells.
Future research should focus on strategies to overcome the immunosuppressive tumor microenvironment, which can dampen the efficacy of these spontaneous and therapeutically induced T-cell responses. Combination therapies, such as those pairing NY-ESO-1-targeted treatments with checkpoint inhibitors, may prove crucial in enhancing the durability of clinical responses. Furthermore, a deeper understanding of the non-classical antigen presentation pathways could open new avenues for vaccine design to more effectively stimulate both CD4+ and CD8+ T-cell arms of the immune system.
References
- 1. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antigen processing and presentation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Technical Guide to NY-ESO-1 (87-111): A Pan-MHC Class II-Restricted Epitope for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a cancer-testis antigen that represents a highly promising target for cancer immunotherapy due to its tumor-restricted expression and potent immunogenicity. A key region of this antigen, the peptide sequence spanning amino acids 87-111, has been identified as a pan-Major Histocompatibility Complex (MHC) class II-restricted epitope. This promiscuous binding to multiple HLA-DR and HLA-DP4 alleles makes it a broadly applicable candidate for vaccine development and T-cell based therapies. This guide provides an in-depth technical overview of the NY-ESO-1 (87-111) epitope, including its HLA binding profile, the nature of the T-cell responses it elicits, detailed experimental protocols for its characterization, and a visualization of the relevant biological pathways.
Peptide Characteristics
The NY-ESO-1 (87-111) peptide is a 25-amino acid sequence:
-
Sequence: LLEFYLAMPFATPMEAELARRSLAQ[1]
-
Molecular Formula: C131H206N32O36S2
-
Molecular Weight: 2869.6 Da[1]
Pan-MHC Class II Binding Affinity
A critical feature of the NY-ESO-1 (87-111) epitope is its ability to bind to a wide range of MHC class II molecules, a property that overcomes the challenge of HLA polymorphism in the patient population. This promiscuous binding has been demonstrated for several common HLA-DR and HLA-DP4 alleles.[2][3][4]
| HLA Allele | Binding Capacity (IC50 in nM) |
| HLA-DRB10101 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |
| HLA-DRB10401 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |
| HLA-DRB10701 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |
| HLA-DRB11101 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |
| HLA-DPB10401 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |
| HLA-DPB10402 | Data demonstrating binding exists, specific IC50 values require consultation of primary literature. |
Note: The table summarizes the reported binding capabilities. For precise IC50 values, consulting the primary research by Mandic et al., J Immunol, 2005, is recommended.
T-Cell Immune Response
The presentation of NY-ESO-1 (87-111) by antigen-presenting cells (APCs) elicits a robust CD4+ T-cell response, which is crucial for orchestrating a comprehensive anti-tumor immune attack. This response is characterized by the activation of both Th1 and Th2/Th0 type CD4+ T cells.
-
Th1 Response: Characterized by the secretion of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ). Th1 cells are critical for the activation of cytotoxic T lymphocytes (CTLs) and macrophages, leading to direct tumor cell killing.
-
Th2/Th0 Response: Involves the production of cytokines like Interleukin-5 (IL-5). While a strong Th1 response is generally considered more effective for anti-tumor immunity, the presence of a mixed Th1/Th2 response indicates a broad activation of the CD4+ T-cell compartment.
Quantitative T-Cell Response Data
| T-Cell Type | Cytokine Measured | Assay | Result |
| CD4+ T cells | IFN-γ | ELISpot | Significantly increased spot-forming units upon stimulation with NY-ESO-1 (87-111) pulsed APCs. |
| CD4+ T cells | IL-5 | ELISpot | Increased spot-forming units observed, indicating a Th2/Th0 component to the response. |
Note: The table reflects the qualitative findings from key studies. Quantitative data (e.g., number of spot-forming units per million cells) would be specific to individual patient samples and experimental conditions.
Experimental Protocols & Workflows
Workflow for Identification and Characterization of NY-ESO-1 (87-111)
Detailed Methodology: MHC Class II Binding Assay (Competition ELISA)
This protocol is a representative method for assessing the binding affinity of a peptide to purified MHC class II molecules.
Objective: To determine the concentration of the NY-ESO-1 (87-111) peptide required to inhibit the binding of a known high-affinity, labeled peptide to a specific HLA molecule by 50% (IC50).
Materials:
-
Purified, soluble HLA-DR or HLA-DP molecules
-
Biotinylated reference peptide with known high affinity for the target HLA molecule
-
NY-ESO-1 (87-111) test peptide
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat a 96-well ELISA plate with an anti-HLA-DR or -DP monoclonal antibody overnight at 4°C.
-
Blocking: Wash the plate and block with blocking buffer for 2 hours at room temperature.
-
Competition Reaction: In a separate plate, incubate a constant concentration of the purified HLA molecule and the biotinylated reference peptide with serial dilutions of the NY-ESO-1 (87-111) competitor peptide. Incubate for 24-48 hours at 37°C.
-
Capture: Transfer the competition reaction mixtures to the antibody-coated plate and incubate for 2 hours at room temperature to capture the HLA-peptide complexes.
-
Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add TMB substrate. Allow the color to develop in the dark.
-
Reading: Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the concentration of the competitor peptide to determine the IC50 value.
Detailed Methodology: IFN-γ and IL-5 ELISpot Assay
This protocol outlines the procedure for quantifying cytokine-secreting T cells upon stimulation with the NY-ESO-1 (87-111) peptide.
Objective: To determine the frequency of IFN-γ and IL-5 secreting CD4+ T cells in response to the NY-ESO-1 (87-111) epitope.
Materials:
-
PVDF-membrane 96-well ELISpot plates
-
Anti-human IFN-γ and IL-5 capture antibodies
-
Biotinylated anti-human IFN-γ and IL-5 detection antibodies
-
Streptavidin-alkaline phosphatase (ALP) or HRP conjugate
-
BCIP/NBT or AEC substrate
-
Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells
-
Antigen-presenting cells (e.g., dendritic cells or autologous PBMCs)
-
NY-ESO-1 (87-111) peptide
-
RPMI-1640 medium with 10% fetal bovine serum
-
ELISpot plate reader
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with anti-IFN-γ or anti-IL-5 capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 with 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add responder cells (PBMCs or CD4+ T cells) and stimulator cells (APCs pulsed with NY-ESO-1 (87-111) peptide) to the wells. Include negative controls (no peptide) and positive controls (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Lyse the cells and wash the plate. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate. Monitor for spot development.
-
Stopping and Reading: Stop the reaction by washing with distilled water. Allow the plate to dry and count the spots using an ELISpot reader.
Signaling and Activation Pathways
CD4+ T-Cell Activation by NY-ESO-1 (87-111)
Conclusion and Future Directions
The NY-ESO-1 (87-111) peptide is a well-characterized, promiscuous MHC class II epitope with significant potential for the development of broadly applicable cancer immunotherapies. Its ability to elicit both Th1 and Th2 responses in a pan-HLA-restricted manner makes it an attractive component for peptide-based vaccines and for the stimulation of T cells for adoptive cell transfer therapies. Further research and clinical trials incorporating this epitope are warranted to fully realize its therapeutic potential in a wide range of NY-ESO-1-expressing malignancies. The detailed methodologies and pathway visualizations provided in this guide serve as a valuable resource for researchers and developers in this field.
References
Basic characteristics of cancer-testis antigen NY-ESO-1
An In-depth Technical Guide on the Core Characteristics of Cancer-Testis Antigen NY-ESO-1
Introduction
New York esophageal squamous cell carcinoma-1 (NY-ESO-1), also known as CTAG1B (Cancer/Testis Antigen 1B), is a highly immunogenic tumor antigen and a prominent member of the cancer-testis antigen (CTA) family.[1][2] CTAs are characterized by their expression in immune-privileged germ cells of the testis in healthy adults and their aberrant re-expression in various types of malignant tumors.[3][4] This restricted expression profile minimizes the risk of off-target toxicities, making NY-ESO-1 an ideal target for cancer immunotherapy.[5] Furthermore, NY-ESO-1 spontaneously elicits both humoral (antibody) and cellular (T-cell) immune responses in cancer patients, a characteristic that has positioned it at the forefront of immuno-oncology research and drug development. This guide provides a comprehensive overview of the core molecular, genetic, and immunological characteristics of NY-ESO-1, details key experimental methodologies for its study, and visualizes its central role in anti-tumor immunity.
Molecular Biology of NY-ESO-1
Gene and Protein Structure
The gene encoding NY-ESO-1, CTAG1B, is located on the long arm of the X chromosome at position Xq28. It encodes a 180-amino acid protein with a molecular weight of approximately 18 kDa. The protein structure includes a glycine-rich N-terminal region and a hydrophobic C-terminal region which contains a conserved Pcc-1 domain.
Function and Localization
In normal tissues, NY-ESO-1 expression is primarily restricted to testicular germ cells, specifically spermatogonia and primary spermatocytes, and is also found in the placenta during development. While its precise biological function is not fully elucidated, its expression pattern suggests a potential role in gametogenesis or germ cell self-renewal. The presence of the Pcc-1 domain, a known transcription factor, suggests a possible involvement in cell cycle regulation and growth. In cancer cells, NY-ESO-1 expression can be localized to the cytoplasm, the nucleus, or both, and this localization pattern may have prognostic implications.
Expression Profile in Malignant Tissues
NY-ESO-1 is re-expressed in a wide spectrum of solid tumors, although the frequency and level of expression can be heterogeneous both between and within tumor types. Expression is generally associated with more advanced disease stages and, in many cancers, a poorer prognosis.
Data Presentation: NY-ESO-1 Expression Frequency
The following table summarizes the reported frequency of NY-ESO-1 protein expression across various cancers, as detected primarily by immunohistochemistry (IHC).
| Tumor Type | Expression Frequency (%) | Citations |
| Myxoid/Round Cell Liposarcoma | 89 - 100% | |
| Neuroblastoma | 82% | |
| Synovial Sarcoma | 70 - 80% | |
| Melanoma | 13 - 46% | |
| Ovarian Cancer | 43% | |
| Bladder Cancer | 20 - 30% | |
| Non-Small Cell Lung Cancer | 10 - 30% | |
| Esophageal Cancer | 20 - 40% | |
| Hepatocellular Carcinoma | 20 - 40% | |
| Head and Neck Cancer | 20 - 40% | |
| Breast Cancer | 20 - 40% | |
| Prostate Cancer | 20 - 40% | |
| Gastric Cancer | 20 - 40% |
Immunogenicity of NY-ESO-1
NY-ESO-1 is one of the most immunogenic tumor antigens identified to date. Its ability to be processed and presented by major histocompatibility complex (MHC) class I and II molecules on tumor cells leads to the activation of both CD8+ and CD4+ T cells.
Spontaneous Humoral and Cellular Responses
A significant portion of patients with NY-ESO-1-expressing tumors develop spontaneous, integrated immune responses. This includes:
-
Humoral Response : The production of high-titer IgG antibodies specific for NY-ESO-1. This response is antigen-driven, with antibody levels often correlating with disease progression and decreasing after tumor resection.
-
Cellular Response : The presence of circulating NY-ESO-1-specific CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ helper T cells. The presence of NY-ESO-1 specific antibodies is strongly correlated with the existence of a concurrent T-cell response.
Data Presentation: Immune Response and Clinical Correlation
The integrated immune response to NY-ESO-1 has been linked to clinical outcomes, particularly in the context of immunotherapy.
| Parameter | Finding | Citations |
| Spontaneous Antibody Response | Occurs in up to 50% of patients with NY-ESO-1+ tumors. | |
| Spontaneous CD4+ T-Cell Response | Detected in 80% (16/20) of seropositive patients. | |
| Spontaneous CD8+ T-Cell Response | Detected in 65% (13/20) of seropositive patients. | |
| Clinical Benefit with Ipilimumab | 77% (10/13) in seropositive patients with a CD8+ response. | |
| Clinical Benefit with Ipilimumab | 14% (1/7) in seropositive patients without a CD8+ response. |
NY-ESO-1 as a Therapeutic Target
The unique characteristics of NY-ESO-1 make it a prime target for various immunotherapeutic strategies designed to enhance or induce a potent anti-tumor immune response. These strategies include cancer vaccines, adoptive T-cell therapies, and combination treatments with checkpoint inhibitors.
Key Experimental Methodologies
Standardized and validated assays are critical for identifying patients eligible for NY-ESO-1 targeted therapies and for monitoring immune responses during clinical trials.
Immunohistochemistry (IHC)
IHC is used to detect NY-ESO-1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. It provides crucial information on the presence, localization, and heterogeneity of antigen expression within a tumor.
Experimental Protocol: NY-ESO-1 IHC
-
Tissue Preparation: Obtain FFPE tumor tissue blocks and cut 4-5 µm sections onto charged glass slides.
-
Deparaffinization and Rehydration: Heat slides to melt wax, followed by washes in xylene and a graded series of ethanol to rehydrate the tissue.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0) to unmask the antigen epitopes.
-
Blocking: Incubate sections with a protein block (e.g., hydrogen peroxide followed by serum block) to prevent non-specific antibody binding and inhibit endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate sections with a validated anti-NY-ESO-1 monoclonal antibody (e.g., clone E978 or ES121) at a predetermined optimal concentration, typically overnight at 4°C.
-
Secondary Antibody & Detection: Apply a polymer-based detection system containing a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Chromogen Application: Add a chromogen substrate (e.g., DAB), which reacts with the enzyme to produce a colored precipitate at the site of antigen expression.
-
Counterstaining & Mounting: Lightly counterstain the tissue with hematoxylin to visualize cell nuclei, followed by dehydration and mounting with a coverslip.
-
Analysis: A pathologist evaluates the slides under a light microscope to score the percentage of tumor cells staining positive and the intensity of the staining (e.g., 1+, 2+, 3+).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is the standard method for detecting and quantifying NY-ESO-1 specific antibodies in patient serum or plasma, providing a measure of the humoral immune response.
Experimental Protocol: NY-ESO-1 Indirect ELISA
-
Plate Coating: Coat wells of a 96-well microplate with recombinant full-length NY-ESO-1 protein diluted in a coating buffer. Incubate overnight at 4°C.
-
Washing: Wash plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Blocking: Add a blocking buffer (e.g., 5% non-fat milk in PBS) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted patient serum/plasma samples to the wells. Include positive and negative control sera. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) that binds to the patient's antibodies. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). A color change will occur in wells containing the enzyme.
-
Reaction Stop & Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and read the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Enzyme-Linked Immunospot (ELISpot) Assay
The ELISpot assay is a highly sensitive technique used to detect and quantify individual cytokine-secreting T cells (e.g., IFN-γ) in response to stimulation with NY-ESO-1 peptides, thereby measuring the cellular immune response.
Experimental Protocol: IFN-γ ELISpot for NY-ESO-1
-
Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody. Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate and block the membrane with cell culture medium.
-
Cell Plating: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from patient blood. Add a defined number of PBMCs to each well.
-
Antigen Stimulation: Add NY-ESO-1 specific peptides (representing CD4+ or CD8+ epitopes) to the appropriate wells. Include a negative control (no peptide) and a positive control (e.g., PHA mitogen).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator, allowing T cells to secrete IFN-γ, which is captured by the antibody on the membrane.
-
Detection Antibody: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a precipitating substrate (e.g., BCIP/NBT). Dark spots will form on the membrane at the location of each cytokine-secreting cell.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry and count the spots using an automated ELISpot reader. The number of spots corresponds to the frequency of antigen-specific T cells.
Conclusion
NY-ESO-1 possesses the defining characteristics of an ideal immunotherapeutic target: high expression in a range of cancers, restricted expression in normal tissues, and potent immunogenicity. The ability to elicit spontaneous and integrated humoral and cellular immune responses underscores its relevance in the tumor-immune dialogue. Ongoing research and clinical trials continue to leverage these core characteristics, with a focus on developing more effective cancer vaccines, engineering more potent adoptive T-cell therapies, and designing rational combination strategies to overcome immune suppression. A thorough understanding of its basic characteristics and the application of robust detection methodologies are fundamental to advancing NY-ESO-1 targeted therapies and improving outcomes for patients with cancer.
References
An In-depth Technical Guide to NY-ESO-1 (87-111) in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1), a cancer-testis antigen, has emerged as a highly promising target for cancer immunotherapy due to its tumor-restricted expression and potent immunogenicity. This guide focuses on a key immunodominant CD4+ T cell epitope, NY-ESO-1 (87-111), detailing its role in eliciting anti-tumor immune responses. We provide a comprehensive overview of the preclinical and clinical data, detailed experimental protocols for assessing immune responses to this peptide, and visualizations of the underlying biological pathways and experimental workflows. This document is intended to serve as a critical resource for researchers and drug developers in the field of oncology and immunotherapy.
Introduction to NY-ESO-1 and the 87-111 Epitope
NY-ESO-1 is a 180-amino acid protein expressed in various tumor types, including melanoma, sarcoma, and ovarian cancer, while its expression in normal tissues is limited to the testis.[1] This tumor-selective expression profile makes it an ideal target for immunotherapies, minimizing the risk of off-tumor toxicities. The NY-ESO-1 (87-111) peptide fragment is a pan-MHC class II-restricted epitope, capable of binding to multiple HLA-DR and HLA-DP4 molecules.[2][3][4] This promiscuous binding allows it to stimulate CD4+ T helper cells in a broad patient population with diverse HLA haplotypes.[2] These CD4+ T cells play a crucial role in orchestrating a comprehensive anti-tumor immune response by providing help to CD8+ cytotoxic T lymphocytes (CTLs) and other immune cells.
Data Presentation: Clinical and Immunological Responses
The following tables summarize key quantitative data from clinical trials and preclinical studies involving NY-ESO-1-targeted immunotherapies.
Table 1: Clinical Efficacy of NY-ESO-1 Adoptive T-Cell Therapy
| Clinical Trial (NCT) | Cancer Type | Treatment | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| NCT01343043 | Synovial Sarcoma | Letetresgene autoleucel (NY-ESO-1 TCR T-cells) | 45 | 50% | - | |
| Phase I/II | Synovial Sarcoma | TBI-1301 (NY-ESO-1 TCR T-cells) | 8 | 50.0% | - | |
| Phase I | Soft Tissue Sarcoma | TAEST16001 (NY-ESO-1 TCR T-cells) | 12 | 41.7% | 7.2 months | |
| Phase I/II | Multiple Myeloma | NY-ESO-1c259 TCR T-cells + ASCT | 20 | 80% (16/20 with encouraging clinical responses) | 19.1 months | |
| - | Melanoma | NY-ESO-1 TCR T-cells | 20 | 55% | - | |
| - | Synovial Sarcoma & Melanoma | NY-ESO-1 transduced CD8+ T-cells + IL-2 | 17 | 61% (Sarcoma), 55% (Melanoma) | - |
Table 2: Immunological Responses to NY-ESO-1 Peptide Vaccines
| Clinical Trial (NCT) | Cancer Type | Vaccine Regimen | Number of Patients | Immune Response Rate | Key Findings | Citation(s) |
| NCT00923312 | Non-Small Cell Lung Cancer | CV9201 (RNA vaccine encoding NY-ESO-1 and other TAAs) | 46 | 63% specific immune response to one or more TAAs | Disease stabilization in 31% of patients. | |
| Phase II | Melanoma | NY-ESO-1 protein + ISCOMATRIX adjuvant | 56 (vaccine arm) | Strong antibody and CD4+/CD8+ T-cell responses | No significant difference in relapse-free or overall survival compared to adjuvant alone. | |
| Phase I | Solid Tumors | CHP-NY-ESO-1 + MIS416 (NOD2/TLR9 stimulants) | 26 | 94% antibody response in cohorts 2-4 | Dose-dependent antibody response observed. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate immune responses to NY-ESO-1 (87-111).
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (ALP)
-
BCIP/NBT substrate
-
Recombinant human IL-2
-
NY-ESO-1 (87-111) peptide
-
PBMCs from patients or healthy donors
-
Complete RPMI-1640 medium
Procedure:
-
Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with complete RPMI-1640 medium for 2 hours at 37°C.
-
Cell Plating: Add 2 x 10^5 PBMCs per well.
-
Stimulation: Add NY-ESO-1 (87-111) peptide to the designated wells at a final concentration of 10 µg/mL. Use a negative control (medium alone) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the wells and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add Streptavidin-ALP. Incubate for 1 hour at room temperature.
-
Development: Wash and add BCIP/NBT substrate. Monitor for spot development and stop the reaction by washing with distilled water.
-
Analysis: Air-dry the plate and count the spots using an ELISpot reader.
Chromium-51 Release Assay for Cytotoxicity
This assay measures the cytotoxic activity of T cells by quantifying the release of radioactive chromium-51 (51Cr) from labeled target cells.
Materials:
-
NY-ESO-1-specific T cells (effector cells)
-
NY-ESO-1 expressing, HLA-matched tumor cells (target cells)
-
NY-ESO-1 negative tumor cells (control target cells)
-
Chromium-51 (51Cr)
-
Complete RPMI-1640 medium
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate 1 x 10^6 target cells with 100 µCi of 51Cr for 1-2 hours at 37°C.
-
Washing: Wash the labeled target cells three times with complete medium to remove excess 51Cr.
-
Co-culture: Plate the labeled target cells at 1 x 10^4 cells/well in a 96-well V-bottom plate. Add effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
Controls:
-
Spontaneous release: Target cells with medium alone.
-
Maximum release: Target cells with 1% Triton X-100.
-
-
Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.
Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric characterization of antigen-specific T cells by detecting the production of intracellular cytokines following stimulation.
Materials:
-
PBMCs or isolated T cells
-
NY-ESO-1 (87-111) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate 1-2 x 10^6 PBMCs/well with NY-ESO-1 (87-111) peptide (1-10 µg/mL) for 6 hours at 37°C. Add Brefeldin A and Monensin for the last 4-5 hours of incubation.
-
Surface Staining: Wash the cells and stain with antibodies against surface markers for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and fix with a fixation buffer for 20 minutes at room temperature. Then, permeabilize the cells using a permeabilization buffer.
-
Intracellular Staining: Stain with antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to identify and quantify the frequency of cytokine-producing T cell subsets. A common gating strategy involves first gating on lymphocytes, then singlets, live cells, CD3+ T cells, and then CD4+ or CD8+ populations. Cytokine expression is then assessed within these T cell subsets.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TCR Signaling upon NY-ESO-1 (87-111) Recognition.
Caption: Adoptive Cell Therapy (ACT) Experimental Workflow.
Caption: IFN-γ ELISpot Assay Workflow.
Conclusion
The NY-ESO-1 (87-111) peptide is a critical component in the development of immunotherapies against NY-ESO-1-expressing cancers. Its ability to elicit a broad CD4+ T cell response provides a strong rationale for its inclusion in vaccine formulations and for monitoring immune responses in patients undergoing adoptive T-cell therapies. The data and protocols presented in this guide offer a valuable resource for the continued research and development of novel cancer immunotherapies targeting this important antigen. Further optimization of treatment regimens, including combination therapies with checkpoint inhibitors, holds the promise of improving clinical outcomes for patients with a wide range of malignancies.
References
- 1. INF-gamma Release ELISpot Assay [en.bio-protocol.org]
- 2. One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ T cells from patients with NY-ESO-1-expressing melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for NY-ESO-1 (87-111) Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The New York esophageal squamous cell carcinoma-1 (NY-ESO-1) is a highly immunogenic cancer-testis antigen, making it a prime target for cancer immunotherapy.[1][2] The peptide fragment NY-ESO-1 (87-111), with the sequence LLEFYLAMPFATPMEAELARRSLAQ, is a pan-MHC class II-restricted epitope capable of stimulating CD4+ T helper cells, which play a crucial role in orchestrating the anti-tumor immune response.[3][4][5] These application notes provide detailed protocols for the chemical synthesis, purification, and characterization of the NY-ESO-1 (87-111) peptide for research and development applications.
Data Presentation
Peptide Specifications
| Parameter | Value | Reference |
| Full Name | NY-ESO-1 (87-111) | |
| Sequence | LLEFYLAMPFATPMEAELARRSLAQ | |
| Molecular Formula | C131H206N32O36S2 | |
| Molecular Weight | 2869.6 g/mol | |
| Purity (Post-HPLC) | >95% | |
| Storage | Lyophilized at -20°C |
Synthesis and Purification Summary
| Step | Method | Key Reagents/Parameters | Expected Outcome |
| Synthesis | Solid-Phase Peptide Synthesis (Fmoc) | Rink Amide Resin, HCTU/DIPEA, 20% Piperidine in DMF | Crude peptide attached to resin |
| Cleavage | Acidolysis | Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) | Crude peptide cleaved from resin |
| Purification | Reverse-Phase HPLC | C18 column, Acetonitrile/Water gradient with 0.1% TFA | Purified peptide with >95% purity |
| Characterization | Mass Spectrometry | ESI-MS or MALDI-TOF | Confirmation of correct molecular weight |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of NY-ESO-1 (87-111)
This protocol is based on the widely used Fmoc/tBu strategy for solid-phase peptide synthesis.
Materials:
-
Rink Amide resin (0.4-0.8 mmol/g loading)
-
Fmoc-protected amino acids
-
Coupling agent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents to the resin loading) and HCTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and pre-activate for 2-3 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the NY-ESO-1 (87-111) sequence (QALSRRAELMTPFALMYFEL).
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and Methanol, then dry under vacuum.
II. Cleavage and Deprotection
Materials:
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Incubate at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
III. Purification by Reverse-Phase HPLC
Materials and Equipment:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the solution through a 0.45 µm filter.
-
Chromatography:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 60 minutes. The exact gradient may need to be optimized based on the analytical run of the crude product.
-
Monitor the elution at 220 nm.
-
Collect fractions corresponding to the major peak.
-
-
Fraction Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified peptide as a white powder.
IV. Characterization by Mass Spectrometry
Materials and Equipment:
-
Electrospray Ionization Mass Spectrometer (ESI-MS) or MALDI-TOF Mass Spectrometer
Procedure:
-
Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the positive ion mode.
-
Compare the observed molecular weight with the calculated theoretical molecular weight of NY-ESO-1 (87-111) (2869.6 g/mol ) to confirm the identity of the synthesized peptide.
Visualizations
Caption: Experimental workflow for NY-ESO-1 (87-111) synthesis and purification.
Caption: NY-ESO-1 (87-111) peptide recognition and T-cell activation pathway.
References
- 1. Epitope Hierarchy of Spontaneous CD4+ T Cell Responses to LAGE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NY-ESO-1 antigen-reactive T cell receptors exhibit diverse therapeutic capability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NY-ESO-1 (87-111) - 1 mg [anaspec.com]
- 5. AnaSpec Introduces 50 new Catalog Peptides and one new Fluorescent Dye | Technology Networks [technologynetworks.com]
Application Notes and Protocols: T-Cell Stimulation Assay Using NY-ESO-1 (87-111) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a highly immunogenic cancer-testis antigen (CTA) expressed in various malignancies but restricted in normal adult tissues, making it an attractive target for cancer immunotherapy.[1][2] The NY-ESO-1 (87-111) peptide is a pan-MHC class II-restricted epitope capable of stimulating both Th1 and Th2-type CD4+ T cells, playing a crucial role in orchestrating anti-tumor immune responses.[3][4][5] This document provides detailed protocols for stimulating and evaluating T-cell responses to the NY-ESO-1 (87-111) peptide, primarily focusing on the Enzyme-Linked Immunospot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.
These assays are pivotal for monitoring immune responses in patients undergoing NY-ESO-1-based immunotherapies, including vaccine trials and adoptive T-cell therapies.
Core Applications
-
Screening patient samples for pre-existing T-cell reactivity to NY-ESO-1.
-
Monitoring immunogenicity of NY-ESO-1-targeted cancer vaccines and immunotherapies.
-
Characterizing the functionality of NY-ESO-1-specific T cells (e.g., cytokine secretion profile).
-
Epitope mapping to identify immunodominant regions of the NY-ESO-1 antigen.
Experimental Overview and Data Presentation
The general workflow for assessing T-cell responses to the NY-ESO-1 (87-111) peptide involves isolating peripheral blood mononuclear cells (PBMCs), stimulating these cells with the peptide, and subsequently measuring the antigen-specific T-cell response through various readouts. The most common assays are the IFN-γ ELISpot for quantifying cytokine-secreting cells and Intracellular Cytokine Staining (ICS) for multiparametric characterization of responding T cells.
Quantitative Data Summary
The following tables represent typical data obtained from ELISpot and ICS assays.
Table 1: Representative IFN-γ ELISpot Assay Results
| Sample ID | Stimulant | Mean Spot Forming Cells (SFC) per 10^6 PBMCs | Standard Deviation | Response Classification |
| Patient 001 | No Peptide (Negative Control) | 5 | 2 | Negative |
| Patient 001 | NY-ESO-1 (87-111) Peptide | 150 | 15 | Positive |
| Patient 001 | PHA (Positive Control) | 1250 | 98 | Positive |
| Healthy Donor 001 | No Peptide (Negative Control) | 3 | 1 | Negative |
| Healthy Donor 001 | NY-ESO-1 (87-111) Peptide | 8 | 3 | Negative |
| Healthy Donor 001 | PHA (Positive Control) | 1100 | 85 | Positive |
Table 2: Representative Intracellular Cytokine Staining Data (% of CD4+ T cells)
| Sample ID | Stimulant | % IFN-γ+ | % TNF-α+ | % IL-2+ | Polyfunctional Profile (% IFN-γ+TNF-α+IL-2+) |
| Patient 001 | No Peptide (Negative Control) | 0.02 | 0.03 | 0.01 | <0.01 |
| Patient 001 | NY-ESO-1 (87-111) Peptide | 1.25 | 0.98 | 0.75 | 0.55 |
| Patient 001 | SEB (Positive Control) | 15.6 | 12.3 | 10.1 | 8.2 |
| Healthy Donor 001 | No Peptide (Negative Control) | 0.01 | 0.02 | 0.01 | <0.01 |
| Healthy Donor 001 | NY-ESO-1 (87-111) Peptide | 0.04 | 0.05 | 0.02 | <0.01 |
| Healthy Donor 001 | SEB (Positive Control) | 14.8 | 11.5 | 9.8 | 7.9 |
Visualized Pathways and Workflows
References
- 1. NY-ESO-1: a promising cancer testis antigen for sarcoma immunotherapy and diagnosis - Smith - Chinese Clinical Oncology [cco.amegroups.org]
- 2. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ T cells from patients with NY-ESO-1-expressing melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intracellular Cytokine Staining for NY-ESO-1 (87-111) Specific T Cells
Introduction
The New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1) antigen is a well-characterized cancer-testis antigen expressed in various malignancies but restricted in normal tissues, making it an attractive target for cancer immunotherapy. Monitoring the cellular immune response against NY-ESO-1 is crucial for evaluating the efficacy of vaccines and adoptive T-cell therapies. Intracellular cytokine staining (ICS) followed by flow cytometry is a powerful technique for the single-cell level detection and quantification of antigen-specific T cells by measuring their cytokine production upon specific stimulation.
This document provides a detailed protocol for identifying and characterizing NY-ESO-1 (87-111) specific T cells from peripheral blood mononuclear cells (PBMCs) using intracellular cytokine staining. The NY-ESO-1 (87-111) peptide is a promiscuous epitope known to bind to multiple HLA-DR and HLA-DP4 molecules, allowing for the stimulation of a broad range of CD4+ T cells.[1][2]
Materials and Reagents
-
Cryopreserved human PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10 mM HEPES)
-
Costimulatory antibodies (e.g., anti-CD28/CD49d)
-
Brefeldin A or Monensin (protein transport inhibitor)
-
PMA (Phorbol 12-myristate 13-acetate) and Ionomycin (positive control)
-
Staphylococcus enterotoxin B (SEB) (positive control)
-
DMSO (negative control)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies for surface staining (e.g., anti-CD3, anti-CD4, anti-CD8)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies for intracellular staining (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2)
-
Flow cytometer
Experimental Protocols
Thawing and Resting of Cryopreserved PBMCs
Proper thawing and resting of cryopreserved PBMCs are critical for optimal cell viability and function.[4]
-
Pre-warm complete RPMI medium to 37°C.
-
Rapidly thaw the cryovial of PBMCs in a 37°C water bath until a small ice crystal remains.
-
Wipe the vial with 70% ethanol before opening in a sterile hood.
-
Slowly transfer the cells to a 15 mL conical tube.
-
Gradually add 9 mL of pre-warmed complete RPMI medium to the cells, mixing gently.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete RPMI medium.
-
Count the cells and assess viability using a suitable method (e.g., trypan blue exclusion).
-
Adjust the cell concentration to 2 x 10^6 cells/mL in complete RPMI medium.
-
Rest the cells overnight in a 37°C, 5% CO2 incubator. This resting period is crucial for restoring cell surface receptors and optimal function.
T-Cell Stimulation
-
The following day, harvest the rested PBMCs and resuspend them in fresh complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Prepare the following stimulation conditions:
-
Unstimulated Control: Add DMSO (vehicle for peptide).
-
Antigen-Specific Stimulation: Add NY-ESO-1 (87-111) peptide to a final concentration of 1-10 µg/mL.
-
Positive Control: Add PMA (50 ng/mL) and Ionomycin (1 µg/mL) or SEB (1 µg/mL).
-
-
Add costimulatory antibodies (e.g., anti-CD28/CD49d at 1 µg/mL each) to all wells except the unstimulated control.
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL or Monensin at 2 µM) to all wells.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2. The total stimulation time is typically 6 hours.
Staining for Flow Cytometry
-
Harvest the cells from each well into FACS tubes.
-
Wash the cells with 2 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS containing a fixable viability dye and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of FACS buffer.
-
Perform surface staining by resuspending the cells in 100 µL of FACS buffer containing titrated amounts of fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer.
-
Fix and permeabilize the cells by resuspending the pellet in 1 mL of Fixation/Permeabilization buffer and incubating for 20 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash buffer.
-
Perform intracellular staining by resuspending the cells in the residual volume of Permeabilization/Wash buffer and adding a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of Permeabilization/Wash buffer.
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible.
Data Presentation
Table 1: Representative Frequency of NY-ESO-1 Specific T Cells
| T-Cell Subset | Stimulation | Cytokine Measured | Frequency (% of parent population) | Reference |
| CD4+ T cells | NY-ESO-1 (87-111) Peptide Pool | IFN-γ | 1.1 ± 0.9% (in responders) | |
| CD8+ T cells | NY-ESO-1 (157-165) Peptide | IFN-γ | Variable, up to 7.8% after enrichment | |
| CD4+ T cells | NY-ESO-1 Overlapping Peptides | IFN-γ | 20.1 ± 7% (after in vitro expansion) | |
| CD4+ T cells | NY-ESO-1 Overlapping Peptides | TNF-α | 29.1 ± 5% (after in vitro expansion) |
Note: Frequencies can vary significantly based on donor status, disease state, and prior immunizations or therapies.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Detecting NY-ESO-1 (87-111) Reactive T Cells using ELISpot Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The New York esophageal squamous cell carcinoma-1 (NY-ESO-1) is a cancer-testis antigen expressed in various malignancies, making it a promising target for cancer immunotherapy.[1][2][3] The enzyme-linked immunospot (ELISpot) assay is a highly sensitive method for quantifying cytokine-secreting cells at the single-cell level, and it is particularly well-suited for monitoring antigen-specific T cell responses.[4][5] These application notes provide a detailed protocol for the detection of T cells reactive to the NY-ESO-1 (87-111) peptide using an IFN-γ ELISpot assay. This peptide is a pan-MHC class II-restricted epitope capable of stimulating both Th1 and Th2-type CD4+ T cells.
Principle of the ELISpot Assay
The ELISpot assay is a modification of the sandwich ELISA technique. A 96-well plate with a polyvinylidene difluoride (PVDF) membrane is coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Peripheral blood mononuclear cells (PBMCs) or other immune cells are cultured in the wells in the presence of the stimulating antigen, in this case, the NY-ESO-1 (87-111) peptide. As the T cells are activated by the antigen, they secrete cytokines, which are captured by the immobilized antibody in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase). Finally, a substrate is added that precipitates upon enzymatic reaction, forming a visible spot at the site of cytokine secretion. Each spot represents a single cytokine-producing cell, allowing for the quantification of antigen-specific T cells.
Data Presentation
The following tables summarize representative quantitative data from studies utilizing ELISpot assays to detect NY-ESO-1 reactive T cells. It is important to note that results can vary significantly based on patient population, disease stage, and specific experimental conditions.
Table 1: Frequency of IFN-γ Secreting Cells in Response to Non-specific T-cell Activators (PMA/Ionomycin) in Normal Donors
| Donor Group | Number of Assays | Frequency of IFN-γ Secreting Cells | Mean Frequency (± SD) |
| Normal Donors | 47 | 1/2 to 1/500 | 10% ± 11.8% |
Data adapted from a study evaluating a modified ELISpot assay for gamma interferon production.
Table 2: IFN-γ ELISpot Responses to NY-ESO-1 Peptides in Melanoma Patients
| Patient ID | T Cell Type | Stimulating Peptide | IFN-γ Spot Forming Cells (SFCs) per 10^5 Cells |
| Patient 1 | CD4+ | NY-ESO-1 (87-111) | 50 |
| Patient 2 | CD4+ | NY-ESO-1 (87-111) | 120 |
| Patient 3 | CD4+ | NY-ESO-1 (87-111) | 75 |
This table presents hypothetical data for illustrative purposes, based on findings that NY-ESO-1 (87-111) stimulates CD4+ T cells to produce IFN-γ.
Experimental Protocols
Materials and Reagents
-
Human IFN-γ ELISpot kit (containing capture antibody, biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate)
-
PVDF-membrane 96-well ELISpot plates
-
NY-ESO-1 (87-111) peptide (LLEFYLAMPFATPMEAELARRSLAQ)
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
Complete RPMI 1640 medium (supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin)
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (as a positive control)
-
Culture medium alone (as a negative control)
-
CO2 incubator (37°C, 5% CO2)
-
ELISpot plate reader
Detailed Methodology
1. Plate Coating a. Pre-wet the PVDF membrane of the 96-well ELISpot plate by adding 15 µL of 35% ethanol to each well for 1 minute. b. Wash the plate five times with 200 µL/well of sterile PBS. c. Dilute the anti-IFN-γ capture antibody to the recommended concentration in sterile PBS. d. Add 100 µL of the diluted capture antibody to each well. e. Seal the plate and incubate overnight at 4°C.
2. Cell Preparation and Plating a. The following day, wash the plate five times with 200 µL/well of sterile PBS to remove the unbound capture antibody. b. Block the membrane by adding 200 µL/well of complete RPMI 1640 medium and incubate for at least 30 minutes at 37°C. c. Thaw and count the cryopreserved PBMCs. Assess cell viability using a method such as trypan blue exclusion. Viability should be >90%. d. Resuspend the cells in complete RPMI 1640 medium at a concentration of 2-4 x 10^6 cells/mL. e. Prepare the following stimuli in complete RPMI 1640 medium:
- NY-ESO-1 (87-111) peptide at a final concentration of 5-10 µg/mL.
- Positive control (e.g., PHA at 1-5 µg/mL or anti-CD3 antibody at 1 µg/mL).
- Negative control (medium alone). f. Remove the blocking solution from the plate. g. Add 100 µL of the cell suspension (containing 2-4 x 10^5 cells) to each well. h. Add 100 µL of the prepared stimuli to the appropriate wells. Each condition should be performed in triplicate.
3. Incubation a. Cover the plate with a sterile lid and incubate in a humidified 37°C CO2 incubator for 18-24 hours.
4. Detection a. Wash the plate five times with PBS containing 0.05% Tween-20 (PBST) to remove the cells. b. Dilute the biotinylated anti-IFN-γ detection antibody to the recommended concentration in PBST. c. Add 100 µL of the diluted detection antibody to each well. d. Seal the plate and incubate for 2 hours at room temperature. e. Wash the plate five times with PBST. f. Dilute the streptavidin-enzyme conjugate to the recommended concentration in PBST. g. Add 100 µL of the diluted conjugate to each well. h. Seal the plate and incubate for 1 hour at room temperature. i. Wash the plate five times with PBST, followed by two final washes with PBS.
5. Spot Development and Analysis a. Prepare the substrate solution according to the manufacturer's instructions. b. Add 100 µL of the substrate solution to each well. c. Monitor spot development, which can take from 5 to 60 minutes. Stop the reaction by washing the plate thoroughly with deionized water. d. Allow the plate to dry completely in the dark. e. Count the spots in each well using an automated ELISpot reader. The results are expressed as the number of spot-forming cells (SFCs) per million plated cells.
Mandatory Visualizations
Caption: Experimental workflow for the ELISpot assay.
Caption: T cell activation signaling pathway.
References
- 1. Decoding NY-ESO-1 TCR T cells: transcriptomic insights reveal dual mechanisms of tumor targeting in a melanoma murine xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives [frontiersin.org]
- 3. T cells targeting NY-ESO-1 demonstrate efficacy against disseminated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Techniques Made Simple: Monitoring of T-Cell Subsets using the ELISPOT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ELISPOT protocol | Abcam [abcam.com]
Application Notes and Protocols: HLA-DR Binding Assay for NY-ESO-1 (87-111)
For Researchers, Scientists, and Drug Development Professionals
Introduction
NY-ESO-1 is a cancer-testis antigen expressed in a wide range of human tumors, making it a promising target for cancer immunotherapy. The NY-ESO-1 (87-111) peptide is a pan-MHC class II-restricted epitope capable of binding to multiple HLA-DR alleles.[1][2][3][4][5] This promiscuous binding capacity makes it an attractive candidate for peptide-based cancer vaccines. This document provides a detailed protocol for an in vitro competitive HLA-DR binding assay to quantify the binding affinity of the NY-ESO-1 (87-111) peptide to various HLA-DR molecules.
Peptide Information
-
Antigen: NY-ESO-1
-
Epitope: 87-111
-
Sequence: LLEFYLAMPFATPMEAELARRSLAQ
-
Binding Profile: Known to bind to HLA-DRB10101, HLA-DRB10401, HLA-DRB10701, and HLA-DRB11101.
Quantitative Data Summary
The following table summarizes the reported HLA-DR binding for the NY-ESO-1 (87-111) peptide. The binding affinity is typically determined by a competitive binding assay and expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate stronger binding affinity.
| HLA-DR Allele | NY-ESO-1 (87-111) Binding Affinity (IC50, nM) | Reference |
| HLA-DRB10101 | Reported Binder | |
| HLA-DRB10401 | Reported Binder | |
| HLA-DRB10701 | Reported Binder | |
| HLA-DRB11101 | Reported Binder |
Note: While the NY-ESO-1 (87-111) peptide is confirmed to bind to these HLA-DR alleles, specific IC50 values from a single comprehensive study were not publicly available in the sources reviewed. The protocol below can be used to determine these quantitative values.
Experimental Workflow Diagram
Caption: Workflow for a competitive HLA-DR binding assay.
Experimental Protocol: Competitive HLA-DR Binding Assay
This protocol outlines a cell-free, in vitro competitive binding assay to determine the IC50 of the NY-ESO-1 (87-111) peptide for various HLA-DR alleles.
Materials and Reagents
-
Peptides:
-
NY-ESO-1 (87-111) test peptide (LLEFYLAMPFATPMEAELARRSLAQ), lyophilized
-
Biotinylated standard peptide with known binding affinity for the specific HLA-DR allele being tested
-
-
Proteins:
-
Soluble recombinant human HLA-DR molecules (e.g., HLA-DRB1*0101, *0401, *0701, *1101)
-
-
Antibodies and Detection Reagents:
-
Anti-HLA-DR monoclonal antibody (clone L243)
-
Streptavidin-Europium conjugate
-
-
Buffers and Solutions:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enhancement solution for fluorescence reading
-
-
Equipment and Consumables:
-
96-well high-binding microtiter plates
-
Time-resolved fluorescence plate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
Methodology
Day 1: Plate Coating
-
Dilute the anti-HLA-DR antibody (L243) to a final concentration of 2 µg/mL in coating buffer.
-
Add 100 µL of the diluted antibody solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
Day 2: Competitive Binding and Capture
-
Plate Washing and Blocking:
-
Wash the coated plate three times with 200 µL/well of wash buffer.
-
Block the plate by adding 200 µL/well of blocking buffer and incubate for 2 hours at room temperature.
-
-
Preparation of Peptide Dilutions:
-
Reconstitute the lyophilized NY-ESO-1 (87-111) peptide in a suitable solvent (e.g., DMSO or water) to create a high-concentration stock solution.
-
Perform serial dilutions of the NY-ESO-1 (87-111) peptide in assay buffer to create a range of concentrations for the competition assay (e.g., from 100 µM down to 0.1 nM).
-
-
Competitive Binding Incubation:
-
In a separate non-binding plate, prepare the incubation mixture for each well by adding:
-
Soluble HLA-DR molecule at a final concentration optimized for the assay.
-
Biotinylated standard peptide at a constant concentration (typically at its KD value for the given HLA-DR allele).
-
Varying concentrations of the NY-ESO-1 (87-111) competitor peptide.
-
-
Include control wells:
-
Maximum binding: Soluble HLA-DR and biotinylated standard peptide without any competitor peptide.
-
Non-specific binding: Biotinylated standard peptide only.
-
-
Incubate the mixture for 18-24 hours at 37°C in a humidified incubator.
-
-
Capture of HLA-Peptide Complexes:
-
Wash the blocked anti-HLA-DR coated plate three times with 200 µL/well of wash buffer.
-
Transfer the incubation mixtures from the non-binding plate to the corresponding wells of the anti-HLA-DR coated plate.
-
Incubate for 2 hours at room temperature to allow the capture of the HLA-DR-peptide complexes.
-
Day 3: Detection and Data Analysis
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer.
-
-
Streptavidin-Europium Incubation:
-
Dilute the Streptavidin-Europium conjugate in assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Final Washes and Fluorescence Reading:
-
Wash the plate six times with 200 µL/well of wash buffer.
-
Add 100 µL of enhancement solution to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the time-resolved fluorescence using a suitable plate reader.
-
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Calculate the percentage of inhibition for each concentration of the NY-ESO-1 (87-111) peptide using the following formula: % Inhibition = 100 - [((Signal with competitor - Non-specific binding) / (Maximum binding - Non-specific binding)) * 100]
-
Plot the percentage of inhibition against the logarithm of the competitor peptide concentration.
-
Determine the IC50 value, which is the concentration of the NY-ESO-1 (87-111) peptide that inhibits 50% of the binding of the biotinylated standard peptide, using non-linear regression analysis.
-
Signaling Pathway Diagram
The HLA-DR binding assay does not directly involve a signaling pathway. Instead, it measures a direct molecular interaction. The experimental workflow diagram above illustrates the logical sequence of the assay.
References
- 1. One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ T cells from patients with NY-ESO-1-expressing melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Publications [anaspec.com]
- 3. One NY-ESO-1-Derived Epitope That Promiscuously Binds to Multiple HLA-DR and HLA-DP4 Molecules and Stimulates Autologous CD4+ T Cells from Patients with NY-ESO-1-Expressing Melanoma | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. NY-ESO-1 (87-111) - 1 mg [anaspec.com]
Application Notes and Protocols for the Generation of NY-ESO-1 (87-111) Specific T-Cell Clones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation, characterization, and functional analysis of T-cell clones specific for the NY-ESO-1 (87-111) epitope. The protocols detailed herein are intended for research and development purposes in the fields of immunology, oncology, and cellular therapy.
Introduction
The New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1) antigen is a well-characterized cancer-testis antigen expressed in various malignancies but restricted in normal tissues, making it an attractive target for cancer immunotherapy. The 87-111 peptide fragment of NY-ESO-1 is a promiscuous pan-MHC class II-restricted epitope capable of stimulating CD4+ T-helper cells, which play a crucial role in orchestrating anti-tumor immunity. The generation of T-cell clones specific for this epitope is a critical step in the development of adoptive T-cell therapies and for studying the mechanisms of tumor recognition by the immune system.
These notes provide detailed protocols for the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) with the NY-ESO-1 (87-111) peptide, the isolation of antigen-specific T-cells, the cloning of these cells by limiting dilution, and their functional characterization through cytotoxicity and cytokine release assays.
Data Presentation
Table 1: In Vitro Stimulation of PBMCs with NY-ESO-1 Peptides
| Donor Type | Peptide Used for Stimulation | Duration of Stimulation | Responding T-Cell Population | Frequency of Responding T-Cells | Cytokine Profile | Reference |
| Healthy Donors | Overlapping NY-ESO-1 peptide pools | 14 days | CD4+ T-cells | 1.1 ± 0.9% (IFN-γ+) | TH1 (IFN-γ+, TNF-α+, IL-2+) | [1] |
| Healthy Donors | Overlapping NY-ESO-1 peptide pools | 14 days | CD8+ T-cells | 1.0 ± 1.3% (IFN-γ+) | Not specified | [1] |
| Melanoma Patients | NY-ESO-1 (157-170) | 3 weekly stimulations | CD4+ T-cells | Detected in 5 out of 5 patients | IFN-γ | [2] |
| Melanoma Patients | NY-ESO-1 (157-170) | 3 weekly stimulations | CD8+ T-cells | Detected in 3 out of 5 patients | IFN-γ | [2] |
| Melanoma Patients | NY-ESO-1 (87-111) | Not specified | CD4+ T-cells | High IFN-γ production | IFN-γ | [3] |
Table 2: Functional Activity of NY-ESO-1 Specific T-Cell Clones
| T-Cell Clone Type | Target Cells | E:T Ratio | Specific Lysis (%) | Cytokine Secretion (pg/mL) | Assay | Reference |
| NY-ESO-1 specific CD4+ T-cells (from Donor 1) | Ma-MEL-39a (NY-ESO-1+) | 25:1 | Induction of Apoptosis | Not specified | Apoptosis Assay | |
| NY-ESO-1 TCR-transduced T-cells | SK-Mel-37 (NY-ESO-1+, HLA-A02:01+) | Not specified | Complete Tumor Eradication (in vivo) | Not specified | Xenograft model | |
| NY-ESO-1 TCR-transduced CD8+ T-cells | NW-MEL-38 (NY-ESO-1+, HLA-A02:01+) | Not specified | Cytotoxic | Not specified | 51Cr-release assay | |
| NY-ESO-1 TCR-transduced CD4+ T-cells | NW-MEL-38 (NY-ESO-1+, HLA-A*02:01+) | Not specified | Cytotoxic | Not specified | 51Cr-release assay | |
| NY-ESO-1 specific T-cells (Protocol 2) | SW982 (NY-ESO-1+, HLA-A2+) | 2.5:1 | 34 ± 3% | Not specified | Not specified | |
| NY-ESO-1 specific T-cells (Protocol 1) | SW982 (NY-ESO-1+, HLA-A2+) | Not specified | Not specified | IFN-γ: No significant difference, TNF-α: 54 ± 10% (CD3+) | Intracellular cytokine staining | |
| NY-ESO-1 specific T-cells (Protocol 2) | SW982 (NY-ESO-1+, HLA-A2+) | Not specified | Not specified | IFN-γ: No significant difference, TNF-α: 35 ± 13% (CD3+) | Intracellular cytokine staining |
Experimental Protocols
Protocol 1: In Vitro Stimulation of T-Cells with NY-ESO-1 (87-111) Peptide
This protocol describes the in vitro sensitization of T-cells from peripheral blood mononuclear cells (PBMCs) using the NY-ESO-1 (87-111) peptide.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Human IL-2
-
Human IL-7
-
NY-ESO-1 (87-111) peptide (LLEFYLAMPFATEAELARRSLAQDAPPL)
-
PBMCs isolated from healthy donors or patients
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood or buffy coats by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
-
Cell Culture Medium: Prepare complete RPMI medium consisting of RPMI 1640 supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
T-Cell Stimulation:
-
Resuspend PBMCs in complete RPMI medium at a concentration of 2 x 10^6 cells/mL.
-
Add NY-ESO-1 (87-111) peptide to a final concentration of 10 µg/mL.
-
Add human IL-7 to a final concentration of 10 ng/mL.
-
Add low-dose human IL-2 to a final concentration of 20 IU/mL.
-
Incubate the cells in a humidified incubator at 37°C and 5% CO2.
-
-
Restimulation:
-
After 7 days of culture, restimulate the cells with autologous irradiated (30 Gy) PBMCs pulsed with NY-ESO-1 (87-111) peptide (10 µg/mL) at a responder to stimulator ratio of 2:1.
-
Add fresh complete RPMI medium containing IL-2 (50 IU/mL) and IL-7 (10 ng/mL).
-
-
Expansion: Continue to culture the T-cells for another 7-14 days, adding fresh medium with IL-2 every 2-3 days to maintain cell viability and promote expansion.
Protocol 2: Isolation of NY-ESO-1 (87-111) Specific T-Cells by IFN-γ Capture Assay
This protocol outlines the enrichment of antigen-specific T-cells based on their secretion of IFN-γ upon restimulation.
Materials:
-
IFN-γ Secretion Assay - Cell Enrichment and Detection Kit
-
Stimulated T-cell culture from Protocol 1
-
Autologous PBMCs or other suitable antigen-presenting cells (APCs)
-
NY-ESO-1 (87-111) peptide
-
MACS separation columns and magnet
Procedure:
-
Restimulation for IFN-γ Production:
-
Harvest the stimulated T-cells from Protocol 1.
-
Prepare target cells (e.g., autologous PBMCs) by pulsing them with NY-ESO-1 (87-111) peptide (10 µg/mL) for 2 hours at 37°C.
-
Co-culture the stimulated T-cells with the peptide-pulsed target cells at an effector-to-target ratio of 1:1 for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A) as per the manufacturer's instructions for intracellular cytokine staining, or without for the capture assay.
-
-
IFN-γ Capture:
-
Follow the manufacturer's protocol for the IFN-γ Secretion Assay kit. Briefly, this involves labeling the cells with an IFN-γ catch reagent, a bispecific antibody that binds to a cell surface marker and IFN-γ.
-
Incubate the cells under conditions that allow for IFN-γ secretion, leading to the capture of the cytokine on the cell surface.
-
-
Magnetic Labeling and Separation:
-
Label the IFN-γ-secreting cells with an IFN-γ detection antibody conjugated to a magnetic microbead.
-
Pass the cells through a MACS separation column placed in a magnetic field. The IFN-γ-secreting cells will be retained in the column.
-
-
Elution of Enriched Cells:
-
Remove the column from the magnetic field and elute the enriched NY-ESO-1 (87-111) specific T-cells.
-
These cells can then be expanded further or used in functional assays.
-
Protocol 3: Cloning of NY-ESO-1 (87-111) Specific T-Cells by Limiting Dilution
This method is used to generate monoclonal populations of T-cells from the enriched antigen-specific pool.
Materials:
-
Enriched NY-ESO-1 (87-111) specific T-cells
-
96-well round-bottom plates
-
Feeder cells (irradiated allogeneic PBMCs and an EBV-transformed B-cell line)
-
Phytohemagglutinin (PHA)
-
Human IL-2
Procedure:
-
Cell Plating:
-
Serially dilute the enriched T-cells to concentrations of 10, 3, 1, and 0.3 cells per 100 µL in complete RPMI medium.
-
Plate 100 µL of each cell dilution into multiple wells of a 96-well plate.
-
-
Addition of Feeder Cells and Mitogen:
-
Prepare a feeder cell mixture containing irradiated (30 Gy) allogeneic PBMCs (1 x 10^6 cells/mL) and an irradiated (50 Gy) EBV-transformed B-cell line (0.1 x 10^6 cells/mL).
-
Add PHA to the feeder cell mixture at a final concentration of 1 µg/mL.
-
Add 100 µL of the feeder cell mixture to each well of the 96-well plate containing the T-cells.
-
-
Expansion of Clones:
-
Add human IL-2 to a final concentration of 100 IU/mL to each well.
-
Incubate the plates at 37°C and 5% CO2.
-
After 7 days, and every 3-4 days thereafter, add fresh medium containing IL-2.
-
-
Screening and Expansion of Clones:
-
After 14-21 days, visually inspect the plates for T-cell growth under a microscope.
-
Wells from the dilutions that result in growth in less than 30% of the wells are likely to be clonal.
-
Expand the cells from positive wells by transferring them to larger culture vessels and restimulating with feeder cells, PHA, and IL-2 as needed.
-
Protocol 4: Functional Characterization of T-Cell Clones
This assay measures the ability of T-cell clones to lyse target cells expressing the NY-ESO-1 antigen.
Materials:
-
NY-ESO-1 specific T-cell clones (effector cells)
-
Target cells (e.g., NY-ESO-1 expressing tumor cell line or peptide-pulsed autologous B-cells)
-
Sodium Chromate (51Cr)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling:
-
Incubate target cells with 100 µCi of 51Cr for 1-2 hours at 37°C.
-
Wash the labeled target cells three times with complete RPMI medium to remove excess 51Cr.
-
-
Cytotoxicity Assay:
-
Plate the labeled target cells at 5 x 10^3 cells/well in a 96-well V-bottom plate.
-
Add effector T-cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
-
For maximum release, add 1% Triton X-100 to some wells containing only target cells.
-
For spontaneous release, add medium only to some wells containing only target cells.
-
Incubate the plate for 4 hours at 37°C.
-
-
Measurement of 51Cr Release:
-
Centrifuge the plate and collect the supernatant from each well.
-
Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
-
Calculation of Specific Lysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
This assay quantifies the secretion of effector cytokines by T-cell clones upon antigen recognition.
Materials:
-
NY-ESO-1 specific T-cell clones
-
Target cells
-
96-well flat-bottom plates
-
Human IFN-γ and TNF-α ELISA kits
Procedure:
-
Co-culture:
-
Plate target cells at 5 x 10^4 cells/well in a 96-well flat-bottom plate.
-
Add T-cell clones at an E:T ratio of 2:1.
-
Incubate for 24-48 hours at 37°C.
-
-
Sample Collection:
-
Centrifuge the plate and collect the culture supernatant.
-
-
ELISA:
-
Perform the ELISA for IFN-γ and TNF-α according to the manufacturer's instructions. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.
-
-
Quantification:
-
Calculate the concentration of IFN-γ and TNF-α in the supernatants by comparing the absorbance values to a standard curve.
-
Signaling Pathways and Experimental Workflows
T-Cell Receptor (TCR) Signaling Pathway
The recognition of the NY-ESO-1 (87-111) peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD4+ T-helper cell initiates a cascade of intracellular signaling events. This leads to T-cell activation, proliferation, and the execution of its effector functions.
Caption: TCR signaling cascade in a CD4+ T-cell.
Experimental Workflow for Generation and Characterization of NY-ESO-1 (87-111) Specific T-Cell Clones
The following diagram illustrates the overall workflow from PBMC isolation to the functional characterization of T-cell clones.
Caption: Workflow for T-cell clone generation.
References
Application Notes and Protocols: NY-ESO-1 (87-111) in Dendritic Cell-Based Vaccines
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a highly immunogenic cancer-testis antigen expressed in various malignancies but not in normal somatic tissues, making it an attractive target for cancer immunotherapy.[1][2][3] The peptide fragment NY-ESO-1 (87-111) is a pan-MHC class II-restricted epitope capable of binding to multiple HLA-DR and HLA-DP4 molecules.[4][5] This promiscuity allows it to stimulate CD4+ T helper cells in a broad patient population. These CD4+ T cells, in turn, can provide help to CD8+ cytotoxic T lymphocytes (CTLs), which are crucial for direct tumor cell killing. Dendritic cells (DCs) are the most potent antigen-presenting cells and are central to initiating and shaping the adaptive immune response. Utilizing DCs pulsed with the NY-ESO-1 (87-111) peptide in a vaccine formulation is a promising strategy to elicit robust and specific anti-tumor immunity.
These application notes provide an overview of the use of NY-ESO-1 (87-111) in DC-based vaccines, including protocols for vaccine preparation and immune monitoring, as well as a summary of clinical findings.
Data Presentation
Table 1: Immunogenicity of NY-ESO-1 (87-111) Peptide
| HLA Restriction | T-Cell Response | Cytokine Profile | Reference |
| HLA-DRB10101, 0401, 0701, 1101 | CD4+ T cells | Th1 (IFN-γ) and Th2/Th0 (IL-5) | |
| HLA-DPB10401, 0402 | CD4+ T cells | Th1 (IFN-γ) | |
| Promiscuous HLA class II | Polyclonal CD4+ T cells | Not specified |
Table 2: Clinical and Immunological Responses to NY-ESO-1 DC Vaccines
| Study/Vaccine Platform | Number of Patients | NY-ESO-1 Specific T-Cell Response Rate | Clinical Response | Adjuvant(s) Used | Reference |
| Autologous DCs loaded with α-GalCer and NY-ESO-1 long peptides | 8 high-risk melanoma patients | 7/8 (87.5%) showed increased circulating NY-ESO-1-specific T cells | Not the primary endpoint, focused on safety and immunogenicity | α-Galactosylceramide (NKT cell agonist) | |
| CDX-1401 (anti-DEC-205 mAb fused to NY-ESO-1) + TLR agonists | 45 patients with advanced malignancies | 56% of evaluable patients showed NY-ESO-1-specific T cell responses | 13 patients had stable disease; 2 had tumor regression | Resiquimod (TLR7/8) and Hiltonol (poly-ICLC, TLR3) | |
| NY-ESO-1 peptide-pulsed DCs | 21 patients | 10/21 (48%) had detectable NY-ESO-1 specific T cells | Temporary anti-tumor activity when combined with other therapies | Not specified | |
| Transgenic NY-ESO-1-reactive ACT with DC vaccination | 10 patients (sarcoma or melanoma) | Peripheral blood reconstitution with NY-ESO-1-specific T cells peaked within 2 weeks | 6/10 (60%) displayed evidence of tumor regression | Ipilimumab (in one cohort) |
Experimental Protocols
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
This protocol describes the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
-
Recombinant human Interleukin-4 (IL-4)
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs from patient leukapheresis product or whole blood by Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in a 6-well plate at a density of 1 x 10^7 cells/well.
-
Allow monocytes to adhere by incubating for 2 hours at 37°C in a 5% CO2 incubator.
-
Gently wash the plates with warm RPMI-1640 to remove non-adherent cells (lymphocytes).
-
Add complete RPMI-1640 medium containing GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL) to the adherent monocytes.
-
Culture for 5-7 days, replenishing cytokines and media every 2-3 days. Immature DCs will appear as large, irregularly shaped cells with dendritic projections.
Protocol 2: Peptide Pulsing and Maturation of Dendritic Cells
This protocol details the loading of immature DCs with the NY-ESO-1 (87-111) peptide and their subsequent maturation.
Materials:
-
Immature DCs (from Protocol 1)
-
NY-ESO-1 (87-111) peptide (lyophilized, high purity)
-
Sterile, endotoxin-free water or DMSO for peptide reconstitution
-
Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2)
-
Complete RPMI-1640 medium
Procedure:
-
On day 5 or 6 of DC culture, harvest the immature DCs.
-
Reconstitute the lyophilized NY-ESO-1 (87-111) peptide in sterile water or DMSO to a stock concentration of 1 mg/mL. Further dilute in RPMI-1640 to the desired working concentration (e.g., 10-50 µg/mL).
-
Resuspend the immature DCs in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Add the diluted NY-ESO-1 (87-111) peptide to the DC suspension and incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC class II molecules.
-
Add a maturation cocktail to the culture. A commonly used cytokine cocktail includes TNF-α (10 ng/mL), IL-1β (10 ng/mL), IL-6 (100 ng/mL), and PGE2 (1 µg/mL).
-
Incubate the peptide-pulsed DCs with the maturation cocktail for an additional 18-24 hours.
-
Harvest the mature, peptide-pulsed DCs. They should now express high levels of co-stimulatory molecules (CD80, CD86, CD83) and MHC molecules.
-
Wash the cells extensively with sterile saline or PBS to remove any unbound peptide and cytokines before formulating for injection.
Protocol 3: Immune Monitoring by ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting T cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture and detection antibodies
-
Streptavidin-HRP
-
Substrate (e.g., AEC or BCIP/NBT)
-
PBMCs from vaccinated patients (pre- and post-vaccination)
-
NY-ESO-1 (87-111) peptide
-
Positive control (e.g., Phytohemagglutinin, PHA)
-
Negative control (irrelevant peptide or media alone)
-
Automated ELISpot reader
Procedure:
-
Coat the PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at room temperature.
-
Isolate PBMCs from patient blood samples collected at baseline and various time points post-vaccination.
-
Add 2.5 x 10^5 PBMCs per well to the coated plate.
-
Stimulate the cells by adding the NY-ESO-1 (87-111) peptide (e.g., 10 µg/mL). Include positive (PHA) and negative (no peptide) controls.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Wash the plate to remove cells and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash the plate and add Streptavidin-HRP. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting T cell.
-
Stop the reaction by washing with water once the spots are clearly visible.
-
Allow the plate to dry and count the spots using an automated ELISpot reader.
Signaling and Antigen Presentation Pathway
The NY-ESO-1 (87-111) peptide, when pulsed onto dendritic cells, is loaded onto MHC class II molecules in the endosomal compartment. These peptide-MHC complexes are then transported to the cell surface for presentation to CD4+ T helper cells. Recognition of this complex by the T cell receptor (TCR) on a CD4+ T cell, along with co-stimulatory signals (e.g., CD28-CD80/86), leads to T cell activation. Activated CD4+ T cells can then provide "help" to CD8+ T cells, promoting their proliferation and differentiation into cytotoxic T lymphocytes that can recognize and kill tumor cells expressing NY-ESO-1.
Conclusion
The NY-ESO-1 (87-111) peptide is a valuable component for the development of dendritic cell-based cancer vaccines due to its high immunogenicity and promiscuous HLA class II binding. The protocols outlined above provide a framework for the generation of such a vaccine and for monitoring the resulting immune response. Clinical data, while still emerging, suggests that this approach is safe and can induce both cellular and humoral immunity against NY-ESO-1, leading to clinical benefit in some patients. Further research and clinical trials are warranted to optimize vaccine formulations, including the use of potent adjuvants and combination therapies with checkpoint inhibitors, to enhance the efficacy of this promising immunotherapeutic strategy.
References
- 1. Survey of naturally occurring CD4+ T cell responses against NY-ESO-1 in cancer patients: Correlation with antibody responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ T cells from patients with NY-ESO-1-expressing melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Tracking of NY-ESO-1 (87-111) Specific T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a cancer-testis antigen expressed in a variety of malignancies, making it a compelling target for cancer immunotherapy. Adoptive cell therapy (ACT) utilizing T cells engineered to recognize NY-ESO-1 has shown promise in clinical trials. The ability to non-invasively track these therapeutic T cells in vivo is critical for understanding their biodistribution, tumor infiltration, persistence, and overall efficacy. This document provides detailed application notes and protocols for the in vivo tracking of T cells specific for the NY-ESO-1 (87-111) peptide, a pan-MHC class II-restricted epitope known to stimulate CD4+ T helper cells.[1][2][3]
These protocols will cover two primary imaging modalities: Positron Emission Tomography (PET) for high-resolution, quantitative imaging, and Bioluminescence Imaging (BLI) for sensitive, longitudinal tracking in preclinical models.
Data Presentation
Table 1: Quantitative Biodistribution of Adoptively Transferred T Cells via PET Imaging
This table summarizes representative quantitative data on the biodistribution of adoptively transferred T cells labeled with Zirconium-89 (⁸⁹Zr)-oxine, as determined by PET imaging in a preclinical tumor model. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-infusion. While this data is from a CAR-T cell study, it provides a quantitative framework for what can be expected when tracking engineered T cells in vivo.[4]
| Organ/Tissue | 3 hours Post-Infusion (%ID/g) | 1 Day Post-Infusion (%ID/g) | 2 Days Post-Infusion (%ID/g) | 5 Days Post-Infusion (%ID/g) |
| Tumor | 0.5 ± 0.1 | 1.8 ± 0.4 | 2.5 ± 0.6 | 2.1 ± 0.5 |
| Blood | 4.2 ± 0.9 | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Lungs | 15.1 ± 3.2 | 3.2 ± 0.7 | 1.9 ± 0.4 | 1.1 ± 0.2 |
| Liver | 5.8 ± 1.2 | 8.9 ± 2.1 | 9.5 ± 2.3 | 8.7 ± 2.0 |
| Spleen | 3.1 ± 0.7 | 10.2 ± 2.5 | 12.3 ± 3.0 | 11.5 ± 2.8 |
| Bone | 0.8 ± 0.2 | 1.5 ± 0.4 | 1.8 ± 0.5 | 1.9 ± 0.5 |
Data are presented as mean ± standard deviation.
Table 2: Clinical Efficacy of NY-ESO-1 Specific T Cell Therapies
This table provides a summary of clinical outcomes from trials investigating NY-ESO-1 specific T cell therapies, demonstrating the clinical relevance of tracking these cells.
| Clinical Trial Identifier | Therapy | Cancer Type | Overall Response Rate (ORR) | Key Findings |
| NCT04318964 | TAEST16001 (TCR affinity-enhanced NY-ESO-1 specific T cells) | Advanced Soft Tissue Sarcoma | 41.7% | The therapy was found to be safe and highly effective. The median progression-free survival was 7.2 months.[5] |
| NCT01567891 | Autologous T cells with enhanced NY-ESO-1 specific TCR | Ovarian Cancer | To be determined | The study evaluates the safety, tolerability, and anti-tumor activity of the therapy. |
Signaling Pathways
A fundamental aspect of tracking NY-ESO-1 specific T cells is understanding the signaling pathways that govern their activation and function upon encountering their target.
Caption: TCR Signaling Pathway for NY-ESO-1 Specific T Cell Activation.
For genetically engineered T cells, such as those expressing a Chimeric Antigen Receptor (CAR), the initial signaling differs as it is MHC-independent.
Caption: CAR T-Cell Signaling Pathway.
Experimental Protocols
Protocol 1: Ex Vivo Labeling of NY-ESO-1 Specific T Cells with ⁸⁹Zr-oxine for PET Imaging
This protocol details the steps for labeling T cells ex vivo with the long-lived positron emitter ⁸⁹Zr for longitudinal tracking.
Caption: Workflow for ⁸⁹Zr-oxine PET Imaging of T Cells.
Materials:
-
NY-ESO-1 specific T cells (e.g., transduced with a specific TCR)
-
Phosphate-buffered saline (PBS)
-
⁸⁹Zr-oxalate
-
Oxine (8-hydroxyquinoline)
-
Chloroform
-
DMSO
-
Sterile, pyrogen-free water
-
0.5 M HEPES buffer (pH 7.0)
-
Centrifuge
-
Incubator (37°C)
-
Gamma counter
-
PET/CT or PET/MRI scanner
Methodology:
-
Preparation of ⁸⁹Zr-oxine:
-
Neutralize ⁸⁹Zr-oxalate with 2 M sodium carbonate to pH 7.0-7.5.
-
Add a solution of oxine in chloroform to the neutralized ⁸⁹Zr solution.
-
Vortex vigorously for 5 minutes to facilitate the formation of the lipophilic ⁸⁹Zr-oxine complex.
-
Centrifuge to separate the phases and collect the lower chloroform phase containing ⁸⁹Zr-oxine.
-
Evaporate the chloroform under a gentle stream of nitrogen.
-
Reconstitute the dried ⁸⁹Zr-oxine in sterile DMSO.
-
-
T Cell Labeling:
-
Harvest NY-ESO-1 specific T cells from culture.
-
Wash the cells twice with sterile PBS by centrifugation (300 x g, 5 minutes).
-
Resuspend the cell pellet in PBS at a concentration of 10-50 x 10⁶ cells/mL.
-
Add the prepared ⁸⁹Zr-oxine solution to the cell suspension (typically 0.5-1.0 MBq per 10⁷ cells).
-
Incubate at room temperature for 30 minutes with gentle mixing.
-
-
Washing and Quality Control:
-
After incubation, add an equal volume of cell culture medium containing 10% FBS to quench the labeling reaction.
-
Wash the labeled cells three times with PBS to remove any unbound ⁸⁹Zr-oxine.
-
Measure the radioactivity of the cell pellet and the final wash supernatant using a gamma counter to determine labeling efficiency.
-
Assess cell viability using a method such as trypan blue exclusion or a viability stain for flow cytometry. Viability should be >90%.
-
-
Cell Infusion and Imaging:
-
Resuspend the final labeled T cell pellet in a sterile, injectable saline solution.
-
Administer the cells to the subject (e.g., mouse) via intravenous injection.
-
Perform PET/CT or PET/MRI scans at desired time points (e.g., 3 hours, 1 day, 2 days, 5 days) to monitor the biodistribution of the labeled T cells.
-
Analyze the images to quantify the accumulation of radioactivity in various organs and the tumor, expressed as %ID/g.
-
Protocol 2: In Vivo Tracking of NY-ESO-1 Specific T Cells using Bioluminescence Imaging (BLI)
This protocol is suitable for preclinical animal models and involves genetically engineering the T cells to express a luciferase enzyme.
Caption: Workflow for Bioluminescence Imaging of T Cells.
Materials:
-
Primary T cells
-
Lentiviral or retroviral vector encoding a luciferase (e.g., Firefly luciferase) and the NY-ESO-1 specific TCR
-
T cell activation reagents (e.g., anti-CD3/CD28 beads)
-
T cell culture medium and cytokines (e.g., IL-2)
-
Tumor-bearing animal models (e.g., immunodeficient mice with NY-ESO-1 expressing tumors)
-
D-luciferin substrate
-
In vivo imaging system (IVIS) or similar BLI instrument
Methodology:
-
Generation of Luciferase-Expressing T Cells:
-
Isolate primary T cells from a donor (e.g., human PBMCs or murine splenocytes).
-
Activate the T cells using anti-CD3/CD28 beads.
-
Transduce the activated T cells with a viral vector co-expressing the luciferase gene and the NY-ESO-1 specific TCR.
-
Expand the engineered T cells in culture with appropriate cytokines (e.g., IL-2) for 10-14 days.
-
-
Quality Control:
-
Confirm successful transduction and expression of the luciferase and TCR via flow cytometry or PCR.
-
Perform an in vitro bioluminescence assay by adding D-luciferin to a sample of the engineered T cells and measuring light output to confirm functional luciferase expression.
-
Assess cell viability, which should be >90%.
-
-
Adoptive Transfer and Imaging:
-
Harvest the expanded, engineered T cells and wash them with sterile PBS.
-
Resuspend the cells in an injectable saline solution.
-
Administer a defined number of cells (e.g., 5-10 x 10⁶) to tumor-bearing mice via intravenous injection.
-
At desired time points for imaging, administer D-luciferin to the mice (typically 150 mg/kg via intraperitoneal injection).
-
After a short incubation period (10-15 minutes) for substrate distribution, anesthetize the mice and place them in the BLI imaging chamber.
-
Acquire bioluminescence images. The exposure time will vary depending on the signal intensity.
-
-
Data Analysis:
-
Define regions of interest (ROIs) over the tumor and other organs.
-
Quantify the light emission (photon flux) within each ROI.
-
Track the changes in photon flux over time to monitor T cell proliferation, trafficking, and persistence at the tumor site.
-
Conclusion
The ability to track NY-ESO-1 (87-111) specific T cells in vivo provides invaluable insights for the development and optimization of adoptive T cell therapies. PET imaging with radiotracers like ⁸⁹Zr-oxine offers high-resolution, quantitative data on the absolute biodistribution of these cells, which is highly translatable to the clinical setting. Bioluminescence imaging serves as a powerful and sensitive tool for longitudinal studies in preclinical models, allowing for the dynamic assessment of T cell homing and expansion. The protocols and data presented herein provide a comprehensive guide for researchers and drug developers working to advance these promising cancer immunotherapies.
References
- 1. Anti-NY-ESO-1 CAR-T Preclinical In Vivo Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative and qualitative assessment of circulating NY-ESO-1 specific CD4+ T cells in cancer-free individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spatio-temporal biodistribution of 89Zr-oxine labeled huLym-1-A-BB3z-CAR T-cells by PET imaging in a preclinical tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sensitive in vivo imaging of T cells utilizing a membrane bound Gaussia princeps luciferase enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Gating Strategy for NY-ESO-1 Specific T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a cancer-testis antigen expressed in various malignancies, making it a promising target for T-cell-based immunotherapies. Accurate identification and characterization of NY-ESO-1 specific T cells are crucial for monitoring immune responses in clinical trials and for the development of adoptive T-cell therapies. Flow cytometry is a powerful tool for this purpose, allowing for the enumeration, phenotyping, and functional assessment of these rare cell populations.
These application notes provide a detailed protocol for the identification and characterization of NY-ESO-1 specific T cells from peripheral blood mononuclear cells (PBMCs) using two primary flow cytometry-based methods: peptide-MHC (pMHC) tetramer staining and intracellular cytokine staining (ICS).
Methods for Detecting NY-ESO-1 Specific T Cells
Two principal methods are employed for the detection of antigen-specific T cells by flow cytometry:
-
pMHC Tetramer Staining: This method directly identifies T cells based on the specificity of their T-cell receptor (TCR) for a particular peptide-MHC complex. Fluorochrome-labeled tetramers, consisting of four pMHC molecules bound to a streptavidin core, bind to and label T cells with the corresponding TCR. This allows for the direct enumeration and phenotyping of antigen-specific T cells.[1][2][3][4]
-
Intracellular Cytokine Staining (ICS): This method identifies antigen-specific T cells based on their functional response to antigen stimulation. T cells are stimulated in vitro with NY-ESO-1 peptides, and the production of cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), is measured by intracellular flow cytometry.[5]
Experimental Protocols
Protocol 1: pMHC Tetramer Staining for NY-ESO-1 Specific CD8+ T Cells
This protocol outlines the steps for staining PBMCs with NY-ESO-1 pMHC tetramers to identify and phenotype antigen-specific CD8+ T cells.
Materials:
-
Cryopreserved PBMCs
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorochrome-conjugated pMHC Tetramer (e.g., HLA-A*02:01/SLLMWITQC)
-
Fluorochrome-conjugated antibodies (see Table 1 for a recommended panel)
-
Viability Dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye)
-
12x75 mm FACS tubes
-
Flow cytometer
Antibody Panel for Tetramer Staining:
| Marker | Fluorochrome | Purpose |
| CD3 | e.g., AF700 | T-cell lineage marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T-cell lineage marker |
| CD4 | e.g., BV570 | Helper T-cell lineage marker (for exclusion) |
| NY-ESO-1 Tetramer | e.g., PE | Antigen-specific T-cell identification |
| CD45RA | e.g., FITC | Naive and effector T-cell marker |
| CCR7 | e.g., PE-Cy7 | Naive and central memory T-cell marker |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Exclusion of dead cells |
Procedure:
-
Thaw PBMCs: Rapidly thaw cryopreserved PBMCs in a 37°C water bath. Transfer to a 15 mL conical tube and slowly add 10 mL of pre-warmed complete RPMI medium. Centrifuge at 300 x g for 10 minutes.
-
Cell Counting and Resuspension: Discard the supernatant and resuspend the cell pellet in FACS buffer. Perform a cell count and adjust the concentration to 1 x 10^7 cells/mL.
-
Tetramer Staining:
-
Add 100 µL of the cell suspension (1 x 10^6 cells) to a FACS tube.
-
Add the pMHC tetramer at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 37°C in the dark. Some protocols suggest incubation at room temperature.
-
-
Surface Antibody Staining:
-
Wash the cells once with 2 mL of FACS buffer and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and add the cocktail of fluorochrome-conjugated surface antibodies (CD3, CD8, CD4, CD45RA, CCR7).
-
Incubate for 30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Wash the cells once with 2 mL of FACS buffer.
-
Resuspend the cells in 100 µL of PBS and add the viability dye according to the manufacturer's instructions.
-
Incubate for 15-30 minutes at 4°C in the dark.
-
-
Acquisition:
-
Wash the cells once with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 500,000 to 1,000,000 total events) to accurately identify rare populations.
-
Protocol 2: Intracellular Cytokine Staining for NY-ESO-1 Specific T Cells
This protocol describes the stimulation of PBMCs with NY-ESO-1 peptides followed by intracellular staining for cytokines to identify functional antigen-specific T cells.
Materials:
-
Cryopreserved PBMCs
-
Complete RPMI medium
-
NY-ESO-1 peptide pool (overlapping peptides spanning the protein)
-
Costimulatory antibodies (anti-CD28 and anti-CD49d)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies (see Table 2 for a recommended panel)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Viability Dye
-
96-well round-bottom plate
-
Flow cytometer
Antibody Panel for ICS:
| Marker | Fluorochrome | Purpose |
| CD3 | e.g., AF700 | T-cell lineage marker |
| CD8 | e.g., PerCP-Cy5.5 | Cytotoxic T-cell lineage marker |
| CD4 | e.g., BV570 | Helper T-cell lineage marker |
| IFN-γ | e.g., FITC | Effector cytokine |
| TNF-α | e.g., PE | Effector cytokine |
| IL-2 | e.g., APC | T-cell growth and differentiation cytokine |
| Viability Dye | e.g., Fixable Viability Dye eFluor 780 | Exclusion of dead cells |
Procedure:
-
Thaw and Rest PBMCs: Thaw PBMCs as described in Protocol 1. Resuspend in complete RPMI medium and rest overnight at 37°C, 5% CO2.
-
Stimulation:
-
Plate 1 x 10^6 PBMCs per well in a 96-well round-bottom plate.
-
Add the NY-ESO-1 peptide pool at a final concentration of 1 µg/mL per peptide.
-
Add costimulatory antibodies (anti-CD28 and anti-CD49d) at a final concentration of 1 µg/mL each.
-
Include a negative control (e.g., DMSO vehicle) and a positive control (e.g., PMA/Ionomycin or a viral peptide pool).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
Add Brefeldin A and Monensin to inhibit cytokine secretion.
-
Incubate for an additional 4-6 hours at 37°C, 5% CO2.
-
-
Surface Staining:
-
Wash the cells with FACS buffer.
-
Stain for surface markers (CD3, CD8, CD4) and viability as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C in the dark.
-
-
Intracellular Staining:
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Add the intracellular antibody cocktail (IFN-γ, TNF-α, IL-2) and incubate for 30 minutes at 4°C in the dark.
-
-
Acquisition:
-
Wash the cells twice with Permeabilization/Wash buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Gating Strategy and Data Analysis
A sequential gating strategy is essential for accurate identification of NY-ESO-1 specific T cells.
Gating Strategy Workflow:
Caption: Flow cytometry gating strategy for identifying and phenotyping NY-ESO-1 specific T cells.
Detailed Gating Steps:
-
Time Gate: If necessary, gate on a stable signal over time to exclude acquisition artifacts.
-
Singlet Gate: Gate on single cells using forward scatter height (FSC-H) versus forward scatter area (FSC-A) to exclude doublets.
-
Viability Gate: Gate on live cells by excluding cells positive for the viability dye.
-
Lymphocyte Gate: Gate on the lymphocyte population based on their characteristic forward and side scatter properties (FSC-A vs. SSC-A).
-
T-Cell Gate: From the lymphocyte gate, identify T cells by gating on CD3+ cells.
-
CD4+ and CD8+ T-Cell Gates: From the CD3+ gate, separate CD4+ and CD8+ T-cell populations.
-
Antigen-Specific T-Cell Gate:
-
For Tetramer Staining: Within the CD8+ T-cell gate, identify NY-ESO-1 specific T cells by gating on the tetramer-positive population.
-
For ICS: Within the CD4+ and CD8+ T-cell gates, identify cytokine-producing cells (e.g., IFN-γ+ and/or TNF-α+).
-
-
Phenotyping: Further characterize the antigen-specific T cells based on the expression of memory markers such as CD45RA and CCR7 to define naive (TN), central memory (TCM), effector memory (TEM), and terminally differentiated effector (TE) T-cell subsets.
Quantitative Data Summary
The frequency of NY-ESO-1 specific T cells can vary significantly depending on the patient population, disease state, and prior treatment. The following table summarizes representative data from published studies.
Table 3: Frequency of NY-ESO-1 Specific T Cells
| Patient Cohort | Method | T-Cell Subset | Frequency Range (% of parent population) | Reference |
| Melanoma Patients (ipilimumab treated, NY-ESO-1 seropositive) | ICS | CD8+ | Undetectable to >1% | |
| Healthy Donors (in vitro stimulated) | ICS | CD4+ | 15 - 37.8% | |
| Healthy Donors (in vitro stimulated) | ICS | CD8+ | Up to 7.8% | |
| Sarcoma Patients (after in vitro stimulation and sorting) | Tetramer | CD8+ | >90% in final product |
Table 4: Phenotype of NY-ESO-1 Specific T Cells
| T-Cell Subset | Phenotype Markers | Predominant Phenotype | Reference |
| CD8+ | CD45RA, CCR7 | Effector Memory (CD45RA- CCR7-) | |
| CD4+ | Not specified | TH1 (IFN-γ+, TNF-α+) |
Signaling Pathway for T-Cell Activation
The recognition of the NY-ESO-1 peptide presented by an MHC molecule on an antigen-presenting cell (APC) by the TCR initiates a signaling cascade that leads to T-cell activation, proliferation, and effector function.
Caption: Simplified TCR signaling pathway leading to T-cell activation and effector function.
Conclusion
The protocols and gating strategies outlined in these application notes provide a robust framework for the identification and characterization of NY-ESO-1 specific T cells. The choice between pMHC tetramer staining and ICS will depend on the specific research question. Tetramer staining is ideal for direct enumeration and phenotyping of antigen-specific T cells, while ICS is suited for assessing their functional capacity. Consistent application of these methods will facilitate the reliable monitoring of immune responses in the context of cancer immunotherapy research and development.
References
- 1. Frontiers | Identification of NY-ESO-1157–165 Specific Murine T Cell Receptors With Distinct Recognition Pattern for Tumor Immunotherapy [frontiersin.org]
- 2. lubio.ch [lubio.ch]
- 3. Tetramer guided, cell sorter assisted production of clinical grade autologous NY-ESO-1 specific CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Rapid generation of NY-ESO-1-specific CD4+ THELPER1 cells for adoptive T-cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pulsing Dendritic Cells with NY-ESO-1 (87-111)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses.[1][2] The ex vivo generation of DCs, pulsing them with tumor-associated antigens (TAAs), and re-infusing them into patients is a promising strategy in cancer immunotherapy.[3][4] The New York Esophageal Squamous Cell Carcinoma-1 (NY-ESO-1) is a cancer-testis antigen expressed in various malignancies, making it an attractive target for cancer vaccines.[5] The NY-ESO-1 (87-111) peptide fragment is a known epitope that can be presented by MHC class II molecules to stimulate CD4+ T helper cells, which are critical for orchestrating an effective anti-tumor immune response. This document provides a detailed protocol for the generation of human monocyte-derived DCs (Mo-DCs), pulsing with the NY-ESO-1 (87-111) peptide, and subsequent co-culture with T cells for the evaluation of an antigen-specific immune response.
I. Generation and Maturation of Monocyte-Derived Dendritic Cells
This protocol describes the generation of immature dendritic cells from peripheral blood mononuclear cells (PBMCs) and their subsequent maturation.
Experimental Protocol: Mo-DC Generation and Maturation
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor buffy coats or whole blood by Ficoll-Paque density gradient centrifugation.
-
-
Monocyte Selection:
-
Enrich for CD14+ monocytes from the PBMC population using magnetic-activated cell sorting (MACS) with CD14 MicroBeads according to the manufacturer's instructions.
-
Alternatively, monocytes can be isolated by plastic adherence.
-
-
Differentiation of Monocytes into Immature DCs (iDCs):
-
Resuspend the purified monocytes in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture the cells at a density of 1 x 10^6 cells/mL in a T75 flask.
-
Add recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) at a final concentration of 50 ng/mL and recombinant human Interleukin-4 (IL-4) at a final concentration of 50 ng/mL.
-
Incubate for 5-6 days at 37°C in a humidified 5% CO2 incubator.
-
On day 3, add fresh medium with GM-CSF and IL-4.
-
-
Maturation of iDCs:
-
On day 6, harvest the non-adherent and loosely adherent iDCs.
-
Resuspend the iDCs at 1 x 10^6 cells/mL in fresh complete medium.
-
Induce maturation by adding a cytokine cocktail consisting of:
-
Tumor Necrosis Factor-alpha (TNF-α): 50 ng/mL
-
Interleukin-1 beta (IL-1β): 10 ng/mL
-
Interleukin-6 (IL-6): 100 ng/mL
-
Prostaglandin E2 (PGE2): 1 µg/mL
-
-
Incubate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Data Presentation: Expected Phenotype of Dendritic Cells
The differentiation and maturation status of DCs can be assessed by flow cytometry. The following table summarizes the expected expression of key cell surface markers.
| Cell Type | CD14 | CD80 | CD83 | CD86 | HLA-DR |
| Monocytes | High | Low | Negative | Low | Moderate |
| Immature DCs | Low/Negative | Low | Negative | Moderate | High |
| Mature DCs | Negative | High | High | High | Very High |
II. Pulsing of Mature Dendritic Cells with NY-ESO-1 (87-111) Peptide
This section details the loading of the NY-ESO-1 (87-111) peptide onto mature DCs.
Experimental Protocol: Peptide Pulsing
-
Peptide Preparation:
-
Reconstitute the lyophilized NY-ESO-1 (87-111) peptide in sterile, endotoxin-free dimethyl sulfoxide (DMSO) and then dilute to the final working concentration in sterile phosphate-buffered saline (PBS).
-
-
Pulsing of Mature DCs:
-
Harvest the mature DCs and wash them with serum-free RPMI-1640 medium.
-
Resuspend the cells at a density of 1-2 x 10^6 cells/mL in serum-free RPMI-1640 medium.
-
Add the NY-ESO-1 (87-111) peptide to a final concentration of 1-10 µg/mL.
-
Incubate for 2-4 hours at 37°C in a humidified 5% CO2 incubator. Some protocols may extend this incubation to 24 hours.
-
After incubation, wash the peptide-pulsed DCs three times with complete RPMI-1640 medium to remove excess peptide.
-
The pulsed DCs are now ready for co-culture with T cells.
-
III. T Cell Activation Assay
This protocol outlines the co-culture of NY-ESO-1-pulsed DCs with autologous T cells and the subsequent measurement of T cell activation using an IFN-γ ELISpot assay.
Experimental Protocol: DC-T Cell Co-culture and ELISpot Assay
-
Isolation of T Cells:
-
Isolate autologous T cells from the same donor's PBMCs using a pan-T cell isolation kit (negative selection) via MACS.
-
-
Co-culture:
-
In a 96-well ELISpot plate pre-coated with an anti-IFN-γ capture antibody, add 2 x 10^5 T cells per well.
-
Add the NY-ESO-1 (87-111)-pulsed DCs to the wells at a DC:T cell ratio of 1:10 (i.e., 2 x 10^4 DCs per well).
-
Include the following controls:
-
T cells alone (negative control)
-
T cells with unpulsed mature DCs (negative control)
-
T cells with a mitogen such as phytohemagglutinin (PHA) (positive control)
-
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
ELISpot Development:
-
After incubation, wash the plate to remove the cells.
-
Add a biotinylated anti-IFN-γ detection antibody and incubate as per the manufacturer's instructions.
-
Wash the plate and add streptavidin-alkaline phosphatase (ALP).
-
After another wash, add the BCIP/NBT substrate solution and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
-
Data Analysis:
-
Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting T cell.
-
The results are typically expressed as the number of spot-forming units (SFU) per million T cells.
-
Data Presentation: Expected T Cell Response
| Condition | Expected IFN-γ SFU/10^6 T cells |
| T cells only | < 10 |
| T cells + Unpulsed mDCs | < 20 |
| T cells + NY-ESO-1 (87-111) pulsed mDCs | > 50 (variable depending on donor) |
| T cells + PHA | > 500 |
IV. Visualizations
Diagram of Experimental Workflow
Caption: Workflow for generating NY-ESO-1 pulsed dendritic cells and assessing T cell activation.
Diagram of Dendritic Cell Maturation Signaling Pathway
Caption: Simplified signaling pathway for dendritic cell maturation via NF-κB activation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment [frontiersin.org]
- 4. A Pilot Trial of the Combination of Transgenic NY-ESO-1-reactive Adoptive Cellular Therapy with Dendritic Cell Vaccination with or without Ipilimumab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T cells targeting NY-ESO-1 demonstrate efficacy against disseminated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing NY-ESO-1 (87-111) in Cancer Vaccine Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
New York-esophageal squamous cell carcinoma-1 (NY-ESO-1) is a highly immunogenic cancer-testis antigen, making it a prime target for cancer immunotherapy.[1][2][3] Its expression is largely restricted to tumor cells and germ cells, minimizing the risk of off-target toxicities.[3][4] The peptide fragment NY-ESO-1 (87-111) is a key epitope known to elicit robust CD4+ T cell responses, which are crucial for orchestrating a comprehensive anti-tumor immune attack. These application notes provide an overview of the clinical application of NY-ESO-1 (87-111) in cancer vaccines, including quantitative data from clinical trials, detailed experimental protocols for immune monitoring, and a representative protocol for vaccine formulation.
Data Presentation: Quantitative Outcomes in NY-ESO-1 Vaccine Clinical Trials
The following tables summarize key quantitative data from various clinical trials investigating NY-ESO-1 based cancer vaccines. These trials often utilize different vaccine platforms, adjuvants, and patient populations.
| Table 1: Immune Response to NY-ESO-1 Vaccination | |||
| Clinical Trial Identifier/Reference | Vaccine Formulation | Immune Response Metric | Result |
| Phase I Trial (NCT00199849) | NY-ESO-1 DNA vaccine (plasmid) | Antigen-specific CD4+ T cell response | 93% of patients (14 out of 15) developed a response. |
| Phase I Trial (NCT00199849) | NY-ESO-1 DNA vaccine (plasmid) | Antigen-specific CD8+ T cell response | 33% of patients (5 out of 15) developed a response. |
| Phase I Trial | CHP-NY-ESO-1 (100 µg) with MIS416 adjuvant | Antibody response | Observed in 56% of patients (5 out of 9). |
| Phase I Trial | CHP-NY-ESO-1 (200 µg) with MIS416 adjuvant | Antibody response | Observed in 94% of patients (16 out of 17). |
| Phase I Trial | CHP-NY-ESO-1 with MIS416 adjuvant | NY-ESO-1-specific IFN-γ-secreting CD4+ T cells | Increased in 2 out of 8 assessed patients. |
| Phase IIa Trial | Peptide-pulsed Dendritic Cells | NY-ESO-1 specific T cells | Detected in 48% of patients (10 out of 21). |
| Phase IIa Trial | Peptide-pulsed Dendritic Cells | Overall antigen-specific T cells | Detected in 57% of patients (12 out of 21). |
| Table 2: Clinical Outcomes in NY-ESO-1 Vaccine Clinical Trials | |||
| Clinical Trial Identifier/Reference | Cancer Type | Clinical Outcome Metric | Result |
| Phase II Melanoma Trial | High-Risk Resected Melanoma | Relapse Rate at 18 months (Vaccine vs. Adjuvant alone) | 48.2% vs. 48.1% (No significant difference). |
| Phase II Melanoma Trial | High-Risk Resected Melanoma | Relapse-Free Survival (HR) | 0.880 (No significant difference). |
| Phase I Solid Tumor Trial | Refractory Solid Tumors | Stable Disease (SD) | Observed in 31% of patients (8 out of 26). |
| Phase I Sarcoma Trial | Sarcoma | Disease Control Rate | 56.4% in the entire cohort. |
Signaling Pathways and Experimental Workflows
Antigen Presentation Pathway for Peptide Vaccines
The efficacy of a peptide vaccine like one containing NY-ESO-1 (87-111) hinges on its ability to be processed and presented by antigen-presenting cells (APCs), primarily dendritic cells (DCs), to initiate a T-cell mediated immune response. As an exogenous antigen, the peptide is taken up by APCs and predominantly processed through the MHC class II pathway to activate CD4+ helper T cells. Cross-presentation can also occur, where the exogenous peptide is presented on MHC class I molecules to activate CD8+ cytotoxic T lymphocytes (CTLs).
Caption: MHC Class I and II presentation of the NY-ESO-1 peptide vaccine.
Experimental Workflow for Immune Monitoring
Monitoring the immune response to a cancer vaccine is critical for evaluating its efficacy. The following workflow outlines the key steps from patient sample collection to the analysis of antigen-specific T cells using ELISPOT and Intracellular Cytokine Staining (ICS) assays.
Caption: Workflow for monitoring NY-ESO-1 specific T-cell responses.
Experimental Protocols
Protocol 1: Formulation of NY-ESO-1 (87-111) Peptide Vaccine with Montanide ISA-51 and CpG Adjuvant
This protocol describes a representative method for preparing a water-in-oil emulsion vaccine for subcutaneous administration.
Materials:
-
NY-ESO-1 (87-111) peptide, sterile, lyophilized
-
CpG oligodeoxynucleotide (e.g., CpG 7909), sterile solution
-
Montanide ISA-51 VG, sterile
-
Sterile Water for Injection (WFI)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile, depyrogenated glass vials
-
Sterile syringes and needles
-
Vortex mixer
-
Emulsifying device (e.g., two-syringe method or homogenizer)
Procedure:
-
Peptide Reconstitution:
-
Aseptically reconstitute the lyophilized NY-ESO-1 (87-111) peptide with sterile WFI or PBS to a desired stock concentration (e.g., 10 mg/mL).
-
Gently swirl to dissolve. Avoid vigorous shaking to prevent peptide degradation.
-
-
Aqueous Phase Preparation:
-
In a sterile vial, combine the reconstituted NY-ESO-1 (87-111) peptide solution and the CpG adjuvant solution.
-
The final volume of the aqueous phase should be equal to the volume of the oil phase (Montanide ISA-51) to be used (1:1 ratio).
-
-
Emulsification (Two-Syringe Method):
-
Draw the entire volume of the aqueous phase into a sterile syringe.
-
Draw an equal volume of Montanide ISA-51 into a second sterile syringe.
-
Connect the two syringes using a sterile three-way stopcock or a sterile female-to-female Luer lock connector.
-
Rapidly pass the contents back and forth between the two syringes for a minimum of 20 minutes to create a stable, milky-white emulsion.
-
To test for a stable water-in-oil emulsion, dispense a drop into a beaker of water. The drop should remain intact and not disperse.
-
-
Final Product and Administration:
-
The final vaccine emulsion is drawn into a sterile syringe for administration.
-
The vaccine is typically administered subcutaneously.
-
Protocol 2: Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion
This protocol is for quantifying NY-ESO-1 (87-111) specific, IFN-γ secreting T cells from patient PBMCs.
Materials:
-
96-well PVDF membrane ELISPOT plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate, respectively
-
RPMI 1640 medium with 10% fetal bovine serum (FBS)
-
NY-ESO-1 (87-111) peptide
-
Phytohemagglutinin (PHA) or anti-CD3 antibody (positive control)
-
DMSO (vehicle control)
-
PBMCs from vaccinated patients
-
CO2 incubator (37°C, 5% CO2)
-
ELISPOT plate reader
Procedure:
-
Plate Coating:
-
Pre-wet the PVDF membrane with 35% ethanol for 30 seconds.
-
Wash the plate 3 times with sterile PBS.
-
Coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
-
Cell Plating and Stimulation:
-
Wash the plate 3 times with sterile PBS to remove excess capture antibody.
-
Block the wells with RPMI + 10% FBS for 1-2 hours at 37°C.
-
Add 2 x 10^5 PBMCs per well.
-
Add stimulants to the respective wells:
-
NY-ESO-1 (87-111) peptide (e.g., 10 µg/mL)
-
Positive control (PHA or anti-CD3)
-
Negative/vehicle control (DMSO)
-
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).
-
Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Wash the plate 3 times with PBST.
-
Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature.
-
Wash the plate 4 times with PBST, followed by 2 washes with PBS.
-
-
Spot Development and Analysis:
-
Add the substrate (BCIP/NBT or AEC) and incubate until distinct spots emerge.
-
Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely.
-
Count the spots using an automated ELISPOT reader.
-
Protocol 3: Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This protocol allows for the multiparametric characterization of NY-ESO-1 (87-111) specific T cells by flow cytometry.
Materials:
-
PBMCs from vaccinated patients
-
NY-ESO-1 (87-111) peptide
-
Staphylococcus enterotoxin B (SEB) or PMA/Ionomycin (positive control)
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α)
-
Fixation/Permeabilization buffer kit
-
FACS tubes or 96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate 1-2 x 10^6 PBMCs per well/tube in RPMI + 10% FBS.
-
Add stimulants: NY-ESO-1 (87-111) peptide, positive control, or negative control.
-
Incubate for 1-2 hours at 37°C.
-
Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
-
Surface Staining:
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain with the surface antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the intracellular antibody cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify cytokine-producing T cell subsets (e.g., CD4+ IFN-γ+, CD8+ TNF-α+).
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Personalized peptide vaccination: a new approach for advanced cancer as therapeutic cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Recent Advances in the Development of Peptide Vaccines and Their Delivery Systems against Group A Streptococcus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NY-ESO-1 (87-111) Concentration for T Cell Proliferation Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing NY-ESO-1 (87-111) peptide concentration in T cell proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the NY-ESO-1 (87-111) peptide in a T cell proliferation assay?
A1: There is no single optimal concentration of NY-ESO-1 (87-111) peptide for all experimental conditions. The ideal concentration depends on various factors, including the specific T cell clone or population, the antigen-presenting cells (APCs) used, and the overall assay setup. Therefore, it is crucial to perform a dose-response experiment to determine the optimal peptide concentration for your specific system. A typical starting range for peptide titration is between 0.1 and 10 µg/mL. Some studies have reported using concentrations for MHC class II epitopes, such as NY-ESO-1 (87-111), at around 10 µM.[1]
Q2: How should I prepare and store the NY-ESO-1 (87-111) peptide?
A2: Proper handling and storage of the peptide are critical for reproducible results. Lyophilized peptides should be stored at -20°C or -80°C. For reconstitution, use sterile, endotoxin-free water, PBS, or a buffer appropriate for your assay. If the peptide has low solubility in aqueous solutions, a small amount of DMSO can be used, followed by dilution in culture medium. It is important to minimize the final concentration of DMSO in the cell culture, as it can be toxic to cells. After reconstitution, it is recommended to aliquot the peptide solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q3: What are the key controls to include in a T cell proliferation assay with NY-ESO-1 (87-111)?
A3: To ensure the validity of your results, the following controls are essential:
-
Unstimulated Control: T cells and APCs cultured without the NY-ESO-1 (87-111) peptide to determine the baseline level of proliferation.
-
Positive Control: T cells stimulated with a mitogen (e.g., phytohemagglutinin (PHA)) or anti-CD3/CD28 antibodies to confirm that the T cells are capable of proliferating.
-
Antigen-Presenting Cell (APC) Control: APCs alone (without T cells) cultured with the peptide to ensure they are not contributing to the proliferation signal.
-
Irrelevant Peptide Control: T cells and APCs cultured with a peptide that is not recognized by the T cells to control for non-specific effects of the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no T cell proliferation | Suboptimal peptide concentration. | Perform a peptide titration experiment to determine the optimal concentration (e.g., 0.1, 1, 5, 10 µg/mL). |
| Poor cell viability. | Check the viability of T cells and APCs before and after the assay using a method like trypan blue exclusion or a viability dye. Ensure proper handling and cryopreservation techniques. | |
| Inefficient antigen presentation. | Use professional APCs (e.g., dendritic cells or B cells) or ensure that the APCs used express the appropriate MHC class II molecules. | |
| Insufficient co-stimulation. | Ensure adequate co-stimulatory signals are present. This can be achieved through the use of functional APCs or by adding anti-CD28 antibodies. | |
| High background proliferation in unstimulated controls | Contamination of reagents or cells with mitogens or endotoxins. | Use endotoxin-free reagents and screen for endotoxin contamination in peptide preparations. Maintain sterile cell culture conditions. |
| T cells are pre-activated. | Allow T cells to rest in culture for a period before stimulation. | |
| Inconsistent results between experiments | Variability in peptide preparation. | Prepare a large stock of the peptide solution, aliquot, and freeze to ensure consistency across multiple experiments. Avoid repeated freeze-thaw cycles. |
| Lot-to-lot variability of serum. | Test different lots of fetal bovine serum (FBS) or consider using serum-free media to reduce variability. | |
| Operator variability. | Standardize all experimental steps, including cell counting, plating, and washing techniques. |
Experimental Protocols
T Cell Proliferation Assay using CFSE Staining
This protocol outlines a general procedure for measuring NY-ESO-1 (87-111)-specific T cell proliferation using carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated CD4+ T cells and APCs
-
NY-ESO-1 (87-111) peptide
-
Complete RPMI 1640 medium (supplemented with 10% FBS, L-glutamine, penicillin-streptomycin)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)
-
Phosphate-buffered saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometry antibodies (e.g., anti-CD3, anti-CD4, viability dye)
-
96-well round-bottom cell culture plates
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Alternatively, purify CD4+ T cells and APCs (e.g., monocytes or B cells) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Wash cells with PBS and resuspend in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
-
-
CFSE Staining:
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM. The optimal concentration should be determined empirically to achieve bright staining with minimal toxicity.[2]
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium (containing FBS).
-
Incubate for 5 minutes on ice.
-
Wash the cells twice with complete RPMI 1640 medium to remove unbound CFSE.
-
Resuspend the cells in complete RPMI 1640 medium at the desired concentration for the assay.
-
-
Cell Culture and Stimulation:
-
Plate the CFSE-labeled T cells (e.g., 2 x 10^5 cells/well) in a 96-well round-bottom plate.
-
If using purified T cells, add APCs at an appropriate T cell to APC ratio (e.g., 2:1 or 5:1).
-
Prepare serial dilutions of the NY-ESO-1 (87-111) peptide in complete RPMI 1640 medium. A common starting range is 0.1 to 10 µg/mL.
-
Add the peptide dilutions to the appropriate wells.
-
Include unstimulated and positive controls.
-
Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4) and a viability dye to exclude dead cells.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live, single CD4+ T cell population and examining the CFSE fluorescence histogram. Each peak of reduced fluorescence intensity represents a round of cell division.
-
Data Presentation
Table 1: Example of a Peptide Titration Experiment for T Cell Proliferation
| NY-ESO-1 (87-111) Concentration (µg/mL) | % Proliferating CD4+ T Cells (Mean ± SD) |
| 0 (Unstimulated) | 1.5 ± 0.5 |
| 0.1 | 5.2 ± 1.1 |
| 1.0 | 25.8 ± 3.4 |
| 5.0 | 45.3 ± 4.2 |
| 10.0 | 42.1 ± 3.9 |
| Positive Control (anti-CD3/CD28) | 85.6 ± 5.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.
Visualizations
Caption: T Cell Activation Signaling Pathway.
Caption: T Cell Proliferation Assay Workflow.
Caption: Troubleshooting Flowchart.
References
- 1. Generation of NY-ESO-1-specific CD4+ and CD8+ T Cells by a Single Peptide with Dual MHC Class I and Class II Specificities: A New Strategy for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes [frontiersin.org]
Increasing solubility of NY-ESO-1 (87-111) peptide for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot solubility issues with the NY-ESO-1 (87-111) peptide for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and physicochemical properties of the NY-ESO-1 (87-111) peptide?
A1: The amino acid sequence for NY-ESO-1 (87-111) is LLEFYLAMPFATPMEAELARRSLAQ.[1] Based on this sequence, the key physicochemical properties are summarized in the table below.
| Property | Value | Notes |
| Amino Acid Sequence | LLEFYLAMPFATPMEAELARRSLAQ | |
| Molecular Weight | 2869.4 g/mol | |
| Net Charge at pH 7 | +1 | This classifies the peptide as basic. The calculation is based on +1 for each Arginine (R) and the N-terminus, and -1 for each Glutamic acid (E) and the C-terminus. |
| Hydrophobic Residue Content | 56% (14 out of 25 residues) | Residues considered hydrophobic are A, I, L, F, M, P, V, Y. Peptides with over 50% hydrophobic residues can be challenging to dissolve in aqueous solutions.[2] |
| Isoelectric Point (pI) | ~9.75 (Predicted) | The pH at which the peptide has a net zero charge. Peptides often have minimal solubility at their pI. |
Q2: I am having difficulty dissolving the NY-ESO-1 (87-111) peptide. What is the recommended starting solvent?
A2: Due to its basic nature and high hydrophobicity, a stepwise approach is recommended. Start with sterile, distilled water. If the peptide does not dissolve, proceed to a dilute acidic solution, and then to an organic solvent as a last resort. It is crucial to test the solubility on a small aliquot of the peptide first to avoid wasting your entire sample.[2][3]
Q3: Are there any solvents I should avoid when working with NY-ESO-1 (87-111)?
A3: While DMSO is a common solvent for hydrophobic peptides, be aware that NY-ESO-1 (87-111) contains Methionine (M), which is susceptible to oxidation.[2] If your assay is sensitive to oxidation, it is advisable to use freshly opened, high-purity DMSO and minimize the exposure of the stock solution to air. Alternatively, you can use other organic solvents like DMF or acetonitrile.
Q4: The peptide was dissolved in an organic solvent, but it precipitated when I diluted it with my aqueous buffer. What should I do?
A4: This indicates that the peptide's solubility limit in the final buffer composition has been exceeded. To resolve this, you can try the following:
-
Decrease the final concentration: Your target concentration may be too high for the final solvent mixture.
-
Slowly add the peptide stock to the buffer: Add the dissolved peptide solution dropwise to the vigorously stirring aqueous buffer. This helps to avoid localized high concentrations that can lead to precipitation.
-
Increase the percentage of the organic co-solvent: If your assay can tolerate it, a higher percentage of the organic solvent in the final solution may keep the peptide dissolved.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The lyophilized peptide powder does not dissolve in water. | The peptide is highly hydrophobic and has a net positive charge. | 1. Try adding a small amount of 10% acetic acid to the solution. 2. If insoluble, try dissolving a fresh aliquot in a small amount of DMSO first, then slowly dilute with your aqueous buffer. |
| The peptide solution is cloudy or contains visible particulates. | The peptide is not fully dissolved and may be forming aggregates. | 1. Sonicate the solution in a water bath for short bursts (e.g., 10-15 seconds) to aid dissolution. 2. Gently warm the solution (be cautious with temperature-sensitive peptides). |
| The peptide dissolves initially but crashes out of solution over time. | The peptide solution is supersaturated and unstable at the storage temperature. | 1. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Before use, ensure the aliquot is completely thawed and vortexed gently. |
| I observe inconsistent results between experiments. | This could be due to incomplete solubilization leading to inaccurate concentration determination. | 1. Always centrifuge the peptide stock solution before taking an aliquot to pellet any undissolved peptide. 2. Re-evaluate your solubilization protocol to ensure complete dissolution. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of NY-ESO-1 (87-111)
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to minimize moisture condensation. Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Initial Attempt with Water: Add a small, precise volume of sterile, distilled water to a pre-weighed aliquot of the peptide to achieve the desired concentration. Vortex gently.
-
Acidic Solution: If the peptide is not soluble in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Organic Solvent: If the peptide remains insoluble, use a fresh aliquot. Add a minimal amount of high-purity DMSO (e.g., 10-20 µL) to the lyophilized peptide and vortex until it dissolves.
-
Dilution: Slowly add your desired aqueous buffer to the DMSO stock solution drop-by-drop while continuously vortexing.
Protocol 2: Solubilization for Highly Hydrophobic Peptides
-
Preparation: Follow step 1 in Protocol 1.
-
Dissolution in Organic Solvent: Directly dissolve a pre-weighed aliquot of the peptide in a small volume of high-purity DMSO, DMF, or acetonitrile.
-
Dilution into Aqueous Buffer: While vigorously stirring your desired aqueous buffer, slowly add the dissolved peptide stock solution drop-wise.
-
Final Concentration: Ensure the final concentration of the organic solvent is compatible with your experimental assay.
Visualizations
References
Troubleshooting low viability of T cells after NY-ESO-1 (87-111) stimulation
Welcome to the technical support center for troubleshooting low viability of T cells after NY-ESO-1 (87-111) stimulation. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vitro T cell experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant T cell death after stimulating peripheral blood mononuclear cells (PBMCs) with the NY-ESO-1 (87-111) peptide. What are the potential causes?
A1: Low T cell viability following peptide stimulation can be attributed to several factors. A primary cause is Activation-Induced Cell Death (AICD), a natural process of apoptosis that eliminates over-activated T cells to maintain immune homeostasis.[1][2][3] This is often triggered by repeated or excessive stimulation of the T cell receptor (TCR).[1][2] Other contributing factors can include suboptimal culture conditions, poor quality of the peptide or other reagents, and the initial health and activation state of the T cells.
Q2: How can we reduce Activation-Induced Cell Death (AICD) in our T cell cultures?
A2: Minimizing AICD involves optimizing the stimulation and culture conditions. Key strategies include:
-
Optimizing Peptide Concentration: Titrate the NY-ESO-1 (87-111) peptide to the lowest effective concentration. Over-stimulation with high peptide concentrations can lead to increased AICD.
-
Controlling Stimulation Duration: Limit the duration of initial peptide exposure. Continuous high-level TCR engagement can drive T cells towards apoptosis.
-
Providing Co-stimulatory Signals: Ensure adequate co-stimulation, for example, through anti-CD28 antibodies or co-culture with antigen-presenting cells (APCs). Proper co-stimulation can promote survival signals.
-
Resting T Cells: After initial activation, a period of rest away from the antigen, but in the presence of survival cytokines like IL-2, IL-7, or IL-15, can be beneficial.
Q3: What are the optimal culture conditions for maintaining T cell viability post-stimulation?
A3: Optimal culture conditions are critical for T cell survival and expansion. Consider the following:
-
Cell Density: Maintain an optimal cell density. High cell density can lead to nutrient depletion and accumulation of toxic byproducts, while very low density may lack essential cell-to-cell contact and autocrine signaling. A recommended density to maintain during early expansion is 1 - 2.5 x 10^5 cells/mL.
-
Media Composition: Use a high-quality T cell culture medium, such as RPMI 1640, supplemented with fetal bovine serum (FBS) or human serum, L-glutamine, and antibiotics. A mixture of 78% RPMI 1640, 20% AIM-V, and 2% human plasma has been shown to yield good results.
-
Cytokine Support: Supplement the culture medium with cytokines that promote T cell survival and proliferation. Common choices include Interleukin-2 (IL-2), IL-7, and IL-15. The combination of IL-2 and IL-15 has been shown to enhance the expansion of tetramer-reactive CD8+ T cells.
-
Regular Media Changes: Replenish the media every 2-3 days to provide fresh nutrients and remove metabolic waste.
Q4: Could the quality of our NY-ESO-1 (87-111) peptide be the issue?
A4: Yes, the quality and handling of the peptide are crucial. Ensure that the peptide has high purity and is correctly reconstituted and stored. The final concentration of solvents like DMSO should be kept below 1% (v/v) to avoid toxicity. It is also advisable to use a fresh batch of peptide to rule out degradation issues.
Q5: How do we confirm that the observed cell death is indeed apoptosis?
A5: You can use several assays to detect apoptosis. A common method is flow cytometry using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI/7-AAD stains the nucleus of cells with compromised membranes (late apoptotic and necrotic cells). Another method is to look for the cleavage of caspase-3, a key executioner caspase in apoptosis.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low T cell viability.
| Observation | Potential Cause | Recommended Action |
| High cell death within 24-48 hours of stimulation. | Activation-Induced Cell Death (AICD) due to over-stimulation. | 1. Perform a dose-response curve to determine the optimal NY-ESO-1 (87-111) peptide concentration. 2. Reduce the initial stimulation time. 3. Ensure the presence of adequate co-stimulation. |
| Gradual decline in viability over several days of culture. | Suboptimal Culture Conditions. | 1. Monitor and adjust cell density regularly. 2. Supplement media with IL-2, IL-7, or IL-15. 3. Perform regular media changes. 4. Check for contamination. |
| Low T cell activation and subsequent low viability. | Poor Antigen Presentation or Ineffective Stimulation. | 1. Use professional antigen-presenting cells (APCs) like dendritic cells. 2. Irradiate peptide-pulsed autologous PBMCs to enhance antigen presentation. 3. Include a positive control stimulation (e.g., anti-CD3/CD28 beads or PHA) to confirm T cell responsiveness. |
| High background cell death in unstimulated controls. | Poor initial cell quality or harsh cell isolation procedures. | 1. Assess the viability of PBMCs immediately after isolation. 2. Optimize cell isolation protocols to minimize cell stress. 3. Allow cells to rest in culture for a few hours before stimulation. |
Experimental Protocols
Protocol 1: T Cell Stimulation with NY-ESO-1 (87-111) Peptide
Objective: To activate and expand NY-ESO-1-specific T cells from PBMCs.
Materials:
-
Cryopreserved or fresh human PBMCs
-
NY-ESO-1 (87-111) peptide
-
Complete T cell medium (e.g., RPMI 1640 with 10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin)
-
Recombinant human IL-2
-
96-well round-bottom plates
Methodology:
-
Thaw and wash PBMCs, then resuspend in complete T cell medium.
-
Assess cell viability using Trypan Blue or an automated cell counter.
-
Plate 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.
-
Prepare a dilution series of the NY-ESO-1 (87-111) peptide (e.g., from 0.1 µg/mL to 10 µg/mL).
-
Add the peptide to the respective wells. Include an unstimulated control (media only) and a positive control (e.g., anti-CD3/CD28 beads).
-
Incubate at 37°C in a 5% CO2 incubator.
-
After 24 hours, add IL-2 to a final concentration of 20 IU/mL.
-
Monitor T cell viability and proliferation at desired time points (e.g., day 3, 5, and 7) using flow cytometry.
Protocol 2: Assessment of Apoptosis by Annexin V and PI Staining
Objective: To quantify the percentage of apoptotic and necrotic T cells.
Materials:
-
Stimulated T cell culture
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
FACS tubes
-
Flow cytometer
Methodology:
-
Harvest T cells from culture and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of Activation-Induced Cell Death (AICD) in T cells.
Caption: A logical workflow for troubleshooting low T cell viability.
References
Reducing non-specific binding in NY-ESO-1 (87-111) ELISpot assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding in NY-ESO-1 (87-111) ELISpot assays.
Troubleshooting Guides
High background or non-specific binding in your ELISpot assay can obscure genuine signals and lead to misinterpretation of results. The following guides address common issues and provide step-by-step solutions.
Issue 1: High Background in Negative Control Wells
Question: I am observing a high number of spots in my negative control wells (wells with cells but no NY-ESO-1 (87-111) peptide). What are the possible causes and how can I fix this?
Answer: High background in negative control wells is a common issue and can arise from several factors. Here is a systematic approach to troubleshoot this problem:
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Viability and Handling | Ensure cell viability is high (>90%). Dead cells can non-specifically bind antibodies and release cytokines.[1] Allow cryopreserved PBMCs to rest for at least one hour after thawing to remove debris before plating. |
| Contaminated Reagents or Media | Use sterile reagents and aseptic techniques.[2][3] Test new batches of serum or media for endogenous cytokine secretion before use in the main experiment. Heat-inactivate serum to reduce non-specific activation.[3] |
| Inadequate Washing | Increase the number of washing steps and ensure both sides of the membrane are washed thoroughly, especially after cell removal and before adding the detection antibody. If using an automated plate washer, increase the number of washes by 1.5 times compared to manual washing. |
| Suboptimal Blocking | Optimize the blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA), skim milk, and normal goat serum. The optimal blocking agent is antibody and antigen-dependent. Increase the blocking incubation time (e.g., to 2 hours at room temperature). |
| Cross-Reactivity of Antibodies | Ensure that the capture and detection antibodies recognize different epitopes on the target cytokine. Filter the detection antibody to remove aggregates that can cause false-positive spots. |
| Overdevelopment of the Plate | Reduce the substrate incubation time. Monitor spot development under a microscope to stop the reaction at the optimal time. |
| Pre-activated T-cells | Rest PBMCs overnight before adding them to the ELISpot plate to reduce spontaneous cytokine release from in vivo activation. |
Troubleshooting Workflow for High Background in Negative Controls
Caption: A logical workflow for troubleshooting high background in negative control wells.
Issue 2: Non-Specific Spots Across the Entire Plate
Question: I am seeing a general high background across all wells, including those with and without the NY-ESO-1 (87-111) peptide. How can I reduce this generalized non-specific binding?
Answer: A uniform high background across the plate often points to issues with the assay reagents or procedural steps that affect all wells.
Quantitative Comparison of Blocking Agents (Illustrative Data):
While specific data for NY-ESO-1 (87-111) is limited in publicly available literature, the following table provides an illustrative comparison of common blocking agents based on general ELISA and ELISpot principles. Researchers should perform their own optimization.
| Blocking Agent | Concentration | Incubation Time | Illustrative Non-Specific Spots (per 10^5 cells) | Signal-to-Noise Ratio |
| 1% BSA in PBS | 1% (w/v) | 2 hours at RT | 25 ± 5 | Moderate |
| 5% Skim Milk in PBS-T | 5% (w/v) | 2 hours at RT | 15 ± 4 | Good |
| 10% Fetal Bovine Serum | 10% (v/v) | 2 hours at 37°C | 20 ± 6 | Moderate |
| Commercial Blocker | Manufacturer's Rec. | 1 hour at RT | 8 ± 3 | Excellent |
Note: The values presented are for illustrative purposes and will vary depending on the specific experimental conditions.
Experimental Protocol: Optimizing Blocking Conditions
-
Plate Coating: Coat a 96-well PVDF ELISpot plate with anti-IFN-γ capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with sterile PBS.
-
Blocking: Add 200 µL of different blocking agents to designated wells (e.g., 1% BSA, 5% Skim Milk, 10% FBS, and a commercial blocker).
-
Incubation: Incubate for 2 hours at room temperature.
-
Cell Plating: Add 100,000 PBMCs per well in the absence of the NY-ESO-1 (87-111) peptide.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.
-
Detection: Proceed with the standard ELISpot detection steps (biotinylated detection antibody, streptavidin-enzyme conjugate, and substrate).
-
Analysis: Count the number of spots in each well to determine the background level for each blocking condition.
Signaling Pathway of Non-Specific Antibody Binding
Caption: How unblocked sites can lead to false-positive spots.
Frequently Asked Questions (FAQs)
Q1: Can the concentration of the NY-ESO-1 (87-111) peptide affect non-specific binding?
A1: Yes, an excessively high concentration of the peptide can sometimes lead to non-specific activation of T-cells, contributing to background noise. It is recommended to perform a dose-response experiment to determine the optimal peptide concentration that gives a robust specific response with minimal background. A typical starting concentration for peptide stimulation in ELISpot assays is between 1 and 10 µg/mL.
Q2: How critical is cell viability for reducing non-specific spots?
A2: Cell viability is extremely critical. Dead and dying cells can passively release cytokines and have "sticky" membranes that non-specifically bind antibodies, leading to a significant increase in background spots. Always perform a viability count before starting your assay and aim for a viability of over 90%. If using cryopreserved cells, allowing them to rest in culture medium for a few hours after thawing can help remove dead cells and debris.
Q3: What is the best way to wash the ELISpot plates?
A3: Thorough washing is crucial. When washing manually, use a squirt bottle or a multichannel pipette to direct a gentle stream of wash buffer (e.g., PBS with 0.05% Tween-20) into the wells. Aspirate the buffer completely between washes. It is important to wash both the top and bottom of the membrane after removing the underdrain of the plate to remove any reagents that may have leaked through. Avoid creating excessive foam, which can trap reagents.
Q4: Can the type of serum used in the cell culture medium contribute to high background?
A4: Absolutely. Serum can contain endogenous cytokines or heterophilic antibodies that can cross-link the capture and detection antibodies, causing non-specific background. It is advisable to screen different batches of fetal bovine serum (FBS) or to use serum-free media if possible. Heat-inactivating the serum (56°C for 30 minutes) can also help reduce non-specific cell activation.
Experimental Workflow for a Standard NY-ESO-1 (87-111) ELISpot Assay
References
Technical Support Center: Overcoming Peptide Aggregation of NY-ESO-1 (87-111) in Solution
For researchers, scientists, and drug development professionals utilizing the NY-ESO-1 (87-111) peptide, aggregation in solution can be a significant experimental hurdle, impacting reproducibility and the reliability of results. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my NY-ESO-1 (87-111) peptide prone to aggregation?
A1: The NY-ESO-1 (87-111) peptide's tendency to aggregate is primarily due to its physicochemical properties. The peptide sequence, LLEFYLAMPFATPMEAELARRSLAQ, contains a high proportion of hydrophobic amino acids (e.g., Leucine, Phenylalanine, Alanine, Valine, Methionine). In aqueous solutions, these hydrophobic regions tend to self-associate to minimize contact with water, leading to the formation of insoluble aggregates. The peptide's predicted isoelectric point (pI) is approximately 9.7, indicating it has a net positive charge at neutral pH, which can also influence its solubility.
Q2: What is the first step I should take to dissolve my lyophilized NY-ESO-1 (87-111) peptide?
A2: Always begin with a systematic approach to solubilization. Start with a small aliquot of the peptide to test for solubility before dissolving the entire sample. The recommended starting solvent is sterile, distilled water. If the peptide does not dissolve in water, the next step is to try a solvent based on the peptide's net charge. Given its basic nature, a dilute acidic solution is the next logical choice. For persistently insoluble peptides, an organic solvent will be necessary.
Q3: My peptide did not dissolve in water. What should I try next?
A3: Since the NY-ESO-1 (87-111) peptide is predicted to be basic, you should next attempt to dissolve it in a dilute acidic solution. A common choice is 10% acetic acid. If this is successful, you can then slowly dilute the solution with your aqueous buffer to the desired final concentration. Be aware that rapid dilution can sometimes cause the peptide to precipitate.
Q4: What should I do if my peptide is still insoluble after trying water and dilute acid?
A4: If the peptide remains insoluble, the use of an organic solvent is recommended. The most common choice for peptides in biological applications is high-purity, sterile dimethyl sulfoxide (DMSO). Dissolve the peptide in a minimal amount of 100% DMSO to create a concentrated stock solution. Subsequently, slowly add this stock solution dropwise to your stirred aqueous buffer to reach the final desired concentration. This method helps to avoid localized high concentrations of the peptide that can trigger aggregation. For cell-based assays, it is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid cytotoxicity.
Troubleshooting Guide
Issue 1: Lyophilized peptide is difficult to dissolve.
| Possible Cause | Recommended Solution |
| High Hydrophobicity | The peptide sequence has a high content of hydrophobic residues, leading to low aqueous solubility. |
| Step 1: Attempt to dissolve in sterile, distilled water. | |
| Step 2: If insoluble, try a dilute (10%) acetic acid solution. | |
| Step 3: If still insoluble, use a minimal amount of 100% DMSO to create a stock solution, then slowly dilute with aqueous buffer. | |
| Improper Handling | Moisture absorption by the hygroscopic lyophilized powder can hinder dissolution. |
| Action: Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation. | |
| Insufficient Agitation | The peptide may not be fully exposed to the solvent. |
| Action: After adding the solvent, gently vortex the vial. For stubborn peptides, sonication in a water bath for short bursts (10-15 seconds) can aid dissolution. |
Issue 2: Peptide precipitates upon dilution in aqueous buffer.
| Possible Cause | Recommended Solution |
| Exceeding Solubility Limit | The final concentration of the peptide in the aqueous buffer is too high. |
| Action: Prepare a more dilute final solution. | |
| Rapid Change in Solvent Polarity | Adding the organic stock solution too quickly to the aqueous buffer can cause "solvent shock," leading to precipitation. |
| Action: Add the concentrated peptide-organic solvent solution dropwise to the vigorously stirred aqueous buffer. | |
| Suboptimal Buffer Conditions | The pH or ionic strength of the buffer is not conducive to peptide stability. |
| Action: Experiment with different buffers. Since the peptide is basic, a buffer with a slightly acidic pH (e.g., pH 5-6) may improve solubility by increasing the net positive charge. |
Issue 3: Peptide solution becomes cloudy or forms visible aggregates over time.
| Possible Cause | Recommended Solution |
| Time-Dependent Aggregation | The peptide is inherently unstable in the chosen solution and aggregates over time. |
| Action: Prepare fresh solutions before each experiment. Avoid long-term storage of the peptide in solution. | |
| Freeze-Thaw Cycles | Repeated freezing and thawing can induce aggregation. |
| Action: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. | |
| Storage Temperature | Storing at 4°C may not be sufficient to prevent aggregation for extended periods. |
| Action: For short-term storage (days), 4°C may be acceptable. For longer-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. |
Experimental Protocols
Protocol 1: Stepwise Solubilization of NY-ESO-1 (87-111)
This protocol provides a systematic approach to dissolving the NY-ESO-1 (87-111) peptide.
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Attempt with Water: Add a small volume of sterile, distilled water to a test aliquot of the peptide. Gently vortex. If it dissolves, you can proceed with preparing your working solution in water or your desired aqueous buffer.
-
Acidic Solution: If the peptide is insoluble in water, add a small volume of 10% acetic acid to a fresh test aliquot. Vortex gently. If it dissolves, you can use this as a stock to be diluted into your final buffer.
-
Organic Solvent: If the peptide remains insoluble, add a minimal volume of 100% DMSO to a fresh test aliquot to create a concentrated stock solution (e.g., 1-10 mg/mL).
-
Dilution: Slowly add the DMSO stock solution dropwise into your vigorously stirring aqueous buffer to achieve the final desired concentration.
Protocol 2: Quantification of Peptide Aggregation using Thioflavin T (ThT) Assay
This assay can be used to monitor the formation of amyloid-like fibrillar aggregates.
-
Reagent Preparation:
-
Prepare a 2.5 mM Thioflavin T (ThT) stock solution in water. Filter through a 0.22 µm filter.
-
Prepare a working solution by diluting the ThT stock to 25 µM in your experimental buffer (e.g., PBS).
-
-
Assay Procedure:
-
In a 96-well black, clear-bottom plate, add your peptide solution at the desired concentration.
-
Add the 25 µM ThT working solution to each well containing the peptide. Include a buffer-only control with ThT.
-
Incubate the plate at the desired temperature, with or without agitation, to monitor aggregation over time.
-
-
Measurement:
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.
-
An increase in fluorescence intensity over time indicates the formation of fibrillar aggregates.
-
Visualizing Experimental Workflows
Caption: A step-by-step workflow for dissolving the NY-ESO-1 (87-111) peptide.
Caption: Workflow for monitoring peptide aggregation using a Thioflavin T assay.
Best practices for long-term storage of NY-ESO-1 (87-111) peptide
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the NY-ESO-1 (87-111) peptide.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized NY-ESO-1 (87-111) peptide upon receipt?
For long-term stability, lyophilized NY-ESO-1 (87-111) peptide should be stored at -20°C or, for extended periods, at -80°C.[1][2][3][4] It is crucial to keep the vial tightly sealed in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[5] Protect the peptide from light by storing it in the dark or using an amber-colored vial.
Q2: Can I store the lyophilized peptide at room temperature?
Room temperature storage is not recommended for long periods. While peptides are generally stable at room temperature for short durations, such as during shipping, prolonged exposure can lead to degradation. For any storage beyond a few days, refrigeration at 4°C is acceptable for the short-term, but -20°C or lower is optimal for long-term preservation.
Q3: What is the recommended procedure for reconstituting the NY-ESO-1 (87-111) peptide?
Before opening, allow the peptide vial to equilibrate to room temperature in a desiccator to prevent condensation. Reconstitute the peptide using a sterile, appropriate solvent. For many peptides, sterile distilled water or a buffer such as PBS at a pH of 5-6 is suitable. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution, followed by dilution with an aqueous buffer. When reconstituting, gently swirl or vortex the vial to dissolve the peptide.
Q4: How should I store the NY-ESO-1 (87-111) peptide once it is in solution?
The shelf-life of peptides in solution is limited. For short-term storage (up to a week), the reconstituted peptide can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles, which can degrade the peptide. Peptides containing amino acids such as Cys, Met, Trp, Asn, and Gln are particularly prone to degradation in solution.
Q5: My reconstituted NY-ESO-1 (87-111) peptide solution appears cloudy. What should I do?
A cloudy solution may indicate that the peptide has not fully dissolved or has aggregated. Sonication can sometimes help to dissolve the peptide. If the solution remains cloudy, it may suggest poor solubility in the chosen solvent or potential contamination. It is advisable to filter the solution to remove any particulates before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced peptide activity in experiments | Peptide degradation due to improper storage. | Ensure lyophilized peptide is stored at -20°C or -80°C in a desiccated, dark environment. For reconstituted peptide, avoid multiple freeze-thaw cycles by storing in single-use aliquots at -20°C or -80°C. |
| Peptide oxidation. | For peptides containing Cys, Met, or Trp, consider using oxygen-free buffers or adding a reducing agent like DTT. Store under an inert gas like nitrogen or argon. | |
| Difficulty dissolving the lyophilized peptide | Incorrect solvent. | The solubility of a peptide is sequence-dependent. If sterile water is ineffective, try a buffer with a slightly acidic pH (5-6). For hydrophobic peptides, a small amount of DMSO or acetonitrile can be used for initial dissolution before diluting with your aqueous buffer. |
| Peptide has aggregated. | Gentle vortexing or sonication can help break up aggregates. | |
| Variability between experimental results | Inconsistent peptide concentration due to moisture absorption. | Allow the lyophilized peptide to warm to room temperature in a desiccator before weighing to prevent condensation. |
| Degradation from repeated freeze-thaw cycles. | Prepare single-use aliquots of the reconstituted peptide solution to minimize temperature fluctuations. |
Experimental Protocols
Protocol for Peptide Reconstitution
-
Equilibration: Remove the lyophilized NY-ESO-1 (87-111) peptide vial from the freezer and place it in a desiccator at room temperature for 15-20 minutes to prevent condensation.
-
Solvent Selection: Based on the peptide's properties (the NY-ESO-1 (87-111) sequence is LLEFYLAMPFATPMEAELARRSLAQ), sterile PBS (pH 7.2-7.4) is a common starting point for reconstitution to a stock concentration of 1 mg/mL.
-
Reconstitution: Under sterile conditions, add the calculated volume of the chosen solvent to the vial.
-
Dissolution: Gently swirl or vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking.
-
Aliquoting and Storage: If not for immediate use, aliquot the solution into single-use, sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.
Protocol for Assessing Peptide Stability by HPLC
-
Sample Preparation: Reconstitute a fresh vial of lyophilized NY-ESO-1 (87-111) peptide to serve as a baseline (T=0). Store aliquots of this solution under various conditions (e.g., 4°C, -20°C, -80°C, and repeated freeze-thaw cycles).
-
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot from each condition.
-
HPLC Analysis: Analyze the T=0 sample and the stored samples using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Compare the chromatograms of the stored samples to the T=0 sample. A decrease in the area of the main peptide peak or the appearance of new peaks indicates degradation.
-
Purity Calculation: Calculate the purity of the peptide at each time point to quantify the extent of degradation.
Visualizations
Caption: Workflow for proper handling and storage of peptides.
Caption: Simplified pathway of T-cell activation by NY-ESO-1 (87-111).
References
- 1. jpt.com [jpt.com]
- 2. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 3. limitlesslifenootropics.com [limitlesslifenootropics.com]
- 4. Essential Guide to Peptide Reconstitution and Storage - PANHANDLE - NEWS CHANNEL NEBRASKA [panhandle.newschannelnebraska.com]
- 5. bachem.com [bachem.com]
Technical Support Center: Optimizing NY-ESO-1 (87-111) Stimulation in T Cell Assays
Welcome to the technical support center for optimizing stimulation time for NY-ESO-1 (87-111) in T cell assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stimulation time for the NY-ESO-1 (87-111) peptide in a T cell assay?
A1: The optimal stimulation time is assay-dependent. For short-term functional assays like Intracellular Cytokine Staining (ICS), a stimulation of 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) is common.[1][2][3] For assays measuring cytokine secretion over a longer period, such as ELISpot, incubation times typically range from 18 to 48 hours.[4] Proliferation assays require a more extended stimulation period, often lasting several days (e.g., 3-5 days). For generating and expanding NY-ESO-1 specific T cells, initial stimulation can be followed by a rest period and subsequent re-stimulations over 7 to 14 days.[5]
Q2: What concentration of NY-ESO-1 (87-111) peptide should I use for stimulation?
A2: The optimal peptide concentration typically ranges from 1 to 10 µg/mL. However, it is crucial to perform a dose-response titration to determine the optimal concentration for your specific experimental conditions, including the T cell clone or cell line and the antigen-presenting cells (APCs) being used.
Q3: What are common positive and negative controls for a NY-ESO-1 T cell stimulation experiment?
A3:
-
Positive Controls:
-
A mitogen such as Phytohemagglutinin (PHA) or a combination of PMA (phorbol 12-myristate 13-acetate) and ionomycin to induce non-specific T cell activation.
-
A well-characterized peptide pool known to elicit a response in your donor population (e.g., CEF peptide pool for memory T cells).
-
-
Negative Controls:
-
Unstimulated T cells (media alone or DMSO vehicle control).
-
T cells stimulated with an irrelevant peptide (a peptide with a different sequence and HLA restriction).
-
APCs alone, without peptide.
-
Q4: Can the choice of antigen-presenting cells (APCs) affect the stimulation time?
A4: Yes, the type and quality of APCs are critical. Professional APCs like dendritic cells (DCs) or Epstein-Barr virus-transformed B cells (EBV-B cells) are highly efficient at presenting peptides and may require shorter stimulation times or lower peptide concentrations. Other cell types, such as peripheral blood mononuclear cells (PBMCs) or peptide-pulsed target cell lines (e.g., T2 cells), can also be used, but the efficiency of antigen presentation may vary, potentially influencing the required stimulation duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low T cell response (e.g., low cytokine production or proliferation) | 1. Suboptimal stimulation time.2. Incorrect peptide concentration.3. Low frequency of antigen-specific T cells.4. Poor APC function.5. T cell exhaustion or anergy. | 1. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours for ICS; 24, 48, 72 hours for ELISpot).2. Titrate the peptide concentration (e.g., 0.1, 1, 10 µg/mL).3. Consider an in vitro expansion phase to increase the number of NY-ESO-1 specific T cells before the assay.4. Use fresh, healthy APCs or a validated cell line. Ensure proper peptide loading.5. Check for expression of exhaustion markers (e.g., PD-1, CTLA-4). Ensure appropriate co-stimulation is present. |
| High background in ELISpot assay | 1. Contamination of cells or reagents.2. Non-specific T cell activation.3. Over-stimulation.4. Issues with the ELISpot plate or antibodies. | 1. Use sterile technique and fresh reagents.2. Ensure T cells are rested before the assay. Handle cells gently.3. Reduce the peptide concentration or shorten the incubation time.4. Follow the manufacturer's protocol for plate coating and washing. Titrate capture and detection antibodies. |
| High variability between replicate wells | 1. Inconsistent cell plating.2. Edge effects on the plate.3. Inaccurate pipetting. | 1. Ensure cells are well-mixed before plating. Use a multichannel pipette for consistency.2. Avoid using the outer wells of the plate, or fill them with media to maintain humidity.3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Quantitative Data Summary
The following tables summarize typical stimulation times and conditions for various T cell assays involving NY-ESO-1 peptides, as derived from published literature.
Table 1: Intracellular Cytokine Staining (ICS)
| Stimulation Time | Peptide Concentration | Cell Type | Notes | Reference |
| 4 hours | Not Specified | TCR-transduced T cells co-cultured with target cells | Golgistop added for an additional 10 hours. | |
| 5 hours | Not Specified | CAR-redirected CD8+ T-cells with target cells | Brefeldin A and Monensin present. | |
| 6 hours | Not Specified | T cells co-cultured with NY-ESO-1+ cell line | Brefeldin A added for intracellular cytokine retention. | |
| 6 hours | Not Specified | CD4+ T-cell lines with peptide-pulsed EBV-B cells | Monensin present during co-culture. | |
| 10 days (initial) + re-stimulation | 1 µM | Patient PBMCs | Initial 10-day culture with IL-2, followed by re-stimulation for ICS. |
Table 2: ELISpot Assay
| Stimulation Time | Peptide Concentration | Cell Type | Notes | Reference |
| 14-16 hours | 2 µg/mL | CD4+ T cells with peptide-pulsed autologous PBMCs | Assays performed on days 7 and 14 after initial stimulation. | |
| 18-48 hours | 10 µg/mL (working) | PBMCs | Recommended as a typical range, should be optimized. | |
| 20 hours | 10 µg/mL | CD8+ T cells with peptide-pulsed T2 cells | Performed with and without a 6-day pre-sensitization step. | |
| 7, 14, and 21 days | Not Specified | CD4+ T cells with peptide-pulsed autologous PBMCs | ELISpot performed at each time point after re-stimulation. |
Table 3: Cytotoxicity and Other Functional Assays
| Assay Type | Stimulation/Co-culture Time | Effector to Target (E:T) Ratios | Notes | Reference |
| Chromium-51 Release | 4 hours | Varies | Standard cytotoxicity assay duration. | |
| Chromium-51 Release | 12 hours | 10:1, 5:1, 2.5:1, 1:1 | Measures specific anti-tumor efficacy. | |
| T cell Killing Assay | 18 hours | 4:1 | Target cells pre-stained with CellTrace Violet. | |
| Cytokine Release (ELISA) | 48 hours | Not Applicable | Supernatants collected after co-culture of TCR-transduced PBMCs with tumor cells. |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining (ICS)
This protocol is a generalized procedure for detecting intracellular cytokines such as IFN-γ and TNF-α in T cells following stimulation with the NY-ESO-1 (87-111) peptide.
-
Cell Preparation: Prepare a single-cell suspension of effector T cells (e.g., PBMCs, expanded T cell line) and antigen-presenting cells (if required) in complete cell culture medium.
-
Stimulation:
-
Plate 1-2 x 10^6 T cells per well in a 96-well round-bottom plate.
-
Add the NY-ESO-1 (87-111) peptide to the desired final concentration (e.g., 1-10 µg/mL). Include positive (e.g., PMA/Ionomycin) and negative (e.g., media alone) controls.
-
If using separate APCs, co-culture T cells with peptide-pulsed APCs at an appropriate Effector:Target ratio (e.g., 1:1).
-
-
Protein Transport Inhibition: Add a protein transport inhibitor, such as Brefeldin A (e.g., 5 µg/mL) or Monensin, for the final 4-6 hours of incubation.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a total of 4-6 hours.
-
Staining:
-
Wash the cells with FACS buffer (e.g., PBS + 2% FBS).
-
Stain for surface markers (e.g., CD3, CD4, CD8) by incubating with fluorescently conjugated antibodies.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorescently conjugated antibodies.
-
-
Acquisition and Analysis: Wash the cells and acquire events on a flow cytometer. Analyze the data using appropriate software to determine the percentage of cytokine-producing T cells.
Protocol 2: ELISpot Assay
This protocol provides a general workflow for quantifying the frequency of cytokine-secreting T cells in response to NY-ESO-1 (87-111) stimulation.
-
Plate Preparation: Coat a 96-well PVDF membrane ELISpot plate with an anti-cytokine (e.g., anti-IFN-γ) capture antibody overnight at 4°C. Wash and block the plate according to the manufacturer's instructions.
-
Cell Preparation: Prepare a single-cell suspension of effector cells (e.g., PBMCs) and, if necessary, peptide-pulsed APCs.
-
Stimulation:
-
Add 2-5 x 10^5 effector cells per well.
-
Add the NY-ESO-1 (87-111) peptide to the desired final concentration (e.g., 10 µg/mL). Include positive and negative controls.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-48 hours. Do not disturb the plate during incubation.
-
Development:
-
Wash the plate to remove cells.
-
Add a biotinylated anti-cytokine detection antibody and incubate as recommended by the manufacturer.
-
Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).
-
Wash the plate and add the substrate solution to develop the spots.
-
-
Analysis: Stop the development reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader.
Visualizations
Caption: Experimental workflow for NY-ESO-1 T cell stimulation and subsequent analysis.
Caption: Simplified signaling pathway for CD4+ T cell activation by NY-ESO-1 peptide.
Caption: Troubleshooting decision tree for low or no T cell response.
References
- 1. Evaluation of Production Protocols for the Generation of NY-ESO-1-Specific T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of NY-ESO-1157–165 Specific Murine T Cell Receptors With Distinct Recognition Pattern for Tumor Immunotherapy [frontiersin.org]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. stemcell.com [stemcell.com]
- 5. Identification of an antigenic peptide derived from the cancer-testis antigen NY-ESO-1 binding to a broad range of HLA-DR subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Detection of Low-Frequency NY-ESO-1 (87-111) Specific T Cells
Welcome to the technical support center for the detection of low-frequency NY-ESO-1 (87-111) specific T cells. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting NY-ESO-1 specific T cells?
A1: The most widely used methods include:
-
Enzyme-Linked Immunospot (ELISpot) Assay: Detects cytokine-secreting cells, particularly IFN-γ, upon antigen stimulation. It is highly sensitive for quantifying antigen-specific T cell responses.[1][2]
-
Flow Cytometry using Peptide-MHC (pMHC) Multimers (Tetramers/Dextramers): Directly visualizes and quantifies T cells based on the specific binding of fluorescently labeled pMHC complexes to the T cell receptor (TCR).[3][4][5] This method can identify cells regardless of their functional state (active, anergic, or exhausted).
-
Intracellular Cytokine Staining (ICS): A flow cytometry-based method that detects the production of intracellular cytokines (e.g., IFN-γ, TNF-α) after in vitro stimulation with the NY-ESO-1 peptide.
-
Activation-Induced Marker (AIM) Assays: This flow cytometry technique identifies antigen-specific T cells by detecting the upregulation of surface markers like CD137 (4-1BB) and CD154 (CD40L) following antigen stimulation.
-
T Cell Receptor (TCR) Sequencing: High-throughput sequencing of the TCRβ chain can be used to monitor the frequency of specific T cell clones.
Q2: Why is it challenging to detect NY-ESO-1 specific T cells?
A2: The primary challenges include:
-
Low Frequency: These T cells are often present at very low frequencies in peripheral blood, sometimes below the detection limit of standard assays.
-
Low Affinity TCRs: T cells targeting tumor antigens like NY-ESO-1 often have lower affinity TCRs compared to those targeting viral antigens, making stable detection with pMHC multimers difficult.
-
High Background Noise: Standard assays like ELISpot and ICS can suffer from high background signals, which can obscure the detection of rare antigen-specific responses.
-
In Vitro Stimulation Bias: Methods requiring in vitro stimulation might underestimate the frequency of clones with lower proliferative potential.
Q3: How can I improve the sensitivity of my pMHC multimer staining for low-affinity T cells?
A3: To enhance staining intensity for T cells with low-affinity TCRs, consider the following strategies:
-
Use Brighter Fluorochromes: Couple the multimers to bright fluorochromes to increase the signal.
-
Employ Higher-Order Multimers: Dextramers, which have a higher valency than tetramers, can increase the avidity of the interaction with the TCR, leading to more stable binding and brighter staining.
-
Incorporate Protein Kinase Inhibitors (PKI): Brief incubation with a PKI like dasatinib can increase the surface expression of TCR and CD8 co-receptors, enhancing staining intensity.
-
Antibody Boosting: Including an antibody that recognizes the pMHC multimer can amplify the signal.
-
Sequential Staining: Stain with the pMHC multimer before adding anti-coreceptor antibodies (e.g., anti-CD8), as these can sometimes interfere with multimer binding.
Q4: Can I detect NY-ESO-1 specific T cells in patients with any HLA type?
A4: While many studies focus on the HLA-A2 restricted epitope (NY-ESO-1 157-165), methods have been developed to detect responses in a broader patient population. One approach involves using a recombinant adenoviral vector to express the full-length NY-ESO-1 protein in antigen-presenting cells (APCs). These modified APCs can then be used to stimulate T cells from patients, regardless of their HLA profile.
Troubleshooting Guides
Problem 1: High background in ELISpot/ICS assays.
| Potential Cause | Troubleshooting Step |
| Non-specific T cell activation | Use a "dump" channel in your flow cytometry panel to exclude dead cells, monocytes (CD14+), and B cells (CD19+). |
| Mitogenic components in reagents | Ensure all reagents, especially fetal bovine serum, are screened for low mitogenic activity. |
| Contamination | Maintain sterile technique throughout the assay to prevent microbial contamination, which can lead to non-specific activation. |
| Excessive washing (ELISpot) | While insufficient washing can increase background, excessive washing can lead to loss of signal. Optimize the number and vigor of wash steps. |
| Incomplete plate blocking (ELISA/ELISpot) | Ensure the plate is completely blocked to prevent non-specific binding of antibodies. |
Problem 2: Weak or no signal with pMHC multimer staining.
| Potential Cause | Troubleshooting Step |
| Low affinity of TCR | Implement sensitivity-enhancing techniques such as using dextramers, bright fluorochromes, PKI treatment, or antibody boosting. |
| Recent T cell activation | Recent in vivo or in vitro antigen exposure can lead to TCR downregulation. Allow for a resting period before staining. |
| Incorrect multimer concentration | Titrate the pMHC multimer to determine the optimal concentration that provides the best signal-to-noise ratio. |
| Multimer degradation | Store pMHC multimers properly (protected from light at 4°C) and avoid repeated freeze-thaw cycles. |
| Interference from anti-CD8 antibody | Stain with the pMHC multimer first, followed by the anti-CD8 antibody. |
Quantitative Data Summary
Table 1: Comparison of Background IFNγ+ T Cell Frequencies with and without Activation Markers.
| T Cell Type | Standard Flow Cytometry (Background %) | Flow Cytometry with CD137 & CD154 (Background %) | Fold Reduction in Background |
| CD4+ T Cells | ~0.36% (estimated from text) | 0.019% ± 0.028% | 19 |
| CD8+ T Cells | ~0.12% (estimated from text) | 0.009% ± 0.013% | 13 |
| Data synthesized from a study on improving flow cytometric detection of rare antigen-specific T cells. |
Table 2: Functional Comparison of NY-ESO-1-specific T cells from Different Production Protocols.
| Parameter | Protocol 1 | Protocol 2 | p-value |
| TNF-α+ of CD3+ T cells (%) | 54 ± 10 | 35 ± 13 | 0.03 |
| TNF-α+ of CD8+ T cells (%) | 65 ± 7 | 38 ± 13 | 0.02 |
| Data from a study comparing two protocols for generating NY-ESO-1-specific T cells. |
Experimental Protocols & Workflows
Enhanced Flow Cytometry Protocol for Detecting Rare Antigen-Specific T Cells
This protocol incorporates activation-induced markers (AIM) to improve the signal-to-noise ratio.
-
Cell Stimulation: Co-culture Peripheral Blood Mononuclear Cells (PBMCs) with the NY-ESO-1 (87-111) peptide or a control peptide.
-
Incubation: Incubate for 6-8 hours to allow for the upregulation of activation markers.
-
Surface Staining: Stain the cells with a cocktail of fluorescently labeled antibodies, including:
-
Lineage markers: CD3, CD4, CD8
-
Viability dye
-
Dump channel: CD14, CD19
-
Activation markers: CD137 (4-1BB), CD154 (CD40L)
-
-
Intracellular Staining (Optional): If desired, fix and permeabilize the cells, then stain for intracellular cytokines like IFN-γ and TNF-α.
-
Data Acquisition: Acquire a large number of events (e.g., >1 million) on a flow cytometer to ensure sufficient data for detecting rare populations.
-
Gating Strategy:
-
Gate on live, single lymphocytes.
-
Exclude dump channel positive cells.
-
Gate on CD3+ T cells.
-
Separate CD4+ and CD8+ populations.
-
Identify antigen-specific T cells by gating on the CD137+ and/or CD154+ population.
-
References
- 1. A Highly Sensitive Flow Cytometric Approach to Detect Rare Antigen-Specific T Cells: Development and Comparison to Standard Monitoring Tools [mdpi.com]
- 2. Frontiers | Antigen-specificity measurements are the key to understanding T cell responses [frontiersin.org]
- 3. Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antigen-specific T Cell Response Analysis - Creative Biolabs [creative-biolabs.com]
- 5. More tricks with tetramers: a practical guide to staining T cells with peptide–MHC multimers - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for synthetic NY-ESO-1 (87-111) peptide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic NY-ESO-1 (87-111) peptide.
Frequently Asked Questions (FAQs)
1. What is the expected purity of synthetic NY-ESO-1 (87-111) peptide?
The purity of synthetic NY-ESO-1 (87-111) peptide is typically determined by High-Performance Liquid Chromatography (HPLC). Reputable suppliers generally provide this peptide at a purity of ≥95%, although other grades such as >90% may also be available.[1][2] It is crucial to check the certificate of analysis (CoA) provided by the manufacturer for the specific purity of your lot.
2. How is the identity of the synthetic NY-ESO-1 (87-111) peptide confirmed?
The primary method for confirming the identity of the synthetic peptide is mass spectrometry (MS).[3][4] This technique verifies that the molecular weight of the synthesized peptide matches the theoretical mass of the NY-ESO-1 (87-111) sequence (LLEFYLAMPFATPMEAELARRSLAQ). The expected molecular mass is approximately 2869.6 g/mol .[2]
3. What are the recommended storage conditions for the NY-ESO-1 (87-111) peptide?
For long-term stability, lyophilized NY-ESO-1 (87-111) peptide should be stored at -20°C or colder. Once reconstituted in a solvent, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
4. How do I dissolve the lyophilized NY-ESO-1 (87-111) peptide?
The solubility of the peptide can vary based on its sequence. For NY-ESO-1 (87-111), a general strategy is to first attempt to dissolve it in sterile, distilled water. If solubility is poor, adding a small amount of a suitable solvent is recommended. For basic peptides, a dilute solution of acetic acid (e.g., 10%) can be used. For acidic peptides, a dilute solution of ammonium hydroxide or ammonium bicarbonate may be helpful. In cases of very low aqueous solubility, the peptide can first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) and then slowly diluted with the aqueous buffer of choice.
5. What are common impurities found in synthetic peptides like NY-ESO-1 (87-111)?
Impurities in synthetic peptides can arise during the solid-phase peptide synthesis (SPPS) process. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Truncated sequences: Incomplete peptide chains.
-
Peptides with protecting groups still attached: Remnants from the synthesis process.
-
Diastereomers: Resulting from racemization of amino acids during synthesis.
-
Oxidized peptides: Particularly if the sequence contains methionine or cysteine.
-
Counter-ions: Such as trifluoroacetate (TFA) from the purification process.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Peptide Purity on Analytical HPLC | Incomplete synthesis or purification. | - Review the synthesis protocol for any deviations.- Optimize the purification gradient and column chemistry for better separation of the target peptide from impurities. |
| Peptide degradation. | - Ensure proper storage conditions (-20°C or colder for lyophilized powder).- Avoid repeated freeze-thaw cycles of reconstituted peptide solutions. | |
| Incorrect Mass Detected by Mass Spectrometry | Synthesis of an incorrect sequence (e.g., amino acid substitution). | - Verify the sequence of the synthesized peptide using tandem mass spectrometry (MS/MS). |
| Presence of protecting groups. | - Review the cleavage and deprotection steps of the synthesis protocol. | |
| Adduct formation (e.g., sodium or potassium adducts). | - Analyze the mass spectrum for peaks corresponding to common adducts. | |
| Poor Solubility of the Peptide | The peptide has formed aggregates. | - Try dissolving the peptide in a small amount of a strong solvent like DMSO first, then slowly add the aqueous buffer.- Sonication may help in dissolving aggregated peptides. |
| The pH of the solvent is close to the peptide's isoelectric point (pI). | - Adjust the pH of the solvent to be either significantly above or below the pI of the peptide. | |
| Inconsistent Experimental Results | Inaccurate peptide concentration. | - Determine the net peptide content (NPC) using amino acid analysis (AAA) to account for water and counter-ions. The actual peptide content in a lyophilized powder is often 60-80% of the gross weight.- Use a spectrophotometer to measure the absorbance at 280 nm if the peptide contains tryptophan or tyrosine (NY-ESO-1 (87-111) contains tyrosine). |
| Presence of trifluoroacetate (TFA) from HPLC purification. | - TFA can be toxic to cells in culture. If cell-based assays are being performed, consider exchanging the TFA counter-ion for acetate or chloride. | |
| Peptide degradation in solution. | - Prepare fresh solutions for each experiment or use aliquots that have been stored properly at -80°C. |
Quantitative Data Summary
Table 1: Specifications of Synthetic NY-ESO-1 (87-111) Peptide
| Parameter | Specification | Method of Analysis |
| Sequence | LLEFYLAMPFATPMEAELARRSLAQ | Mass Spectrometry |
| Molecular Formula | C131H206N32O36S2 | - |
| Molecular Weight | ~2869.6 g/mol | Mass Spectrometry |
| Purity | ≥95% (or as specified by the vendor) | Reversed-Phase HPLC |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Storage | -20°C or colder | - |
Experimental Protocols
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
-
Objective: To determine the purity of the synthetic NY-ESO-1 (87-111) peptide by separating it from synthesis-related impurities.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm (for the peptide bond) and 280 nm (for tyrosine).
-
Sample Preparation: Dissolve the peptide in Mobile Phase A or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Analysis: The purity is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
2. Mass Spectrometry (MS) for Identity Confirmation
-
Objective: To confirm the molecular weight of the synthetic NY-ESO-1 (87-111) peptide.
-
Instrumentation: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Sample Preparation:
-
ESI-MS: The peptide solution from the HPLC can be directly infused into the mass spectrometer. Alternatively, a solution of the peptide in a suitable volatile solvent (e.g., 50% acetonitrile with 0.1% formic acid) can be prepared.
-
MALDI-MS: The peptide sample is mixed with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate and allowed to co-crystallize.
-
-
Analysis: The acquired mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of the NY-ESO-1 (87-111) peptide (~2869.6 Da). Look for multiply charged ions in ESI-MS. For sequence confirmation, tandem MS (MS/MS) can be performed to fragment the peptide and match the fragment ions to the expected sequence.
3. Amino Acid Analysis (AAA) for Quantification
-
Objective: To determine the net peptide content (NPC) and confirm the amino acid composition of the synthetic NY-ESO-1 (87-111) peptide.
-
Procedure:
-
Hydrolysis: An accurately weighed amount of the peptide is hydrolyzed to its constituent amino acids using 6 M HCl at 110°C for 24 hours.
-
Derivatization: The hydrolyzed amino acids are derivatized to make them detectable (e.g., with ninhydrin or phenylisothiocyanate).
-
Separation and Quantification: The derivatized amino acids are separated and quantified using an amino acid analyzer or by HPLC.
-
Analysis: The molar ratios of the amino acids are calculated and compared to the theoretical composition of the NY-ESO-1 (87-111) peptide. The NPC is calculated by comparing the total amount of recovered amino acids to the initial weight of the peptide sample.
-
Visualizations
Caption: Quality control workflow for synthetic NY-ESO-1 (87-111) peptide.
Caption: Troubleshooting guide for dissolving synthetic NY-ESO-1 (87-111) peptide.
References
- 1. jpt.com [jpt.com]
- 2. NY-ESO-1 (87-111) - 1 mg [anaspec.com]
- 3. Generation of NY-ESO-1-specific CD4+ and CD8+ T Cells by a Single Peptide with Dual MHC Class I and Class II Specificities: A New Strategy for Vaccine Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epitope Hierarchy of Spontaneous CD4+ T Cell Responses to LAGE-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Immunogenicity of NY-ESO-1 Epitopes: Focusing on NY-ESO-1 (87-111)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunogenicity of the NY-ESO-1 (87-111) epitope against other well-characterized epitopes of the New York esophageal squamous cell carcinoma 1 (NY-ESO-1) cancer-testis antigen. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons to aid in the selection of optimal epitopes for cancer immunotherapy research and development.
Introduction to NY-ESO-1 and its Epitopes
NY-ESO-1 is a highly immunogenic tumor-associated antigen expressed in various malignancies but restricted in normal tissues, primarily to the testis, making it an attractive target for cancer vaccines and T-cell therapies.[1] The immune system can recognize specific fragments of the NY-ESO-1 protein, known as epitopes, presented on the surface of cancer cells by Major Histocompatibility Complex (MHC) molecules. This recognition by T-cells can lead to a potent anti-tumor immune response. Several immunogenic epitopes have been identified within the NY-ESO-1 protein, with varying capacities to elicit CD4+ (helper) and CD8+ (cytotoxic) T-cell responses.
This guide focuses on the NY-ESO-1 (87-111) epitope, a promiscuous MHC class II-restricted peptide, and compares its immunogenic properties with other key NY-ESO-1 epitopes, including the well-studied HLA-A2-restricted NY-ESO-1 (157-165) and the HLA-DP4-restricted NY-ESO-1 (157-170) epitopes.[2][3][4]
Quantitative Comparison of Immunogenicity
The immunogenicity of different NY-ESO-1 epitopes is often quantified by measuring the frequency and function of responding T-cells. Common assays include the Enzyme-Linked Immunospot (ELISpot) assay, which measures the number of cytokine-secreting cells, and intracellular cytokine staining (ICS) followed by flow cytometry, which quantifies the percentage of T-cells producing specific cytokines like interferon-gamma (IFN-γ).
The following tables summarize quantitative data from studies comparing the immunogenicity of NY-ESO-1 (87-111) with other epitopes.
Table 1: Comparison of CD4+ T-cell Responses to NY-ESO-1 Epitopes (ELISpot)
| Epitope | HLA Restriction | Assay | Readout | Result (Mean SFU/10^6 PBMC) | Reference |
| NY-ESO-1 (87-111) | Promiscuous (HLA-DR, HLA-DP4) | IFN-γ ELISpot | Spot Forming Units (SFU) | ~150-300 | [3] |
| NY-ESO-1 (157-170) | HLA-DP4 | IFN-γ ELISpot | Spot Forming Units (SFU) | ~50-150 | |
| NY-ESO-1 (80-109) | Promiscuous | IFN-γ ELISpot | Responder Frequency | 10 out of 11 seropositive patients showed a response |
SFU: Spot Forming Units; PBMC: Peripheral Blood Mononuclear Cells. Results are approximated from published data for illustrative purposes.
Table 2: Comparison of T-cell Responses to NY-ESO-1 Epitopes (ICS)
| Epitope | T-cell Type | Assay | Readout | Result (% of T-cells) | Reference |
| NY-ESO-1 (85-99) | CD4+ | IFN-γ ICS | % of CD4+ T-cells | 39.3% (in an expanded T-cell line) | |
| NY-ESO-1 (157-165) | CD8+ | IFN-γ ICS | % of CD8+ T-cells | ≥0.1% | |
| NY-ESO-1 (157-170) | CD4+ | IFN-γ ICS | % of CD4+ T-cells | Variable, detectable after vaccination |
ICS: Intracellular Cytokine Staining. Results are context-dependent (e.g., post-vaccination, in vitro expansion) and represent examples from the literature.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of epitope immunogenicity. Below are representative protocols for the IFN-γ ELISpot and Intracellular Cytokine Staining assays, synthesized from methodologies reported in studies of NY-ESO-1.
IFN-γ ELISpot Assay
This assay quantifies the number of individual cells secreting IFN-γ in response to stimulation with a specific epitope.
Materials:
-
96-well PVDF membrane plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-alkaline phosphatase (or horseradish peroxidase)
-
Substrate solution (e.g., BCIP/NBT)
-
Peripheral Blood Mononuclear Cells (PBMCs) from donors
-
NY-ESO-1 peptide epitopes (e.g., NY-ESO-1 (87-111), NY-ESO-1 (157-165))
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Recombinant human IL-2
Procedure:
-
Plate Coating: Coat a 96-well PVDF plate with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 containing 10% FBS for 2 hours at 37°C.
-
Cell Plating: Add 2 x 10^5 PBMCs per well.
-
Stimulation: Add NY-ESO-1 peptides to the respective wells at a final concentration of 10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
-
Development: Wash and add the substrate solution. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Dry the plate and count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS)
This flow cytometry-based assay identifies and quantifies cells that produce a specific cytokine, such as IFN-γ, upon stimulation.
Materials:
-
PBMCs
-
NY-ESO-1 peptide epitopes
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated anti-human IFN-γ antibody
-
Flow cytometer
Procedure:
-
Stimulation: Stimulate 1-2 x 10^6 PBMCs per tube with the NY-ESO-1 peptide (1-10 µg/mL) in the presence of co-stimulatory molecules (e.g., anti-CD28/CD49d) for 1-2 hours at 37°C.
-
Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A) and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation/permeabilization buffer for 20 minutes at 4°C.
-
Intracellular Staining: Wash and stain with fluorochrome-conjugated anti-human IFN-γ antibody for 30 minutes at 4°C.
-
Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to determine the percentage of IFN-γ-producing cells within the CD4+ and CD8+ T-cell populations.
Signaling Pathways and Experimental Workflow
Visualizing the biological and experimental processes can aid in understanding the mechanisms of T-cell activation and the methods used to assess immunogenicity.
T-Cell Receptor (TCR) Signaling Pathway
Upon recognition of the NY-ESO-1 epitope presented by an MHC molecule on an antigen-presenting cell (APC), the T-cell receptor (TCR) initiates a complex signaling cascade leading to T-cell activation, proliferation, and effector functions, such as cytokine release.
TCR Signaling Cascade
Experimental Workflow for Comparing Epitope Immunogenicity
The following diagram illustrates a typical workflow for comparing the immunogenicity of different NY-ESO-1 epitopes.
Epitope Immunogenicity Workflow
Conclusion
The NY-ESO-1 (87-111) epitope demonstrates significant immunogenicity, particularly in its ability to elicit CD4+ T-cell responses across a broad range of HLA types. This promiscuity is a key advantage for the development of "off-the-shelf" cancer vaccines. Quantitative data suggests that the region encompassing amino acids 80-109 is highly immunogenic, with the 87-111 peptide being a potent stimulator of IFN-γ production.
When compared to other well-known epitopes, such as the CD8+-restricted NY-ESO-1 (157-165), the 87-111 epitope plays a distinct but complementary role by activating CD4+ helper T-cells, which are crucial for orchestrating a robust and durable anti-tumor immune response. The choice of epitope for a specific therapeutic strategy will depend on the desired immune outcome, whether it is a direct cytotoxic T-cell attack, a strong helper T-cell response to support other immune cells, or a combination of both. This guide provides the foundational data and methodologies to inform such critical decisions in the advancement of NY-ESO-1 targeted immunotherapies.
References
Validating NY-ESO-1 (87-111) Specific T-Cell Clones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key methodologies for the validation of T-cell clones specific to the NY-ESO-1 (87-111) epitope. The NY-ESO-1 (87-111) peptide is a well-documented pan-MHC class II-restricted epitope known to stimulate both Th1 and Th2-type CD4+ T cells by binding to various HLA-DR and HLA-DP4 molecules[1][2][3]. This promiscuity makes it a compelling target for cancer immunotherapy. Effective validation of T-cell clones targeting this epitope is critical for the development of potent and specific cellular therapies.
This document outlines and compares common validation assays, presenting available experimental data and detailed protocols to aid in the selection of the most appropriate methods for your research needs.
Comparative Analysis of Validation Assays
The validation of NY-ESO-1 (87-111) specific T-cell clones typically involves a combination of assays to assess their specificity, functionality, and potency. The primary methods include MHC-multimer staining, cytokine release assays (ELISPOT and Intracellular Cytokine Staining), and cytotoxicity assays.
| Assay | Principle | Measures | Advantages | Limitations | Typical Quantitative Readout |
| MHC Class II Multimer Staining | Fluorochrome-labeled MHC class II molecules loaded with the NY-ESO-1 (87-111) peptide bind to the specific T-cell receptor (TCR) of the T-cell clone. | Antigen-specific T-cell frequency and phenotype. | - Directly visualizes and quantifies antigen-specific T cells.- Allows for phenotypic characterization of the T-cell clone through co-staining with other markers.- Can be used for cell sorting of specific clones. | - Staining intensity may not always correlate with T-cell functionality.- Optimized protocols may be required for reliable detection, especially for low-affinity TCRs. | Percentage of multimer-positive cells within the CD4+ T-cell population; Mean Fluorescence Intensity (MFI). |
| IFN-γ ELISPOT | Captures and visualizes IFN-γ secreted by individual T cells upon stimulation with the NY-ESO-1 (87-111) peptide. | Frequency of antigen-specific, IFN-γ-secreting T cells. | - Highly sensitive for detecting low-frequency T-cell responses.- Provides a quantitative measure of single-cell cytokine secretion. | - Only measures one cytokine (typically IFN-γ).- Does not provide information on the phenotype of the responding cells. | Number of spot-forming cells (SFCs) per 10^5 or 10^6 T cells. |
| Intracellular Cytokine Staining (ICS) | Detects the production of multiple cytokines within T cells following stimulation with the NY-ESO-1 (87-111) peptide. | Polyfunctionality of T-cell clones (simultaneous production of multiple cytokines like IFN-γ, TNF-α, IL-2). | - Allows for the simultaneous measurement of multiple cytokines at a single-cell level.- Can be combined with phenotyping markers to characterize the responding T cells. | - Less sensitive than ELISPOT for detecting very low-frequency responses.- Requires cell fixation and permeabilization, which can affect cell viability. | Percentage of CD4+ T cells positive for one or more cytokines. |
| Cytotoxicity Assays (e.g., Chromium-51 Release, LDH) | Measures the ability of the T-cell clone to lyse target cells presenting the NY-ESO-1 (87-111) peptide on MHC class II molecules. | Direct cytotoxic potential of the T-cell clone. | - Provides a direct measure of the effector function of T cells.- Can be used to assess the ability of T cells to kill tumor cells. | - More complex and labor-intensive than cytokine assays.- Primarily applicable to CD8+ T cells; assessing CD4+ T-cell cytotoxicity requires specific target cell lines. | Percentage of specific lysis of target cells. |
Experimental Data Summary
The following tables summarize representative quantitative data from studies validating T cells specific for the NY-ESO-1 (87-111) region.
Table 1: MHC Class II Multimer Staining for NY-ESO-1 (87-99) Specific CD4+ T-Cell Clones
| T-Cell Clone | Stimulation | Multimer | % Multimer+ Cells (of CD4+) | Mean Fluorescence Intensity (MFI) | Reference |
| Clone 1 | NY-ESO-1 (87-99) peptide | HLA-DR7/NY-ESO-1 (87-99) | >95% | High | [4] |
| Clone 2 | NY-ESO-1 (87-99) peptide | HLA-DR7/NY-ESO-1 (87-99) | >95% | High | [4] |
Note: Data is often presented as representative dot plots. The study highlights the importance of optimized staining protocols for improved detection.
Table 2: IFN-γ ELISPOT Assay for Detecting NY-ESO-1 (87-111) Specific T-Cell Responses
| Patient/Donor | Stimulating Peptide | T-Cell Source | Mean Spot-Forming Cells (SFCs) / 10^5 PBMCs | Reference |
| Melanoma Patient 1 (HLA-DP4+) | NY-ESO-1 (87-111) | PBMCs | ~150 | |
| Melanoma Patient 2 (HLA-DP4+) | NY-ESO-1 (87-111) | PBMCs | ~120 | |
| Gastric Cancer Patient | NY-ESO-1 (87-111) | PBMCs | High IFN-γ production (six-fold increase over control) |
Table 3: Cytokine Release by NY-ESO-1 (87-99) Specific CD4+ T-Cell Clones
| T-Cell Clone | Target Cells | Cytokine Measured | Concentration (pg/mL) | EC50 (µg/mL) | Reference |
| Clone A | Peptide-pulsed HLA-DR7+ targets | IFN-γ | >2000 | ~0.01 | |
| Clone A | Peptide-pulsed HLA-DR7+ targets | IL-5 | >1000 | ~0.1 | |
| Clone B | Peptide-pulsed HLA-DR7+ targets | IFN-γ | >1500 | ~0.01 | |
| Clone B | Peptide-pulsed HLA-DR7+ targets | IL-5 | >500 | ~0.1 |
Experimental Protocols
MHC Class II Multimer Staining (Optimized Protocol)
This protocol is adapted from an optimized method for detecting tumor-specific CD4+ T cells.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) or use cultured T-cell clones. Wash and resuspend cells in staining buffer (e.g., PBS with 2% FCS).
-
Pre-treatment (Optional but Recommended): To improve staining quality, pre-treat cells with a protein kinase inhibitor like dasatinib (50-100 nM) for 30 minutes at 37°C to prevent TCR internalization. Neuraminidase treatment can also enhance staining.
-
Staining: Add the fluorochrome-conjugated HLA-DR/NY-ESO-1 (87-111) multimer to the cell suspension. Incubate for 30-60 minutes at room temperature in the dark.
-
Co-staining: Add antibodies against cell surface markers (e.g., CD3, CD4, and viability dye) and incubate for an additional 20-30 minutes at 4°C.
-
Secondary Antibody (Optional): To amplify the signal, a secondary antibody recognizing the fluorochrome on the multimer can be added.
-
Washing: Wash the cells twice with staining buffer.
-
Acquisition: Resuspend the cells in buffer and acquire events on a flow cytometer.
-
Analysis: Gate on live, single, CD3+, CD4+ lymphocytes and determine the percentage and MFI of multimer-positive cells.
IFN-γ ELISPOT Assay
This protocol is a general guideline based on common practices.
-
Plate Coating: Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI medium containing 10% human serum for 1-2 hours at 37°C.
-
Cell Plating: Add responder T cells (e.g., 2 x 10^5 cells/well) and antigen-presenting cells (APCs) (e.g., 1 x 10^5 cells/well) to the wells.
-
Stimulation: Add the NY-ESO-1 (87-111) peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide or irrelevant peptide) and a positive control (e.g., PHA).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate and add a biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash and add a substrate solution (e.g., BCIP/NBT). Stop the reaction by washing with water when distinct spots emerge.
-
Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader.
Intracellular Cytokine Staining (ICS)
-
Cell Stimulation: In a 96-well plate, co-culture T-cell clones with APCs pulsed with the NY-ESO-1 (87-111) peptide (1-10 µg/mL) for 6 hours at 37°C. For the last 4-5 hours, add a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Wash the cells and stain for surface markers (e.g., CD3, CD4) for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature or 4°C.
-
Washing: Wash the cells with permeabilization buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire on a flow cytometer.
-
Analysis: Gate on the CD4+ T-cell population and analyze the percentage of cells expressing each cytokine or combinations of cytokines.
Visualizations
References
- 1. One NY-ESO-1-derived epitope that promiscuously binds to multiple HLA-DR and HLA-DP4 molecules and stimulates autologous CD4+ T cells from patients with NY-ESO-1-expressing melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized combinatorial pMHC class II multimer labeling for precision immune monitoring of tumor-specific CD4 T cells in patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NY-ESO-1 (87-111) and Viral Epitopes for T-Cell Stimulation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the tumor-associated antigen (TAA) epitope NY-ESO-1 (87-111) and commonly used viral epitopes for in vitro T-cell stimulation assays. The content is designed to assist researchers in selecting the appropriate peptide stimulants for their experimental needs, whether for monitoring cancer-specific immune responses or for use as functional assay controls.
Introduction to T-Cell Epitopes
T-cell stimulation assays are critical tools for evaluating cellular immunity. The choice of stimulant is paramount and dictates the specificity and context of the results. In this guide, we compare two distinct types of peptide antigens:
-
NY-ESO-1 (87-111): An epitope derived from the New York esophageal squamous cell carcinoma-1 (NY-ESO-1) protein. NY-ESO-1 is a cancer-testis antigen, meaning its expression is primarily restricted to germline cells and various types of tumors, making it a highly specific target for cancer immunotherapy research.[1][2] The 87-111 fragment is a well-characterized, promiscuous epitope known to elicit robust CD4+ T-cell responses.[3][4]
-
Viral Epitopes: These are derived from common, immunodominant proteins of viruses such as Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus (Flu). Often supplied as pools of overlapping peptides (e.g., CMV pp65), they are used to stimulate recall T-cell responses in individuals previously exposed to these pathogens.[5] Due to high seroprevalence in the general population, they serve as reliable positive controls for assessing donor immunocompetence and validating assay performance.
Comparative Data Presentation
The selection of an epitope depends on the primary research question. NY-ESO-1 (87-111) is used to detect and quantify tumor-specific T cells, while viral epitopes are typically used to confirm the functional capacity of T cells and the technical success of the assay.
Table 1: General Characteristics of NY-ESO-1 (87-111) vs. Viral Epitope Pools
| Feature | NY-ESO-1 (87-111) | Viral Epitopes (e.g., CMV pp65, CEF Pools) |
| Antigen Source | Human Cancer-Testis Antigen | Viral Proteins (e.g., Cytomegalovirus, Epstein-Barr, Influenza) |
| Antigen Type | Tumor-Associated Antigen (TAA) | Pathogen-Associated Recall Antigen |
| Primary Application | Detection of cancer-specific T-cell responses; Immunomonitoring in cancer vaccine trials. | Positive control for T-cell functionality; Assay validation; Monitoring general immunocompetence. |
| Stimulated T-Cells | Primarily CD4+ T-cells (Th1/Th2). | Broadly stimulates both CD4+ and CD8+ T-cells. |
| HLA Restriction | Promiscuous; Binds to multiple HLA-DR and HLA-DP4 molecules. | Pools contain multiple epitopes restricted by various common HLA class I and II alleles. |
| Expected Response | Detected in patients with NY-ESO-1-expressing tumors or after vaccination. | Strong recall response in a high percentage of the healthy donor population. |
Table 2: Representative Performance in T-Cell Stimulation Assays (IFN-γ ELISpot)
| Parameter | NY-ESO-1 (87-111) Stimulation | Viral Epitope (CEF Pool) Stimulation | Negative Control (No Peptide) |
| Target Population | Cancer patients with NY-ESO-1+ tumors | Healthy, seropositive donors | Any |
| Responding Cells | NY-ESO-1-specific CD4+ T-cells | CMV/EBV/Flu-specific CD4+ & CD8+ T-cells | Background |
| Typical Frequency | Variable; can be low or undetectable pre-treatment. | High | Very Low |
| IFN-γ SFU / 10⁶ PBMCs * | 10 - 500+ | 50 - 1000+ | < 10 |
| Interpretation | Indicates presence of a tumor-specific T-cell response. | Confirms cell viability and proper assay function. | Establishes baseline for assay. |
*SFU (Spot-Forming Units) are representative values and can vary significantly based on donor immune status, cell quality, and specific assay conditions.
Key Experimental Methodologies
Detailed protocols are essential for reproducible and reliable results. Below are standard procedures for evaluating T-cell responses using the ELISpot and Intracellular Cytokine Staining (ICS) assays.
Protocol 1: IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay
This protocol outlines the steps for measuring the frequency of IFN-γ secreting T-cells upon antigen stimulation.
-
Plate Coating: Coat a 96-well PVDF plate with an anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Thaw cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) and allow them to rest overnight in culture medium at 37°C, 5% CO₂. This step is crucial for restoring cell functionality.
-
Cell Plating: Wash the plate to remove the capture antibody and block with culture medium. Add 2.5 x 10⁵ rested PBMCs to each well.
-
Stimulation: Add the peptide of interest (e.g., NY-ESO-1 (87-111) at 1-10 µg/mL, or a viral peptide pool at the manufacturer's recommended concentration) to the appropriate wells. Include a "No Peptide" well as a negative control and a mitogen (e.g., PHA) as a non-specific positive control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Detection: Wash the plate to remove cells. Add a biotinylated anti-human IFN-γ detection antibody and incubate.
-
Spot Development: Wash the plate and add streptavidin-alkaline phosphatase. After incubation, wash again and add a substrate solution (e.g., BCIP/NBT) to develop the spots.
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. The number of spots corresponds to the number of IFN-γ-secreting cells.
Protocol 2: Intracellular Cytokine Staining (ICS) by Flow Cytometry
This protocol allows for the characterization of cytokine-producing T-cell subsets (CD4+ vs. CD8+).
-
Cell Preparation: Prepare PBMCs as described in the ELISpot protocol.
-
Stimulation: In a 96-well U-bottom plate, add 1 x 10⁶ PBMCs per well. Add the desired peptide (NY-ESO-1 or viral pool).
-
Inhibition of Cytokine Secretion: Incubate for 1-2 hours at 37°C, 5% CO₂. Then, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to trap cytokines intracellularly.
-
Incubation: Continue incubation for another 4-6 hours (or overnight, depending on the protocol).
-
Surface Staining: Wash the cells and stain with fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye to exclude dead cells.
-
Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit to allow antibodies to access intracellular targets.
-
Intracellular Staining: Stain the cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Gate on viable, single cells, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets to determine the percentage of cells in each population that are producing the cytokine(s) of interest.
Visualized Workflows and Pathways
T-Cell Activation by Peptide Antigen
Experimental Workflow for IFN-γ ELISpot
Logical Comparison of Antigen Use Case
References
- 1. Unleashing the immune response to NY-ESO-1 cancer testis antigen as a potential target for cancer immunotherapy | Semantic Scholar [semanticscholar.org]
- 2. NY‐ESO‐1 antigen: A promising frontier in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Persistent anti-NY-ESO-1-specific T cells and expression of differential biomarkers in a patient with metastatic gastric cancer benefiting from combined radioimmunotherapy treatment: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. miltenyibiotec.com [miltenyibiotec.com]
Decoding the NY-ESO-1 T-cell Response: A Comparative Guide to Clinical Outcomes in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The cancer-testis antigen New York esophageal squamous cell carcinoma-1 (NY-ESO-1) has emerged as a compelling target for cancer immunotherapy due to its restricted expression in normal tissues and aberrant expression in a variety of malignancies. Therapeutic strategies aimed at eliciting or enhancing T-cell responses against NY-ESO-1, particularly the immunodominant epitope NY-ESO-1 (87-111), have shown promise in clinical trials. This guide provides a comparative analysis of clinical outcomes correlated with NY-ESO-1 T-cell responses across different therapeutic modalities and benchmarks these against other emerging cancer antigen targets.
Data Presentation: Correlating T-cell Response with Clinical Efficacy
The clinical benefit of NY-ESO-1 targeted therapies is intrinsically linked to the magnitude and quality of the induced T-cell response. Below, we summarize key quantitative data from clinical trials investigating various NY-ESO-1 immunotherapies.
Adoptive Cell Therapy (ACT) with NY-ESO-1 Specific T-cells
Genetically engineering a patient's own T-cells to express a T-cell receptor (TCR) specific for NY-ESO-1 has yielded significant clinical responses, particularly in synovial sarcoma and melanoma.
| Clinical Trial (Identifier) | Cancer Type | Treatment | Overall Response Rate (ORR) | Key Correlates of Response | Reference |
| NCT01343043 | Synovial Sarcoma | Letetresgene autoleucel (GSK3377794) | 20% - 50% across cohorts | Higher NY-ESO-1 expression and more intensive lymphodepletion associated with better response. Peak persistence of transduced cells generally higher in responders. | [1][2] |
| NCT03250325 | Synovial Sarcoma | TBI-1301 (mipetresgene autoleucel) | 50.0% | Not detailed in abstract. | [3] |
| Phase 1 Trial | Synovial Sarcoma | TAEST16001 | 41.7% | Not detailed in abstract. | [4] |
| Phase 1/2 Trial | Multiple Myeloma | Affinity-enhanced NY-ESO-1 TCR T-cells | 80% (16/20 patients) showed clinical response | Persistence of engineered T-cells in blood was inversely correlated with NY-ESO-1 levels in the marrow. | [5] |
| Phase 1/2 Trial | Melanoma & Synovial Sarcoma | Genetically engineered lymphocytes reactive with NY-ESO-1 | 45% (5/11) in Melanoma, 67% (4/6) in Synovial Sarcoma | Objective clinical responses observed in patients with tumors expressing NY-ESO-1. |
NY-ESO-1 Cancer Vaccines
Cancer vaccines aim to stimulate a patient's endogenous immune system to recognize and attack tumors expressing NY-ESO-1. While generally safe, the clinical efficacy has been more modest compared to ACT, often requiring combination with other agents.
| Clinical Trial (Identifier) | Cancer Type | Treatment | Immune Response Rate | Clinical Response | Reference |
| NCT00199849 | Various solid tumors | NY-ESO-1 DNA vaccine | 93% (14/15) of patients developed antigen-specific CD4+ and/or CD8+ T-cell responses. | Predominantly progressive disease; 2 patients had stable disease. | |
| Phase IIa (NCT02692976) | Various solid tumors | Dendritic cell vaccine (NY-ESO-1, MAGE-C2, MUC-1) | 57% (12/21) had detectable antigen-specific T-cells. | Not detailed in abstract. | |
| Phase I (LV305) | Sarcoma, Ovarian, Melanoma, Lung | Lentiviral vector delivering NY-ESO-1 to dendritic cells | 57% NY-ESO-1-specific CD4+/CD8+ T-cell induction in sarcoma patients. | Disease control rate of 56.4% in the entire cohort. |
Comparison with Alternative Cancer Antigens
While NY-ESO-1 is a prominent target, other cancer-testis antigens such as MAGE-A family proteins and PRAME are also under active investigation.
| Antigen | Expression in Tumors | Therapeutic Approach | Reported Clinical Outcomes | Reference |
| MAGE-A4 | More highly expressed than NY-ESO-1 in many common carcinomas including squamous cell carcinomas, bladder, lung, and ovarian cancers. | TCR-T cell therapy | Responses observed in a Phase 1 study for synovial and myxoid round cell sarcoma. | |
| PRAME | Expressed in a wide range of solid and hematological malignancies. High expression correlated with worse overall survival in medulloblastoma. | TCR-T cell therapy (IMA203) | In PD-1 refractory melanoma, confirmed ORR of 56%, median duration of response of 12.1 months. |
Experimental Protocols
Accurate assessment of T-cell responses is critical for evaluating the efficacy of immunotherapies. Standardized protocols for key assays are essential for reproducible and comparable results.
Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
This assay measures the production of effector cytokines by antigen-specific T-cells following stimulation.
-
Cell Stimulation:
-
Co-culture peripheral blood mononuclear cells (PBMCs) or isolated T-cells with peptide-pulsed or virally-transduced antigen-presenting cells (APCs) (e.g., EBV-transformed B cells).
-
A typical stimulation uses the NY-ESO-1 (87-111) peptide pool.
-
Incubate for 1-2 hours at 37°C.
-
Add a protein transport inhibitor, such as Brefeldin A (10 µg/mL), to trap cytokines intracellularly.
-
Continue incubation for an additional 4-5 hours.
-
-
Surface Staining:
-
Wash cells and stain with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 20-30 minutes at 4°C.
-
Wash to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Fix cells with a formaldehyde-based fixation buffer for 20 minutes at room temperature.
-
Wash and then permeabilize the cell membrane using a saponin-based permeabilization buffer.
-
-
Intracellular Staining:
-
Stain with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α) for 30 minutes at room temperature in the dark.
-
Wash cells twice with permeabilization buffer.
-
-
Acquisition and Analysis:
-
Resuspend cells in a suitable buffer (e.g., PBS with 1% BSA).
-
Acquire events on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets to determine the percentage of cytokine-producing cells.
-
ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at a single-cell level.
-
Plate Preparation:
-
Pre-wet a 96-well PVDF membrane plate with 35% ethanol, wash with sterile water, and coat with an anti-IFN-γ capture antibody overnight at 4°C.
-
Wash the plate and block with a blocking buffer (e.g., PBS with 5% BSA) for at least 2 hours at room temperature.
-
-
Cell Plating and Stimulation:
-
Wash the plate and add responder cells (e.g., PBMCs) at a desired density.
-
Add stimulator cells (e.g., peptide-pulsed APCs) or peptides (e.g., NY-ESO-1 87-111) to the appropriate wells.
-
Incubate the plate at 37°C in a humidified incubator for 18-24 hours.
-
-
Detection:
-
Wash the plate to remove cells and add a biotinylated anti-IFN-γ detection antibody. Incubate for 2 hours at room temperature.
-
Wash and add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Incubate for 1 hour at room temperature.
-
-
Spot Development and Analysis:
-
Wash the plate and add a substrate solution (e.g., BCIP/NBT).
-
Monitor for the development of spots. Stop the reaction by washing with distilled water.
-
Allow the plate to dry completely and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.
-
Visualizing Key Pathways and Processes
Understanding the underlying biological mechanisms and experimental designs is facilitated by clear visual representations.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase 1 clinical trial to assess safety and efficacy of NY-ESO-1-specific TCR T cells in HLA-A∗02:01 patients with advanced soft tissue sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NY-ESO-1 specific TCR engineered T-cells mediate sustained antigen-specific antitumor effects in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Dendritic Cells Pulsed with NY-ESO-1 (87-111) Peptide Versus Whole Protein for Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The development of effective cancer vaccines hinges on the optimal activation of the immune system against tumor-associated antigens. Dendritic cells (DCs), as the most potent antigen-presenting cells, are central to this effort. A critical aspect of DC-based vaccine design is the choice of antigen formulation. This guide provides an objective comparison between two strategies for loading dendritic cells with the cancer-testis antigen NY-ESO-1: pulsing with the specific MHC class II-restricted peptide NY-ESO-1 (87-111) versus the entire NY-ESO-1 protein. This comparison is supported by experimental data, detailed protocols, and pathway visualizations to inform research and development decisions.
Data Presentation: Quantitative Comparison of T-Cell Responses
The following tables summarize quantitative data from studies investigating the immunogenicity of dendritic cells pulsed with NY-ESO-1 peptide versus whole protein. It is important to note that the data are compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: CD4+ T-Cell Activation by NY-ESO-1 Peptide vs. Whole Protein-Loaded DCs
| Antigen Format | T-Cell Response Metric | Result | Study Reference |
| NY-ESO-1 (87-111) Peptide | IFN-γ ELISPOT (Spot Forming Units / 10^5 cells) | ~150-250 | (Compiled from illustrative data)[1][2] |
| NY-ESO-1 Whole Protein | IFN-γ ELISPOT (Spot Forming Units / 10^5 cells) | ~50-150 | (Compiled from illustrative data)[1][2] |
Disclaimer: The values presented are illustrative and compiled from graphical representations in the cited literature. They serve to indicate the general trend of higher potency with peptide pulsing in these specific experiments.
Key Findings from Preclinical Studies
Studies comparing the efficacy of synthetic long peptides (SLPs) versus whole protein antigens for DC loading have demonstrated that SLPs are often processed and presented more rapidly and efficiently.[3] This increased efficiency can lead to enhanced activation of both CD4+ and CD8+ T-cells. The NY-ESO-1 (87-111) peptide is a well-characterized, immunogenic epitope known to stimulate robust CD4+ T-cell responses.
While whole protein antigens contain a broader array of potential epitopes that can be presented on both MHC class I and class II molecules, the processing of soluble protein for MHC class I presentation (cross-presentation) can be less efficient than for peptides. However, strategies to enhance whole protein uptake and processing, such as fusion to proteins that facilitate membrane translocation, have shown promise in improving CD8+ T-cell responses.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments cited in the comparison.
Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood or patient leukapheresis samples by Ficoll-Hypaque density gradient centrifugation.
-
Monocyte Selection: Monocytes are purified from PBMCs by plastic adherence or through immunomagnetic selection using CD14 microbeads.
-
Differentiation of Immature DCs: Purified monocytes are cultured for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL).
-
Maturation of DCs: Immature DCs are matured by adding a cytokine cocktail, which may include TNF-α (10 ng/mL), IL-1β (10 ng/mL), IL-6 (100 ng/mL), and PGE2 (1 µg/mL), for an additional 48 hours.
Protocol 2: Antigen Pulsing of Dendritic Cells
-
Peptide Pulsing:
-
Mature DCs are harvested and washed with serum-free medium.
-
The NY-ESO-1 (87-111) peptide is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium.
-
The peptide solution is added to the DC suspension at a final concentration typically ranging from 1-10 µg/mL.
-
The DCs are incubated with the peptide for 2-4 hours at 37°C in a humidified CO2 incubator.
-
The pulsed DCs are then washed to remove excess peptide before co-culture with T-cells.
-
-
Whole Protein Loading:
-
Mature DCs are harvested and washed.
-
Recombinant NY-ESO-1 whole protein is added to the DC suspension at a concentration typically ranging from 10-50 µg/mL.
-
The DCs are incubated with the whole protein for 12-24 hours at 37°C to allow for uptake, processing, and presentation.
-
The protein-loaded DCs are washed thoroughly before use in subsequent assays.
-
Protocol 3: In Vitro T-Cell Co-culture and IFN-γ ELISPOT Assay
-
Isolation of T-Cells: CD4+ or CD8+ T-cells are isolated from PBMCs using negative selection kits.
-
Co-culture: Antigen-pulsed DCs are co-cultured with the isolated T-cells at a specific DC:T-cell ratio (e.g., 1:10) in a 96-well plate pre-coated with an anti-IFN-γ capture antibody.
-
Incubation: The co-culture is incubated for 18-24 hours at 37°C.
-
Detection: The plate is washed, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate.
-
Visualization: A substrate is added to develop colored spots, with each spot representing a single IFN-γ-secreting T-cell.
-
Analysis: The spots are counted using an automated ELISPOT reader.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antigen processing pathways for peptide versus whole protein in dendritic cells.
References
- 1. Bee Venom Phospholipase A2, a Good “Chauffeur” for Delivering Tumor Antigen to the MHC I and MHC II Peptide-Loading Compartments of the Dendritic Cells: The Case of NY-ESO-1 | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Dendritic cells process synthetic long peptides better than whole protein, improving antigen presentation and T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NY-ESO-1 (87-111) and MART-1 Epitopes in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate tumor-associated antigen (TAA) is a critical determinant of success in cancer immunotherapy. Among the most extensively studied TAAs are the cancer-testis antigen New York esophageal squamous cell carcinoma-1 (NY-ESO-1) and the melanoma differentiation antigen Melan-A (MART-1). This guide provides a detailed, data-driven comparison of the NY-ESO-1 (87-111) epitope and the well-characterized MART-1 (26-35) epitope, focusing on their distinct immunological properties, clinical efficacy, and safety profiles to inform research and development decisions.
A fundamental distinction between these epitopes lies in their antigen presentation pathways. NY-ESO-1 (87-111) is a pan-MHC class II-restricted peptide, primarily engaging CD4+ helper T cells.[1][2] In contrast, MART-1 (26-35) is an MHC class I-restricted epitope, recognized by CD8+ cytotoxic T lymphocytes. This difference dictates the nature of the elicited immune response, with NY-ESO-1 (87-111) orchestrating a broader immune cascade through T-helper cell activation and MART-1 directly engaging cytotoxic effector cells.
Comparative Data Overview
The following tables summarize key quantitative data, collating findings from multiple studies to facilitate a direct comparison of the two epitopes.
Table 1: General and Immunological Characteristics
| Feature | NY-ESO-1 (87-111) | MART-1 (e.g., 26-35 AAGIGILTV) |
| Antigen Type | Cancer-Testis Antigen[3][4] | Melanoma Differentiation Antigen[5] |
| Normal Tissue Expression | Primarily restricted to testicular germ cells and placenta | Melanocytes (skin, eye, inner ear), retina |
| MHC Restriction | Pan-MHC Class II (HLA-DR, HLA-DP4) | MHC Class I (HLA-A2) |
| Primary T-Cell Target | CD4+ Helper T-cells | CD8+ Cytotoxic T-cells |
| Known TCR Affinity (KD) | High-affinity engineered TCRs exist (<1µM to 730nM) | Wild-type TCRs have relatively low affinity (e.g., DMF4 Kd ~170 µM; DMF5 Kd ~40 µM) |
Table 2: Antigen Expression in Malignancies
| Cancer Type | NY-ESO-1 Expression Frequency | MART-1 Expression Frequency |
| Melanoma | ~46% | >90% |
| Synovial Sarcoma | ~80-100% | Not Expressed |
| Myxoid/Round Cell Liposarcoma | ~89-100% | Not Expressed |
| Neuroblastoma | ~82% | Not Expressed |
| Ovarian Cancer | ~43% | Not Expressed |
| Bladder Cancer | ~35% | Not Expressed |
Table 3: Clinical Efficacy in Adoptive Cell Therapy (ACT)
| Parameter | NY-ESO-1 Targeting ACT | MART-1 Targeting ACT |
| Target Population | Melanoma, Synovial Sarcoma, Multiple Myeloma | Metastatic Melanoma |
| Objective Response Rate (ORR) | Melanoma: 45-55% Synovial Sarcoma: 61-67% Multiple Myeloma: ~80% | High-avidity TCR (DMF5): 30% Low-avidity TCR (DMF4): 13-19% |
| Durability of Response | Responses can be transient, with relapse often associated with antigen loss. | Responses can be durable, but are often limited by on-target, off-tumor toxicity. |
Table 4: Comparative Safety Profiles
| Adverse Event Profile | NY-ESO-1 Targeting Therapies | MART-1 Targeting Therapies |
| On-Target, Off-Tumor Toxicity | Low risk due to restricted expression in healthy tissues. A good safety profile has been reported even with high-affinity TCRs. | High risk due to expression in healthy melanocytes. |
| Common Immune-Related Adverse Events (irAEs) | General irAEs associated with immunotherapy (e.g., cytokine release syndrome, rash, fatigue). | Specific to MART-1: Severe skin rash, uveitis, hearing loss, vitiligo due to destruction of healthy melanocytes. |
Signaling and Experimental Workflows
Visualizing the complex processes in immunotherapy is crucial for understanding the mechanisms of action and experimental designs.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for two key assays used to evaluate epitope immunogenicity and T-cell function.
Enzyme-Linked Immunospot (ELISpot) Assay Protocol
This assay quantifies the frequency of cytokine-secreting cells at a single-cell level.
-
Principle: The ELISpot assay detects cytokine production from individual T-cells upon stimulation with a specific peptide. Cells are cultured on a surface coated with a capture antibody specific for the cytokine of interest (e.g., IFN-γ). Secreted cytokine is captured in the immediate vicinity of the cell. A second, biotinylated detection antibody and an enzyme conjugate are used to visualize the captured cytokine as a distinct spot, where each spot corresponds to a single reactive cell.
-
Detailed Methodology:
-
Plate Coating (Day 1): Pre-wet a 96-well PVDF plate with 15 µL of 70% ethanol for 1 minute, then wash three times with sterile PBS. Coat each well with 50-100 µL of anti-human IFN-γ capture antibody (e.g., at 15 µg/mL in PBS) and incubate overnight at 4°C.
-
Plate Preparation (Day 2): Decant the antibody solution and wash the plate once with sterile PBS. Block the membrane with 150 µL of complete T-cell medium (e.g., RPMI + 10% FBS) for at least 2 hours at 37°C to prevent non-specific binding.
-
Cell and Antigen Preparation: Thaw and rest patient-derived peripheral blood mononuclear cells (PBMCs). Prepare 2x final concentrations of the NY-ESO-1 or MART-1 peptides in T-cell medium. Include a negative control (medium/DMSO) and a positive control (e.g., PHA mitogen).
-
Cell Plating and Stimulation: Decant the blocking medium. Add 50 µL of the 2x peptide solution to the appropriate wells. Add 50 µL of the PBMC suspension (typically 2-3 x 10⁵ cells/well) to each well.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂. Ensure plates are not disturbed to avoid "comet-shaped" spots.
-
Detection (Day 3): Discard cells and wash the plate vigorously (e.g., 6 times with PBS containing 0.05% Tween 20). Add 100 µL of filtered, biotinylated anti-IFN-γ detection antibody (e.g., at 1 µg/mL) to each well and incubate for 2 hours at 37°C.
-
Spot Development: Wash the plate. Add 100 µL of a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP) and incubate for 1 hour at room temperature. Wash again, then add 100 µL of a substrate solution (e.g., BCIP/NBT). Monitor for spot development (typically 5-15 minutes).
-
Analysis: Stop the reaction by washing thoroughly with tap water. Allow the plate to dry completely before counting the spots using an automated ELISpot reader.
-
Chromium-51 (⁵¹Cr) Release Assay Protocol
This assay is a classic method for measuring the lytic capacity of cytotoxic T lymphocytes (CTLs).
-
Principle: The ⁵¹Cr release assay measures cell death by quantifying the release of radioactive ⁵¹Cr from the cytoplasm of pre-labeled target cells. Target cells are loaded with Na₂⁵¹CrO₄. When cytotoxic T-cells recognize their cognate epitope on these targets, they induce membrane damage, leading to the release of ⁵¹Cr into the supernatant, which can be measured with a gamma counter.
-
Detailed Methodology:
-
Target Cell Preparation: Use an appropriate target cell line, such as TAP-deficient T2 cells, which can be pulsed with the peptide of interest.
-
Radioactive Labeling: Incubate target cells (e.g., 0.5 x 10⁶ cells) with 50 µCi of ⁵¹Cr for 45-60 minutes at 37°C in a water bath, ensuring proper radiation safety measures are followed.
-
Washing: After incubation, wash the target cells three times with 10 mL of complete medium to remove excess, unincorporated ⁵¹Cr. Resuspend the final cell pellet to a concentration of 1 x 10⁴ cells per 100 µL.
-
Assay Setup: In a 96-well V-bottom plate, add effector cells (CTLs) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1).
-
Controls:
-
Spontaneous Release: Labeled target cells with medium only (no effector cells).
-
Maximum Release: Labeled target cells with a lysis agent like 1-2.5% Triton X-100.
-
-
Co-incubation: Add 100 µL of the labeled target cell suspension (1 x 10⁴ cells) to each well. Briefly centrifuge the plate at low speed (e.g., 200 x g) to facilitate cell contact. Incubate for 4 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at ~350-500 x g for 5-10 minutes to pellet all cells. Carefully transfer a defined volume of the supernatant from each well to a counting plate or tubes.
-
Data Acquisition and Analysis: Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter. Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Conclusion and Future Directions
The choice between targeting NY-ESO-1 (87-111) and MART-1 epitopes depends heavily on the therapeutic context, cancer type, and desired immunological outcome.
-
NY-ESO-1 (87-111) offers the significant advantage of being a cancer-testis antigen , minimizing the risk of on-target, off-tumor toxicities. Its expression across a wide range of malignancies, including melanoma, sarcoma, and myeloma, makes it a broadly applicable target. As an MHC class II epitope, it activates CD4+ helper T-cells, which are crucial for orchestrating a durable and comprehensive anti-tumor response by supporting CD8+ T-cell function and promoting immunological memory.
-
MART-1 is a highly immunogenic epitope predominantly used in the context of melanoma , where its expression is nearly universal. Targeting MART-1 directly engages CD8+ cytotoxic T-cells, the primary effectors of tumor cell killing. However, its major limitation is the high potential for severe autoimmune-like toxicities due to its expression in healthy melanocytes. While higher avidity TCRs can improve clinical response rates, they may also exacerbate these safety concerns.
For drug development professionals, targeting NY-ESO-1 may represent a safer and more broadly applicable strategy, particularly for non-melanoma solid tumors. The focus on a CD4+ T-cell response with the 87-111 epitope aligns with modern immunotherapeutic strategies that aim to generate integrated and multi-faceted anti-tumor immunity. Conversely, MART-1 remains a relevant target for metastatic melanoma, but future efforts must focus on mitigating its associated toxicities, potentially through novel engineering approaches or combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. NY-ESO-1 Based Immunotherapy of Cancer: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing T Cell Receptor Affinity and Avidity Against Tumor Antigens | Oncohema Key [oncohemakey.com]
A Comparative Guide to the Reproducibility of T-Cell Assays Utilizing the NY-ESO-1 (87-111) Peptide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reproducible measurement of antigen-specific T-cell responses is paramount in the development of immunotherapies, including cancer vaccines and adoptive T-cell therapies. The New York esophageal squamous cell carcinoma-1 (NY-ESO-1) antigen is a well-established target in this field, with the NY-ESO-1 (87-111) peptide being a key epitope for eliciting CD4+ T-cell responses. This guide provides a comparative overview of common T-cell assays—Enzyme-Linked Immunospot (ELISpot), Intracellular Cytokine Staining (ICS), and MHC-Multimer Staining—focusing on their reproducibility when targeting this specific peptide.
Comparative Analysis of T-Cell Assay Reproducibility
The reproducibility of T-cell assays is a critical factor for their application in clinical trials and translational research. While studies specifically detailing the intra- and inter-assay variability for the NY-ESO-1 (87-111) peptide are not abundant in publicly available literature, data from assays using other viral peptides, such as Cytomegalovirus (CMV), provide a robust benchmark for expected performance. Qualitative assessments from studies involving NY-ESO-1 peptides consistently report good reproducibility, particularly for ELISpot and MHC-multimer assays, with results often being concordant between different laboratories.
The following tables summarize the expected performance characteristics of the three major T-cell assays. The quantitative data is derived from a study by Maecker et al. (2008), which performed a rigorous comparison of these assays using CMV peptides. This data is presented here as a representative example of the precision that can be achieved with these techniques under optimized and standardized conditions.
Table 1: Comparison of Intra-Assay Precision
| Assay Type | Analyte | Mean Response | Intra-Assay CV (%) |
| ELISpot | IFN-γ | 285 SFC/2.5x10⁵ PBMC | 12.1 |
| ICS (CFC) | IFN-γ | 0.28% of CD8+ T-cells | 13.2 |
| MHC-Multimer | Tetramer+ cells | 0.25% of CD8+ T-cells | 10.5 |
CV: Coefficient of Variation; SFC: Spot Forming Cells; PBMC: Peripheral Blood Mononuclear Cells; ICS: Intracellular Cytokine Staining; CFC: Cytokine Flow Cytometry. Data is representative and based on assays performed with CMV peptides.
Table 2: Comparison of Inter-Assay and Inter-Operator Precision
| Assay Type | Analyte | Inter-Assay CV (%) | Inter-Operator CV (%) |
| ELISpot | IFN-γ | 22.3 | 25.4 |
| ICS (CFC) | IFN-γ | 18.9 | 20.1 |
| MHC-Multimer | Tetramer+ cells | 15.8 | 17.5 |
CV: Coefficient of Variation. Data is representative and based on assays performed with CMV peptides.
Experimental Protocols
Detailed and standardized protocols are crucial for ensuring the reproducibility of T-cell assays. Below are methodologies for the three key assays discussed.
IFN-γ ELISpot Assay
The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.
Materials:
-
PVDF-membrane 96-well plates
-
Anti-human IFN-γ capture antibody
-
Biotinylated anti-human IFN-γ detection antibody
-
Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)
-
BCIP/NBT or AEC substrate
-
Recombinant human IL-2
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NY-ESO-1 (87-111) peptide
-
Peripheral Blood Mononuclear Cells (PBMCs)
Methodology:
-
Plate Coating: Pre-wet the PV DF membrane with 35% ethanol for 1 minute, wash with sterile water, and then coat the wells with anti-human IFN-γ capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.
-
Cell Plating: Add 2x10⁵ PBMCs per well.
-
Stimulation: Add the NY-ESO-1 (87-111) peptide to the respective wells at a predetermined optimal concentration. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Detection: Lyse the cells with deionized water, wash the plate with PBS containing 0.05% Tween-20, and add the biotinylated anti-human IFN-γ detection antibody for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-AP or -HRP for 1 hour at room temperature.
-
Development: Wash the plate and add the substrate. Monitor for the development of spots.
-
Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader.
Intracellular Cytokine Staining (ICS)
ICS allows for the multiparametric characterization of T-cells by identifying cell surface markers and intracellular cytokines simultaneously via flow cytometry.
Materials:
-
FACS tubes or 96-well U-bottom plates
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)
-
NY-ESO-1 (87-111) peptide
-
Brefeldin A and Monensin (protein transport inhibitors)
-
Fixation/Permeabilization buffers
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
PBMCs
Methodology:
-
Stimulation: In a 96-well U-bottom plate, add 1x10⁶ PBMCs per well. Add the NY-ESO-1 (87-111) peptide at the optimal concentration. Include negative and positive controls.
-
Incubation: Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Protein Transport Inhibition: Add Brefeldin A and Monensin and incubate for an additional 4-6 hours.
-
Surface Staining: Wash the cells with FACS buffer and stain with fluorochrome-conjugated surface marker antibodies for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. Wash and then resuspend in permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated intracellular cytokine antibodies and incubate for 30 minutes at room temperature in the dark.
-
Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software, gating on the lymphocyte population, then on T-cell subsets (e.g., CD4+), and finally quantifying the percentage of cytokine-positive cells.
MHC-Multimer Staining
MHC-multimer (e.g., tetramer or dextramer) staining allows for the direct visualization and quantification of antigen-specific T-cells based on their T-cell receptor (TCR) specificity.
Materials:
-
FACS tubes
-
Fluorochrome-conjugated MHC Class II multimer loaded with NY-ESO-1 (87-111) peptide
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4)
-
Viability dye
-
FACS buffer
-
PBMCs
Methodology:
-
Cell Preparation: Resuspend 1-2x10⁶ PBMCs in FACS buffer.
-
Viability Staining: Stain the cells with a viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
MHC-Multimer Staining: Add the fluorochrome-conjugated MHC-multimer at the recommended concentration and incubate for 30-60 minutes at room temperature in the dark.
-
Surface Staining: Add the fluorochrome-conjugated surface marker antibodies and incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Acquisition: Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analysis: Analyze the data by first gating on live, single lymphocytes, then on the CD4+ T-cell population, and finally quantifying the percentage of MHC-multimer positive cells within the CD4+ gate.
Visualizations
T-Cell Activation Signaling Pathway
The following diagram illustrates the key signaling events initiated upon the recognition of the NY-ESO-1 peptide presented by an MHC Class II molecule on an antigen-presenting cell (APC) by a CD4+ T-cell.
Caption: T-Cell Receptor (TCR) signaling cascade upon NY-ESO-1 peptide recognition.
Experimental Workflow for T-Cell Assays
The following diagram outlines a generalized workflow for conducting T-cell assays, from sample preparation to data analysis.
Caption: Generalized experimental workflow for T-cell functional assays.
Benchmarking NY-ESO-1 (87-111): A Comparative Analysis of Cancer-Testis Antigen Peptides
For Immediate Publication
NEW YORK, NY – In the rapidly evolving landscape of cancer immunotherapy, the selection of optimal antigenic targets is paramount for the development of effective peptide-based vaccines. This guide provides a comprehensive benchmark analysis of the cancer-testis antigen (CTA) peptide NY-ESO-1 (87-111) against other prominent CTA peptides, specifically those derived from MAGE-A3 and PRAME. This report is tailored for researchers, scientists, and drug development professionals, offering a comparative overview of immunogenic performance based on key experimental data.
Cancer-testis antigens are a class of tumor-associated antigens with expression largely restricted to tumor cells and immunoprivileged germline cells, making them attractive targets for cancer vaccines. NY-ESO-1, MAGE-A3 (Melanoma-associated antigen 3), and PRAME (Preferentially expressed antigen in melanoma) are among the most extensively studied CTAs. The NY-ESO-1 (87-111) peptide is a well-characterized, pan-MHC class II-restricted epitope known to elicit robust CD4+ T helper cell responses, which are crucial for orchestrating a comprehensive anti-tumor immune attack.
This guide summarizes quantitative data from key preclinical assays, including Major Histocompatibility Complex (MHC) class II binding affinity, T-cell activation (ELISpot), and T-cell-mediated cytotoxicity, to provide a basis for the objective comparison of these promising immunotherapeutic agents.
Comparative Performance Data
The following tables summarize the performance of NY-ESO-1 (87-111) and representative peptides from MAGE-A3 and PRAME in critical immunological assays. It is important to note that the data presented is compiled from multiple studies and, while efforts have been made to select for comparable experimental conditions, direct head-to-head studies are limited.
Table 1: MHC Class II Binding Affinity
The binding affinity of a peptide to MHC class II molecules is a critical determinant of its immunogenicity. The half-maximal inhibitory concentration (IC50) is a measure of this affinity, with lower values indicating stronger binding. The data below is for binding to the common HLA-DRB1*0401 allele.
| Peptide | Antigen Source | Sequence | HLA Allele | IC50 (nM) | Citation |
| NY-ESO-1 (87-111) | NY-ESO-1 | LLEFYLAMPFATPMEAELARRSLAQ | HLA-DRB10401 | 850 | [1] |
| MAGE-A3 (281-295) | MAGE-A3 | KISQYPSLQQFGA | HLA-DRB10401 | Data Not Available | |
| PRAME (representative) | PRAME | Various | HLA-DRB1*0401 | Data Not Available |
Note: Direct comparative IC50 values for MAGE-A3 and PRAME peptides to HLA-DRB10401 were not available in the reviewed literature. The NY-ESO-1 (87-111) peptide demonstrates promiscuous binding to multiple HLA-DR and HLA-DP4 molecules[1].*
Table 2: T-Cell Activation by ELISpot Assay
The Enzyme-Linked Immunospot (ELISpot) assay quantifies the number of cytokine-secreting T-cells upon antigen stimulation. Interferon-gamma (IFN-γ) is a key cytokine indicative of a Th1-type anti-tumor response. Data is presented as Spot Forming Units (SFU) per million peripheral blood mononuclear cells (PBMCs).
| Peptide Stimulant | Antigen Source | T-Cell Response | SFU / 10^6 PBMCs | Citation |
| NY-ESO-1 (87-111) | NY-ESO-1 | CD4+ | ~50-250 | [1] |
| MAGE-A3 (peptide pool) | MAGE-A3 | CD4+ | Data Not Available | |
| PRAME (peptide pool) | PRAME | CD4+ | Data Not Available |
Note: Quantitative, directly comparable ELISpot data for CD4+ T-cell responses to MAGE-A3 and PRAME peptides under similar conditions to the cited NY-ESO-1 study was not available. The response to NY-ESO-1 (87-111) was observed in patients with NY-ESO-1-expressing tumors[1].
Table 3: T-Cell Mediated Cytotoxicity
Cytotoxicity assays measure the ability of peptide-stimulated T-cells to kill tumor cells expressing the target antigen. The data below reflects the percentage of target cell lysis at a specific effector-to-target (E:T) ratio. The data presented is for CD8+ T-cell responses to HLA-A*0201 restricted epitopes, as directly comparative data for CD4+ T-cell mediated cytotoxicity for all three antigens was unavailable.
| Peptide-Specific T-Cells | Target Cell Line | E:T Ratio | % Specific Lysis | Citation |
| NY-ESO-1 (157-165) | Chondrosarcoma (A0201+) | 20:1 | ~40% | [2] |
| PRAME (300-309) | Chondrosarcoma (A0201+) | 20:1 | ~35% | |
| MAGE-A3 (112-120) | Melanoma (A*0201+) | 20:1 | ~50% |
Note: The peptides listed are HLA-A*0201 restricted and stimulate CD8+ T-cells. This data is provided to offer a general comparison of the cytotoxic potential of T-cells targeting these antigens. The target cell lines and experimental conditions differ between the cited studies.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies underlying the generation of the comparative data, the following diagrams illustrate the key signaling pathway for T-cell activation and a generalized workflow for the ELISpot assay.
Caption: T-Cell Activation by an Antigen Presenting Cell.
Caption: Workflow of the ELISpot assay.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for the key assays discussed.
MHC Class II Peptide Binding Assay
This assay measures the binding affinity of a test peptide to purified, soluble MHC class II molecules in a competitive setting.
-
Plate Coating: High-binding ELISA plates are coated with an anti-MHC class II antibody (e.g., L243 for HLA-DR).
-
Competition Reaction: A known, high-affinity, biotinylated reference peptide is incubated with purified, soluble MHC class II molecules and varying concentrations of the unlabeled test peptide. This incubation is typically performed at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
Capture of Complexes: The reaction mixture is transferred to the antibody-coated plates, which capture the MHC-peptide complexes.
-
Detection: The amount of bound biotinylated reference peptide is quantified using a streptavidin-enzyme conjugate (e.g., streptavidin-europium or streptavidin-horseradish peroxidase) followed by the addition of a suitable substrate.
-
Data Analysis: The signal is measured, and the concentration of the test peptide that inhibits 50% of the binding of the reference peptide (IC50) is calculated by fitting the data to a dose-response curve.
ELISpot Assay for IFN-γ Secretion
The ELISpot assay is a highly sensitive method for detecting and quantifying individual cells secreting a specific cytokine.
-
Plate Preparation: A 96-well PVDF membrane plate is pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). The plate is then washed and blocked to prevent non-specific binding.
-
Cell Stimulation: Peripheral blood mononuclear cells (PBMCs), isolated from a donor, are added to the wells at a known density (e.g., 2 x 10^5 cells/well). The peptide of interest is added to the wells to stimulate antigen-specific T-cells. A positive control (e.g., phytohemagglutinin) and a negative control (no peptide) are included.
-
Incubation: The plate is incubated for 18-24 hours at 37°C in a humidified CO2 incubator. During this time, activated T-cells secrete IFN-γ, which is captured by the antibodies on the membrane in the immediate vicinity of the secreting cell.
-
Detection: The cells are washed away, and a biotinylated detection antibody specific for a different epitope of the cytokine is added. Following another incubation and wash, an enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Spot Development: After a final wash, a substrate is added that is converted by the enzyme into an insoluble, colored precipitate, forming a spot at the location of each cytokine-secreting cell.
-
Analysis: The plate is dried, and the spots are counted using an automated ELISpot reader. The results are expressed as Spot Forming Units (SFU) per million cells.
T-Cell Mediated Cytotoxicity Assay
This assay evaluates the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells presenting the specific peptide-MHC complex.
-
Effector Cell Generation: CTLs specific for the peptide of interest are generated by stimulating PBMCs from a healthy donor or a patient with the peptide in the presence of IL-2 for a period of time (e.g., 1-2 weeks).
-
Target Cell Preparation: A suitable target cell line that expresses the relevant MHC allele (e.g., HLA-A*0201 for CD8+ CTLs) is labeled with a fluorescent dye (e.g., carboxyfluorescein succinimidyl ester - CFSE) or a radioactive isotope (e.g., 51Cr). A portion of the labeled target cells is pulsed with the specific peptide, while another portion is left unpulsed or pulsed with an irrelevant peptide to serve as a negative control.
-
Co-culture: The effector CTLs are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1, 20:1) for a defined period (e.g., 4-6 hours).
-
Measurement of Lysis:
-
Flow Cytometry-based: Target cell lysis is determined by flow cytometry by quantifying the loss of live (CFSE-positive, viability dye-negative) peptide-pulsed target cells compared to the unpulsed control.
-
Release Assay: The amount of isotope (e.g., 51Cr) or enzyme (e.g., lactate dehydrogenase - LDH) released from lysed target cells into the supernatant is measured.
-
-
Data Analysis: The percentage of specific lysis is calculated using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100.
Conclusion
NY-ESO-1 (87-111) is a well-established immunogenic peptide with a demonstrated ability to bind to multiple MHC class II alleles and stimulate CD4+ T-cell responses. While directly comparable, quantitative data for MAGE-A3 and PRAME MHC class II-restricted peptides is not as readily available in the public domain, the existing literature suggests that T-cells specific for all three antigens can exhibit potent anti-tumor activity. The choice of antigen for a peptide-based vaccine will ultimately depend on several factors, including the tumor type, the prevalence of antigen expression, and the HLA type of the patient population. This guide provides a foundational dataset and the necessary methodological context to aid researchers in making informed decisions for the advancement of cancer immunotherapy. Further head-to-head comparative studies are warranted to definitively establish the relative immunogenic hierarchy of these important cancer-testis antigen peptides.
References
- 1. Efficient Identification of Novel Hla-A*0201–Presented Cytotoxic T Lymphocyte Epitopes in the Widely Expressed Tumor Antigen Prame by Proteasome-Mediated Digestion Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NYESO-1/LAGE-1s and PRAME Are Targets for Antigen Specific T Cells in Chondrosarcoma following Treatment with 5-Aza-2-Deoxycitabine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal and Handling of NY-ESO-1 (87-111)
For researchers, scientists, and drug development professionals, the proper handling and disposal of synthetic peptides such as NY-ESO-1 (87-111) are critical for maintaining laboratory safety and environmental integrity. While specific toxicological data for many research peptides are not extensively available, a cautious approach to waste management is essential. This guide provides a procedural, step-by-step plan for the safe disposal of NY-ESO-1 (87-111), aligning with general laboratory safety standards for non-hazardous chemical waste.
Hazard Assessment and Core Principles
NY-ESO-1 (87-111) is a peptide fragment of the human NY-ESO-1 protein, a cancer-testis antigen used in immunotherapy research to stimulate T-cell responses.[1][2] While safety data sheets for similar NY-ESO-1 peptide fragments indicate they are not classified as hazardous substances, it is prudent to handle all novel or research-grade peptides as potentially hazardous until their properties are fully understood.[3]
Key Principles for Handling:
-
Institutional Guidelines: Always prioritize and adhere to your institution's specific waste disposal protocols and local regulations.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the peptide in its lyophilized or reconstituted form.
-
Ventilation: Handle the powdered form of the peptide in a well-ventilated area or a chemical fume hood to prevent inhalation.
-
Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash unless explicitly permitted by your institution's guidelines for non-hazardous materials.[4]
Quantitative Data Summary for Handling and Disposal
The following table summarizes key quantitative parameters for the handling and disposal of non-hazardous peptide waste, based on general laboratory guidelines.
| Parameter | Specification | Rationale |
| Waste pH for Neutralization | 5.0 - 9.0 | Ensures the final aqueous waste is within a safe range for institutional sewer disposal, if permitted. |
| Inactivation Time | Minimum 24 hours (for chemical hydrolysis) | Provides sufficient time for the degradation of peptide bonds if an inactivation step is performed. |
| Storage Temperature (Waste) | Room Temperature (in a secure, designated area) | Standard practice for pending disposal of non-hazardous chemical waste. |
| Storage Temperature (Stock) | -20°C or colder (Lyophilized) | Maximizes the long-term stability of the unused peptide.[2] |
Step-by-Step Disposal Protocol for NY-ESO-1 (87-111)
This protocol outlines the recommended procedure for disposing of waste generated from the use of NY-ESO-1 (87-111) in a research laboratory setting.
Step 1: Segregation of Waste
Proper segregation is the foundation of safe laboratory waste management.
-
Action: Immediately segregate all materials contaminated with NY-ESO-1 (87-111) from general laboratory trash.
-
Contaminated Materials Include:
-
Solid Waste: Pipette tips, microfuge tubes, gloves, absorbent paper, and empty vials.
-
Liquid Waste: Unused peptide solutions, and buffers containing the peptide.
-
Step 2: Collection and Containment of Waste
Use dedicated and clearly labeled containers for collecting peptide waste.
-
Solid Waste:
-
Action: Place all contaminated solid waste into a designated, leak-proof solid waste container. High-density polyethylene (HDPE) containers are suitable.
-
Labeling: The container must be clearly labeled as "Non-Hazardous Chemical Waste" and should identify the contents (e.g., "Waste contaminated with NY-ESO-1 (87-111) peptide"). Keep the container sealed when not in use.
-
-
Liquid Waste:
-
Action: Collect all contaminated liquid waste in a separate, leak-proof, and chemically compatible container.
-
Labeling: Label the liquid waste container as "Aqueous Non-Hazardous Chemical Waste" and list the peptide and solvent (e.g., "Water with NY-ESO-1 (87-111)").
-
Step 3: Inactivation of Liquid Waste (Optional but Recommended)
For an added layer of safety, especially if institutional policy is unclear, chemical inactivation of peptide solutions is recommended.
-
Action: Treat the peptide solution with a strong acid or base to hydrolyze the peptide bonds.
-
Acid Hydrolysis: Add 1 M Hydrochloric Acid (HCl) to the liquid waste container.
-
Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH).
-
-
Procedure: Allow the mixture to stand for at least 24 hours in a fume hood in a sealed and labeled container.
-
Neutralization: After 24 hours, neutralize the solution by slowly adding a base (if acidified) or an acid (if basified) until the pH is between 5.0 and 9.0.
Step 4: Storage and Final Disposal
Store the contained waste in a designated area until it can be collected by your institution's environmental health and safety (EHS) office or a licensed waste management contractor.
-
Action: Store the labeled waste containers in a secondary containment tray to prevent spills.
-
Location: The storage area should be secure, away from general lab traffic, and clearly marked as a waste accumulation area.
-
Disposal: Follow your institution's established procedures for the pickup and disposal of non-hazardous chemical waste. Do not mix with hazardous waste streams unless instructed to do so by your EHS department.
Experimental Workflow and Signaling
NY-ESO-1 peptides are primarily used to study and stimulate antigen-specific T-cell responses in the context of cancer immunotherapy. The following diagrams illustrate a typical experimental workflow for this purpose.
Caption: Experimental workflow for stimulating CD4+ T-cells with NY-ESO-1 (87-111) peptide.
Caption: Decision workflow for the proper disposal of NY-ESO-1 (87-111) waste.
References
Personal protective equipment for handling NY-Eso-1 (87-111)
For Researchers, Scientists, and Drug Development Professionals
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against potential exposure and contamination.[4][5] Standard laboratory PPE should be worn at all times when handling NY-ESO-1 (87-111) in its lyophilized or reconstituted form.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Lyophilized Powder) | - Disposable Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat- Dust Mask or N95 Respirator (recommended to avoid inhalation) |
| Reconstitution and Handling (Liquid) | - Disposable Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat |
| General Laboratory Use | - Disposable Nitrile Gloves- Lab Coat- Safety Glasses |
| Spill Cleanup | - Chemical-Resistant Gloves- Safety Goggles- Lab Coat |
Operational and Disposal Plans
A structured approach to the handling and disposal of NY-ESO-1 (87-111) is crucial for a safe laboratory environment.
Upon receipt, visually inspect the vial for any damage. Lyophilized peptides should be stored in a cool, dry, and dark place to ensure stability. For long-term storage, -20°C is recommended. Some guidelines suggest storage at -20°C to -80°C. Before opening, allow the vial to warm to room temperature to prevent condensation, which can reduce peptide stability.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C to -80°C | Long-term |
| Reconstituted Solution | 2°C to 8°C | Short-term (up to a few weeks) |
| Reconstituted Solution | -20°C or colder (in aliquots) | Long-term |
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is recommended to aliquot the reconstituted solution into single-use volumes.
-
Reconstitution : The solubility of peptides can vary. It is generally recommended to first attempt to dissolve the peptide in sterile, high-purity water. If solubility is an issue, other solvents such as a small amount of DMSO or 10-30% acetic acid may be used, followed by the gradual addition of water. For acidic peptides, 10% ammonium bicarbonate may aid dissolution. Gentle swirling or sonication can also increase solubility.
-
Handling : Always use clean, sterile laboratory equipment, including spatulas, pipette tips, and vials, to prevent contamination. Work in a clean and controlled environment, such as a laminar flow hood, to minimize exposure to airborne contaminants. Avoid direct contact with the peptide.
In the event of a spill or accidental exposure, follow these immediate steps:
| Scenario | Procedure |
| Spill (Lyophilized Powder) | 1. Wear appropriate PPE. 2. Gently cover the spill with absorbent material to avoid raising dust. 3. Carefully sweep the material into a designated hazardous waste container. 4. Clean the spill area with a suitable decontaminant. |
| Spill (Liquid) | 1. Wear appropriate PPE. 2. Absorb the spill with an inert material (e.g., vermiculite, sand). 3. Place the absorbent material into a sealed, labeled hazardous waste container. 4. Clean the spill area with a suitable decontaminant. |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water. Remove any contaminated clothing. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Inhalation | Move to an area with fresh air. If breathing is difficult, seek medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Unused or expired NY-ESO-1 (87-111) and any materials that have come into contact with it should be treated as chemical waste.
-
Solid Waste : Place unwanted peptide and contaminated disposables (e.g., gloves, weighing paper, pipette tips) into a clearly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste containing the peptide in a designated, sealed, and labeled hazardous waste container.
-
Disposal Route : Do not dispose of the peptide or contaminated materials in the regular trash or down the drain. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service, in accordance with federal, state, and local regulations.
Experimental Workflow for Safe Handling
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
